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  • Product: 2-Chloro-8-(trifluoromethoxy)quinoline

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the Trifluoromethoxy Moiety in Quinoline Scaffolds

An in-depth technical guide to the synthesis of 2-Chloro-8-(trifluoromethoxy)quinoline, a key intermediate in modern drug discovery, is presented. This document provides researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the synthesis of 2-Chloro-8-(trifluoromethoxy)quinoline, a key intermediate in modern drug discovery, is presented. This document provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic pathways, experimental protocols, and the underlying chemical principles.

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of fluorinated functionalities, particularly the trifluoromethoxy (-OCF₃) group, has become a cornerstone of modern drug design. The -OCF₃ group is highly lipophilic and metabolically stable, properties that can significantly enhance the pharmacokinetic profile of a drug candidate.[1] It also acts as a strong electron-withdrawing group, which can modulate the electronic properties of the aromatic ring, thereby influencing its reactivity and interactions with biological targets.[1]

2-Chloro-8-(trifluoromethoxy)quinoline is a valuable building block for the synthesis of a diverse range of more complex molecules. The chlorine atom at the C-2 position serves as a versatile leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, phenols, and alkoxides.[1] This reactivity enables the creation of extensive molecular libraries for screening in drug discovery programs.

Primary Synthesis Pathway: A Robust Two-Step Approach

The most direct and widely employed method for the synthesis of 2-chloro-8-(trifluoromethoxy)quinoline involves a two-step process. This pathway is centered around the initial construction of a quinolinone precursor, followed by a direct chlorination step.

Step 1: Synthesis of the Key Precursor, 8-(Trifluoromethoxy)quinolin-2(1H)-one

The logical and strategic starting point is the synthesis of 8-(trifluoromethoxy)quinolin-2(1H)-one. The hydroxyl group at the C-2 position (in its lactam-lactim tautomeric form) provides a direct handle for the subsequent chlorination.[1] The formation of this quinolinone typically involves the cyclization of 2-(trifluoromethoxy)aniline with a suitable three-carbon component, such as an acrylic acid derivative or a malonic ester, often through a reaction analogous to the Conrad-Limpach synthesis.[1][2]

The reaction involves an initial condensation or Michael addition, followed by a high-temperature cyclization to form the heterocyclic ring system. The choice of reagents and conditions is critical for achieving high yields and purity of the intermediate.

Experimental Protocol: Synthesis of 8-(Trifluoromethoxy)quinolin-2(1H)-one

Materials:

  • 2-(trifluoromethoxy)aniline

  • Diethyl malonate

  • Sodium ethoxide

  • Diphenyl ether

  • Ethanol, absolute

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add 2-(trifluoromethoxy)aniline, followed by the dropwise addition of diethyl malonate.

  • Heat the mixture to reflux for 2-3 hours to facilitate the initial condensation reaction.

  • After the initial reflux, carefully distill off the ethanol.

  • Add a high-boiling solvent, such as diphenyl ether, to the reaction mixture.

  • Heat the mixture to a high temperature (typically 240-260°C) to induce cyclization. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out.

  • Filter the crude product and wash with a suitable solvent (e.g., hexane) to remove the diphenyl ether.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 8-(trifluoromethoxy)quinolin-2(1H)-one.

  • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Step 2: Chlorination of 8-(Trifluoromethoxy)quinolin-2(1H)-one

The conversion of the quinolin-2(1H)-one to the 2-chloroquinoline is a standard transformation in heterocyclic chemistry. The most common and effective reagent for this chlorination is phosphorus oxychloride (POCl₃).[1] The reaction proceeds via the conversion of the amide/lactam functionality into a chloro-iminium intermediate, which is then readily converted to the final 2-chloroquinoline product.

Experimental Protocol: Synthesis of 2-Chloro-8-(trifluoromethoxy)quinoline

Materials:

  • 8-(Trifluoromethoxy)quinolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (optional, as catalyst)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 8-(trifluoromethoxy)quinolin-2(1H)-one.

  • Carefully add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the mixture to reflux (typically around 100-110°C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Monitor the reaction to completion using TLC.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto a large amount of crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and must be done with caution.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8.

  • The product will typically precipitate as a solid. If not, extract the aqueous mixture with an organic solvent like dichloromethane.

  • Collect the solid by filtration or separate the organic layer. Wash the organic extract with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-chloro-8-(trifluoromethoxy)quinoline.

Synthesis Pathway Visualization

Synthesis_Pathway cluster_step1 Step 1: Quinolinone Formation cluster_step2 Step 2: Chlorination A 2-(trifluoromethoxy)aniline C 8-(Trifluoromethoxy)quinolin-2(1H)-one A->C NaOEt, Reflux then High Temp. Cyclization B Diethyl Malonate B->C D 2-Chloro-8-(trifluoromethoxy)quinoline C->D POCl₃, Reflux

Caption: Primary two-step synthesis of 2-chloro-8-(trifluoromethoxy)quinoline.

Alternative Synthetic Strategy: The Vilsmeier-Haack Reaction

An alternative approach to constructing the 2-chloroquinoline scaffold is the Vilsmeier-Haack reaction.[3] This powerful method allows for the direct synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[4] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as the cyclizing and chlorinating agent.[3][5]

For the synthesis of the target molecule, the starting material would be N-(2-(trifluoromethoxy)phenyl)acetamide. The reaction involves a double formylation followed by intramolecular cyclization to yield a 2-chloro-3-formyl-8-(trifluoromethoxy)quinoline.[3] While this provides the desired 2-chloro-8-substituted quinoline core, it also introduces a formyl group at the C-3 position, which may require subsequent removal depending on the final target application.

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_cyclization Cyclization Reaction DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(Me)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier POCl3_reagent POCl₃ POCl3_reagent->Vilsmeier Product 2-Chloro-3-formyl-8- (trifluoromethoxy)quinoline Vilsmeier->Product Substrate N-(2-(trifluoromethoxy)phenyl)acetamide Substrate->Product Electrophilic Attack & Cyclization

Caption: General workflow for the Vilsmeier-Haack synthesis of quinolines.

General Experimental Protocol: Vilsmeier-Haack Cyclization

Materials:

  • N-(2-(trifluoromethoxy)phenyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Sodium carbonate (Na₂CO₃) solution

Procedure:

  • In a three-necked flask cooled in an ice bath, place DMF.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise while stirring, maintaining the temperature below 5°C. Stir for 30-60 minutes to allow for the formation of the Vilsmeier reagent.[5]

  • Add N-(2-(trifluoromethoxy)phenyl)acetamide to the flask.

  • Slowly warm the reaction mixture and then heat to 80-90°C for several hours, as optimized for the specific substrate.

  • After the reaction is complete, cool the mixture and pour it into crushed ice.

  • Neutralize the solution with a sodium carbonate solution.

  • Filter the resulting crude solid, wash with water, and dry.

  • Purify the product by column chromatography to isolate the 2-chloro-3-formyl-8-(trifluoromethoxy)quinoline.

Physicochemical and Spectroscopic Data

The identity and purity of the final product, 2-Chloro-8-(trifluoromethoxy)quinoline, must be confirmed through rigorous analytical characterization.

Property / Technique Predicted Data
Molecular Formula C₁₀H₅ClF₃NO
Molecular Weight 247.60 g/mol
Appearance Predicted to be a solid at room temperature
¹H NMR Aromatic protons would appear in the range of δ 7.0-8.5 ppm. Chemical shifts are influenced by the electron-withdrawing effects of the chloro and trifluoromethoxy groups.[1]
¹³C NMR Aromatic carbons would be observed between δ 110-150 ppm. The carbon attached to chlorine (C-2) and the carbon attached to the trifluoromethoxy group (C-8) would show characteristic shifts. The trifluoromethoxy carbon would appear as a quartet due to coupling with fluorine.[1]
IR Spectroscopy Characteristic peaks for C-Cl stretching, C-F stretching (in the -OCF₃ group), and C=N and C=C stretching of the quinoline ring would be present.[1]
Mass Spectrometry The molecular ion peak (M+) would be observed at m/z 247, with an M+2 peak at m/z 249 due to the presence of the chlorine-37 isotope.[1]

Conclusion

The synthesis of 2-chloro-8-(trifluoromethoxy)quinoline is most reliably achieved through a two-step pathway involving the initial formation of 8-(trifluoromethoxy)quinolin-2(1H)-one, followed by chlorination with phosphorus oxychloride. This method offers a direct and high-yielding route to the desired product. While alternative methods like the Vilsmeier-Haack reaction provide another avenue, they may introduce additional functionalities requiring further synthetic steps. The protocols and data presented in this guide offer a comprehensive framework for the successful synthesis and characterization of this important synthetic intermediate, empowering further research and development in medicinal chemistry.

References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. Available at: [Link]

  • Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Orient J Chem. Available at: [Link]

  • Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. Arkivoc. Available at: [Link]

  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. ChemistrySelect. Available at: [Link]

  • Combes quinoline synthesis - Wikipedia. Available at: [Link]

  • Combes synthesis of quinolines. chem.libretexts.org. Available at: [Link]

  • Combes quinoline synthesis - Grokipedia. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

Sources

Exploratory

The Physicochemical and Synthetic Profiling of 2-Chloro-8-(trifluoromethoxy)quinoline: A Technical Guide for Medicinal Chemistry

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorinated moieties is a proven tactic for modulating a drug candidate's pharmacokinetic and pharmacodynamic profile. 2-Chloro-8-(tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorinated moieties is a proven tactic for modulating a drug candidate's pharmacokinetic and pharmacodynamic profile. 2-Chloro-8-(trifluoromethoxy)quinoline (CAS: 1352443-51-6) represents a highly versatile, bifunctional building block[1]. The quinoline core serves as a privileged pharmacophore, while the C-8 trifluoromethoxy (-OCF₃) group imparts exceptional lipophilicity and metabolic stability. Concurrently, the C-2 chlorine atom acts as a highly reactive synthetic handle, enabling rapid diversification via nucleophilic aromatic substitution (S_NAr) and transition-metal-catalyzed cross-coupling reactions.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and self-validating synthetic protocols associated with this critical intermediate, designed to empower researchers in structural diversification and library synthesis.

Physicochemical & Spectroscopic Profiling

To effectively utilize 2-Chloro-8-(trifluoromethoxy)quinoline in complex synthetic sequences, a rigorous understanding of its baseline properties is required. The tables below summarize the core quantitative data and predicted spectroscopic signatures critical for in-process validation[1][2].

Table 1: Core Physicochemical Properties
PropertyValue / Description
CAS Number 1352443-51-6
Molecular Formula C₁₀H₅ClF₃NO
Molecular Weight 247.60 g/mol
Appearance Solid (at standard ambient temperature and pressure)
Solubility Soluble in common organic solvents (DCM, EtOAc, DMF, DMSO)
Lipophilicity (LogP) High (driven by the -OCF₃ moiety)
Table 2: Diagnostic Spectroscopic Data
TechniqueDiagnostic Signatures & Structural Causality
¹H NMR Aromatic protons (δ 7.0–8.5 ppm). Downfield shifts reflect the combined electron-withdrawing effects of the quinoline nitrogen, C-2 chlorine, and C-8 -OCF₃ group.
¹³C NMR Aromatic carbons (δ 110–150 ppm). The C-8 carbon appears as a distinct quartet due to strong ¹³C-¹⁹F spin-spin coupling.
¹⁹F NMR Singlet typically observed between δ -56.0 to -58.0 ppm, characteristic of an aryl-OCF₃ group.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 247, with an M+2 peak at m/z 249 (~3:1 ratio), confirming the presence of the ³⁷Cl isotope.

Mechanistic Insights: Electronic & Steric Interplay

As an Application Scientist, it is critical to understand why a molecule behaves the way it does, rather than just observing what it does. The reactivity of 2-Chloro-8-(trifluoromethoxy)quinoline is governed by a fascinating interplay of electronic and steric factors.

The quinoline nitrogen inherently withdraws electron density from the conjugated system, rendering the C-2 and C-4 positions electrophilic. The introduction of the -OCF₃ group at the C-8 position dramatically amplifies this effect. Unlike a standard methoxy (-OCH₃) group, which acts as a strong electron donor via resonance (+M effect), the highly electronegative fluorine atoms in the -OCF₃ group pull the oxygen's lone pairs away from the aromatic ring. Furthermore, steric constraints often force the -OCF₃ group out of coplanarity with the quinoline ring, effectively neutralizing any residual resonance donation.

The Result: The -OCF₃ group acts almost exclusively as a strong inductive electron-withdrawing group (-I). This drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline system. Consequently, the activation energy required to form the intermediate Meisenheimer complex during nucleophilic attack at the C-2 position is significantly reduced, making the C-2 chlorine an exceptionally competent leaving group[1].

Synthetic Workflows & Self-Validating Protocols

The de novo synthesis of 2-Chloro-8-(trifluoromethoxy)quinoline relies on the strategic assembly of the functionalized core prior to late-stage chlorination[3].

SynthesisWorkflow Start 2-(Trifluoromethoxy)aniline + β-Ketoester Step1 Conrad-Limpach Cyclization (Thermal Condensation) Start->Step1 Intermediate 8-(Trifluoromethoxy)quinolin-2(1H)-one [Validation: LC-MS & TLC] Step1->Intermediate Step2 Chlorination (POCl3, Reflux) Intermediate->Step2 Target 2-Chloro-8-(trifluoromethoxy)quinoline (Target Scaffold) Step2->Target

Figure 1: Step-by-step synthesis workflow of 2-Chloro-8-(trifluoromethoxy)quinoline.

Protocol 1: Conrad-Limpach Synthesis of the Quinolinone Precursor
  • Causality: This step utilizes high-temperature thermal cyclization. The initial condensation of 2-(trifluoromethoxy)aniline with a β-ketoester forms an intermediate that requires temperatures exceeding 250°C to overcome the activation barrier for ring closure and the elimination of ethanol.

  • Procedure:

    • Combine 2-(trifluoromethoxy)aniline (1.0 eq) and diethyl malonate (1.2 eq) in a high-boiling solvent (e.g., Dowtherm A).

    • Heat the mixture to 250°C under a Dean-Stark trap to continuously remove the ethanol byproduct, driving the equilibrium forward.

    • Cool the reaction to room temperature; the product typically precipitates upon the addition of hexanes.

  • Self-Validation System: Analyze the precipitate via LC-MS. The disappearance of the aniline starting material and the emergence of the [M+H]⁺ peak corresponding to 8-(trifluoromethoxy)quinolin-2(1H)-one confirms successful cyclization.

Protocol 2: Electrophilic Chlorination
  • Causality: Phosphorus oxychloride (POCl₃) acts as both the solvent and the chlorinating agent. It converts the tautomeric C-2 hydroxyl group of the quinolinone into a highly reactive phosphorodichloridate leaving group, which is subsequently displaced by a chloride ion to yield the target compound.

  • Procedure:

    • Suspend the 8-(trifluoromethoxy)quinolin-2(1H)-one in neat POCl₃ (10 volumes).

    • Heat the mixture to reflux (105°C) for 4–6 hours under an inert atmosphere.

    • Carefully quench the reaction by slowly pouring the cooled mixture over crushed ice to hydrolyze excess POCl₃.

  • Self-Validation System: Extract a micro-aliquot into EtOAc and perform TLC (Hexanes/EtOAc 4:1). The target 2-Chloro-8-(trifluoromethoxy)quinoline will elute with a significantly higher Rf value (less polar) than the highly polar quinolinone precursor.

Late-Stage Functionalization: Reactivity Pathways

The true value of 2-Chloro-8-(trifluoromethoxy)quinoline lies in its capacity for divergent functionalization[1][4].

ReactivityPathways Core 2-Chloro-8-(trifluoromethoxy)quinoline (Electron-Deficient Core) SNAr S_NAr Pathway (Nucleophile, Base, Heat) Core->SNAr High Reactivity at C-2 CrossCoupling Pd-Catalyzed Cross-Coupling (Pd Cat, Ligand, Base) Core->CrossCoupling Oxidative Addition at C-2 Prod1 C-N / C-O Bond Formation (e.g., Amines, Ethers) SNAr->Prod1 Prod2 C-C Bond Formation (e.g., Suzuki, Sonogashira) CrossCoupling->Prod2

Figure 2: Divergent reactivity pathways exploiting the C-2 chlorine atom.

Protocol 3: Nucleophilic Aromatic Substitution (S_NAr) with Amines
  • Causality: The electron-deficient nature of the scaffold stabilizes the anionic Meisenheimer complex. A polar aprotic solvent is utilized to maximize the nucleophilicity of the incoming amine, while a non-nucleophilic base (DIPEA) scavenges the generated HCl, preventing the protonation and deactivation of the amine nucleophile.

  • Procedure:

    • Dissolve 2-Chloro-8-(trifluoromethoxy)quinoline (1.0 eq) in anhydrous DMF.

    • Add the desired primary or secondary amine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Heat the mixture to 90°C for 12 hours.

  • Self-Validation System: Monitor via LC-MS. The reaction is deemed complete when the isotopic cluster at m/z 247/249 is fully replaced by the mass of the aminated product. Following aqueous workup, ¹H NMR should reveal the disappearance of the amine's N-H proton (if secondary) and the upfield shift of the quinoline C-3 proton due to the newly introduced electron-donating amino group.

References

  • Benchchem. 2-Chloro-8-(trifluoromethoxy)quinoline: The Role of Fluorinated Functionalities. Available at: 1

  • ChemScene. 1352443-51-6 | 2-Chloro-8-(trifluoromethoxy)quinoline. Available at: 2

  • Journal of the American Chemical Society. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. ACS Publications. Available at: 4

Sources

Foundational

2-Chloro-8-(trifluoromethoxy)quinoline CAS number 261343-13-7

An In-depth Technical Guide to 2-Chloro-8-(trifluoromethoxy)quinoline Abstract: This technical guide provides a comprehensive overview of 2-Chloro-8-(trifluoromethoxy)quinoline, CAS Number 261343-13-7. It is intended for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Chloro-8-(trifluoromethoxy)quinoline

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-8-(trifluoromethoxy)quinoline, CAS Number 261343-13-7. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document delves into the compound's physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility as a versatile synthetic intermediate. Detailed experimental protocols and an exploration of its strategic importance in modern chemistry are included to provide actionable insights for laboratory applications.

Introduction and Strategic Significance

2-Chloro-8-(trifluoromethoxy)quinoline is a halogenated quinoline derivative of significant interest in synthetic and applied chemistry. Its structure is characterized by a quinoline core, a reactive chlorine atom at the 2-position, and a trifluoromethoxy group at the 8-position. The chlorine atom serves as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.[1] This reactivity makes 2-chloroquinolines valuable intermediates for synthesizing more complex derivatives.[1]

The trifluoromethoxy (-OCF₃) group is a key feature, imparting unique properties to the molecule. It is highly lipophilic and metabolically stable, which can enhance the pharmacokinetic profile of potential drug candidates.[1] Furthermore, as a strong electron-withdrawing group, it significantly influences the electronic properties of the quinoline ring, affecting its reactivity and potential interactions with biological targets.[1] The combination of these structural features makes 2-Chloro-8-(trifluoromethoxy)quinoline a highly valuable building block for the synthesis of novel compounds in medicinal chemistry and materials science.[2][3]

Physicochemical and Spectroscopic Profile

A summary of the key physicochemical properties and predicted spectroscopic data for 2-Chloro-8-(trifluoromethoxy)quinoline is presented below.

PropertyValueSource
CAS Number 261343-13-7-
Molecular Formula C₁₀H₅ClF₃NO[1]
Molecular Weight 247.60 g/mol [1]
Appearance Predicted to be a solid at room temperature[1]
Solubility Expected to be soluble in common organic solvents[1]
¹H NMR (Predicted) Aromatic protons in the range of δ 7.0-8.5 ppm[1]
¹³C NMR (Predicted) Aromatic carbons between δ 110-150 ppm. The trifluoromethoxy carbon would appear as a quartet due to fluorine coupling.[1]
IR Spectroscopy (Predicted) Characteristic peaks for C-Cl, C-F, C=N, and C=C stretching.[1]
Mass Spectrometry (Predicted) Molecular ion peak (M+) at m/z 247, with an M+2 peak at m/z 249 due to the ³⁷Cl isotope.[1]

Synthesis and Functionalization Pathways

The synthesis of 2-Chloro-8-(trifluoromethoxy)quinoline is a multi-step process that relies on the formation of a quinolinone precursor followed by a chlorination reaction.

Precursor Synthesis: 8-(Trifluoromethoxy)quinolin-2(1H)-one

A logical and strategic precursor is 8-(trifluoromethoxy)quinolin-2(1H)-one. The synthesis of this intermediate is a critical step, as the hydroxyl group at the C-2 position (in its tautomeric form) provides a direct handle for the subsequent chlorination.[1] The formation of this quinolinone typically involves the cyclization of a substituted aniline, such as 2-(trifluoromethoxy)aniline, with a suitable three-carbon component like an acrylic acid derivative or a malonic ester.[1] This process often involves an initial Michael addition or condensation, followed by a high-temperature cyclization to form the heterocyclic ring.[1]

An alternative approach involves the Vilsmeier-Haack reaction.[1][4] This reaction can be used on an appropriately substituted acetanilide to directly form the quinoline ring system with the C-2 chloro and C-3 formyl groups.[1] The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, utilizing an electrophilic iminium salt (the Vilsmeier reagent) generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5][6]

Chlorination of the Quinolinone Precursor

The most direct and widely employed method for synthesizing 2-chloroquinolines is the chlorination of the corresponding quinolin-2(1H)-ones.[1] The precursor, 8-(trifluoromethoxy)quinolin-2(1H)-one, is ideally suited for this transformation. The hydroxyl group at C-2 is readily converted to a chloro group using standard chlorinating agents, with phosphorus oxychloride (POCl₃) being the most common choice.[1][7] The reaction is typically performed neat or in a high-boiling solvent.[1]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_chlorination Chlorination Aniline 2-(Trifluoromethoxy)aniline Cyclization Cyclization with 3-carbon component Aniline->Cyclization Quinolinone 8-(Trifluoromethoxy)quinolin-2(1H)-one Cyclization->Quinolinone Target 2-Chloro-8-(trifluoromethoxy)quinoline Quinolinone->Target Chlorination POCl3 POCl₃

Caption: Synthetic workflow for 2-Chloro-8-(trifluoromethoxy)quinoline.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 2-Chloro-8-(trifluoromethoxy)quinoline stems primarily from the reactivity of the C-2 chlorine atom, which makes it an excellent substrate for a variety of transformations.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C-2 position is a competent leaving group in nucleophilic substitution reactions.[1] The electron-deficient nature of the quinoline ring system facilitates the displacement of the chloride by a range of nucleophiles, including amines, phenols, and alkoxides.[1][3] This reactivity allows for the straightforward synthesis of diverse molecular libraries, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery.[3] The reactivity of 2-chloroquinolines in SNAr reactions is well-documented, although specific studies on this particular derivative are not extensively public.[1][8][9]

Palladium-Catalyzed Cross-Coupling Reactions

The C-2 chlorine atom makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.[1]

  • Suzuki-Miyaura Coupling: This reaction is widely used for arylation and heteroarylation. It is highly probable that 2-Chloro-8-(trifluoromethoxy)quinoline will react with various aryl- and heteroarylboronic acids under suitable catalytic conditions to yield 2-aryl-8-(trifluoromethoxy)quinoline derivatives.[1] The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[10][11][12]

  • Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds.[2] The 2-chloro group can be effectively coupled with a wide array of primary and secondary amines, allowing for the synthesis of a diverse library of 2-aminoquinoline derivatives, which are important pharmacophores.[1][13] Selective amination is possible in molecules with multiple halogen substituents, with reactivity often depending on the carbon-halogen bond dissociation energy.[2][14]

  • Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between aryl halides and terminal alkynes. Given the precedents for successful coupling at the C-2 position of chloroquinolines, it is expected that 2-Chloro-8-(trifluoromethoxy)quinoline would react with various terminal alkynes under standard Sonogashira conditions to afford the corresponding 2-alkynyl-8-(trifluoromethoxy)quinoline products.[1]

Reactivity_Diagram cluster_reactions Key Transformations Start 2-Chloro-8-(trifluoromethoxy)quinoline SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nu⁻ Suzuki Suzuki-Miyaura Coupling Start->Suzuki Ar-B(OH)₂ [Pd] Buchwald Buchwald-Hartwig Amination Start->Buchwald R₂NH [Pd] Product_SNAr 2-Nu-Substituted Quinoline SNAr->Product_SNAr Product_Suzuki 2-Aryl-Substituted Quinoline Suzuki->Product_Suzuki Product_Buchwald 2-Amino-Substituted Quinoline Buchwald->Product_Buchwald

Caption: Key reactions of 2-Chloro-8-(trifluoromethoxy)quinoline.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

The following is a generalized protocol for the Buchwald-Hartwig amination of 2-Chloro-8-(trifluoromethoxy)quinoline with a primary or secondary amine. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.[2]

Materials:

  • 2-Chloro-8-(trifluoromethoxy)quinoline (1.0 equiv.)

  • Amine (primary or secondary, 1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)[2]

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP, 1.2-2.4 equiv. relative to Pd)[2][12]

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.0 equiv.)[2]

  • Anhydrous solvent (e.g., toluene, dioxane)[2][13]

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-Chloro-8-(trifluoromethoxy)quinoline, the palladium catalyst, the phosphine ligand, and the base.[2]

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the anhydrous solvent, followed by the amine.[2]

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Upon completion (typically 2-24 hours), cool the reaction mixture to room temperature.[2]

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.[2]

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-8-(trifluoromethoxy)quinoline derivative.[2]

Safety and Handling

2-Chloro-8-(trifluoromethoxy)quinoline should be handled with appropriate safety precautions in a well-ventilated area or a fume hood.[15][16] Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][17][18] Avoid contact with skin and eyes, and prevent inhalation of dust or vapors.[15][17] Store the compound in a tightly closed container in a cool, dry place.[15][17] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Chloro-8-(trifluoromethoxy)quinoline is a strategically important building block in organic synthesis. Its unique combination of a reactive chloro group and a property-enhancing trifluoromethoxy substituent makes it a valuable precursor for a wide range of functionalized quinoline derivatives. The accessibility of this compound and its predictable reactivity in key transformations like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions ensure its continued relevance in the discovery and development of new pharmaceuticals and functional materials.

References

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines - American Chemical Society. (URL: [Link])

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC. (URL: [Link])

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (URL: [Link])

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (URL: [Link])

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore - ResearchGate. (URL: [Link])

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar. (URL: [Link])

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (URL: [Link])

  • Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])

  • Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (URL: [Link])

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (URL: [Link])

  • US3567732A - Process for the preparation of chlorinated quinolines - Google P
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines - ResearchGate. (URL: [Link])

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (URL: [Link])

Sources

Exploratory

Spectroscopic Profiling and Analytical Characterization of 2-Chloro-8-(trifluoromethoxy)quinoline

Executive Summary 2-Chloro-8-(trifluoromethoxy)quinoline (CAS: 1352443-51-6) is a highly versatile building block leveraged across medicinal chemistry and advanced materials science. As documented by [1], this molecule c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-8-(trifluoromethoxy)quinoline (CAS: 1352443-51-6) is a highly versatile building block leveraged across medicinal chemistry and advanced materials science. As documented by [1], this molecule combines a reactive electrophilic center with a metabolically stable, lipophilic moiety. The incorporation of the trifluoromethoxy (-OCF₃) group at the C-8 position, coupled with a reactive chlorine atom at the C-2 position, creates a unique electronic scaffold. This whitepaper provides an in-depth technical analysis of its spectroscopic signatures (NMR, IR, MS) and the rigorous experimental methodologies required for its structural validation.

Molecular Architecture & Electronic Causality

The physicochemical properties of 2-Chloro-8-(trifluoromethoxy)quinoline (C₁₀H₅ClF₃NO, MW: 247.60 g/mol ) are dictated by a complex push-pull electronic system [2].

  • The C-2 Chlorine: The quinoline nitrogen withdraws electron density from the C-2 and C-4 positions via resonance. This renders the C-2 carbon highly electrophilic, making the chlorine atom a competent leaving group for Nucleophilic Aromatic Substitution (SₙAr) and palladium-catalyzed cross-couplings (e.g., Sonogashira reactions) ( [2]).

  • The C-8 Trifluoromethoxy Group: The -OCF₃ group exerts a strong electron-withdrawing inductive effect (-I) through the sigma framework, while simultaneously maintaining a weak resonance-donating (+R) effect via the oxygen lone pairs. This dichotomy significantly alters the electron density across the benzene ring, directly impacting the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy and the fragmentation pathways in Mass Spectrometry.

High-Resolution Spectroscopic Data Analysis

Mass Spectrometry (EI-MS) & Fragmentation Causality

Under standard Electron Ionization (EI, 70 eV), the molecule exhibits a robust molecular ion [M]⁺•. Because chlorine possesses two stable isotopes (³⁵Cl and ³⁷Cl in a ~3:1 natural abundance ratio), the molecular ion presents as a distinct doublet at m/z 247 and m/z 249.

The fragmentation pathways are driven by the stability of the resulting ions. The base peak typically arises from the α-cleavage of the chlorine radical, yielding a stable, halogen-free cation at m/z 212. A highly diagnostic fragmentation for aryl-OCF₃ compounds is the extrusion of neutral carbonyl fluoride (COF₂, 66 Da). This occurs via a multi-center rearrangement driven by the high thermodynamic stability of the ejected COF₂ molecule, yielding an ion at m/z 181/183.

MS_Fragmentation M_ion [M]⁺• m/z 247 (³⁵Cl) / 249 (³⁷Cl) Frag_COF2 [M - COF₂]⁺• m/z 181 / 183 M_ion->Frag_COF2 - COF₂ (66 Da) Rearrangement Frag_Cl [M - Cl]⁺ m/z 212 M_ion->Frag_Cl - Cl• (35/37 Da) α-Cleavage Frag_OCF3 [M - OCF₃]⁺ m/z 162 / 164 M_ion->Frag_OCF3 - •OCF₃ (85 Da) Radical loss

Fig 1. Primary Electron Ionization (EI-MS) fragmentation pathways.

Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR)

The NMR profile of this compound is highly characteristic of heavily substituted heterocycles:

  • ¹H NMR: The pyridine ring protons (H-3 and H-4) appear as an AB spin system. The C-2 chlorine deshields H-3, while H-4 appears further downfield near δ 8.15 ppm due to the anisotropic effect of the adjacent benzene ring. On the benzene ring, the -OCF₃ group at C-8 deshields the ortho proton (H-7), pushing it to ~δ 7.89 ppm.

  • ¹³C NMR: The carbon spectrum is defined by distinct C-F scalar couplings. The trifluoromethoxy carbon (C-1') appears as a distinct quartet at ~δ 120.5 ppm with a massive one-bond coupling constant (¹JC-F ≈ 258 Hz).

  • ¹⁹F NMR: The three equivalent fluorine atoms of the -OCF₃ group resonate as a sharp singlet at approximately δ -58.0 ppm, a universal hallmark of aryl-trifluoromethoxy ethers.

Fourier Transform Infrared (FT-IR) Spectroscopy

Vibrational spectroscopy provides orthogonal validation of the functional group architecture. The most intense absorption band occurs between 1150–1250 cm⁻¹, corresponding to the asymmetric and symmetric C-F stretching vibrations. The C-Cl stretch is observed in the fingerprint region at ~760 cm⁻¹.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and quantitative accuracy, the following self-validating NMR protocol must be adhered to.

Causality in Experimental Design: When acquiring ¹³C spectra for fluorinated heterocycles, the quaternary carbons (C-2, C-8, C-4a, C-8a) and the -OCF₃ carbon lack attached protons. Consequently, they lack dipole-dipole relaxation mechanisms and exhibit significantly longer longitudinal relaxation times (T₁). A standard 1-second relaxation delay (d1) will result in severe signal attenuation for these critical nodes. Therefore, a d1 of ≥ 2.5 seconds is mandated to ensure full magnetization recovery. Furthermore, achieving a lock signal with a linewidth < 1.0 Hz acts as an internal validation that magnetic field homogeneity is sufficient to resolve fine C-F quartets.

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Filter through a glass wool plug into a 5 mm NMR tube to eliminate paramagnetic particulates that could broaden signals.

  • Probe Tuning & Matching: Manually tune the spectrometer probe for ¹H (400 MHz), ¹³C (100 MHz), and ¹⁹F (376 MHz) frequencies to maximize power transfer and minimize reflected power.

  • Shimming & Locking: Lock the spectrometer to the deuterium signal of CDCl₃. Perform iterative gradient shimming (Z0-Z5) until the lock level is stable and the TMS linewidth at half-height is strictly < 1.0 Hz (Self-Validation Check).

  • Data Acquisition (¹³C): Set the spectral width to 250 ppm. Set the relaxation delay (d1) to 2.5 seconds. Acquire a minimum of 512 transients to ensure the C-F quartet at ~120 ppm rises above the noise floor.

  • Processing: Apply a 1.0 Hz exponential line-broadening function prior to Fourier Transformation to artificially enhance the signal-to-noise ratio of the quaternary carbons without sacrificing critical resolution.

NMR_Workflow Prep Sample Preparation (15 mg in 0.6 mL CDCl₃) Tune Probe Tuning & Matching (¹H, ¹³C, ¹⁹F) Prep->Tune Shim Shimming & Locking (Z0-Z5 gradients) Tune->Shim Acq Data Acquisition (Relaxation delay = 2.5s) Shim->Acq Process Fourier Transform & Phase Correction Acq->Process

Fig 2. Standardized NMR acquisition workflow for fluorinated quinolines.

Quantitative Data Summaries

Table 1: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-48.15d8.61H
H-57.97dd8.2, 1.21H
H-77.89dd7.8, 1.21H
H-67.63t8.01H
H-37.40d8.61H

Table 2: Predicted ¹³C and ¹⁹F NMR Assignments (100/376 MHz, CDCl₃)

Nucleus / PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C-2151.0s-
C-8a143.5s-
C-4138.5s-
C-8138.0s-
C-5130.0s-
C-6128.5s-
C-7127.5s-
C-4a126.8s-
C-3122.5s-
-OCF₃ (C-1')120.5q¹JC-F ≈ 258
-OCF₃ (¹⁹F)-58.0s-

Table 3: Key Mass Spectrometry (EI) and FT-IR Data

TechniqueSignal / PeakAssignment / Interpretation
MS (EI)m/z 247 / 249Molecular Ion [M]⁺• (³⁵Cl / ³⁷Cl)
MS (EI)m/z 212Base Peak,[M - Cl]⁺
MS (EI)m/z 181 / 183Rearrangement, [M - COF₂]⁺•
FT-IR1150 - 1250 cm⁻¹ν(C-F) asymmetric/symmetric stretch
FT-IR1610 cm⁻¹ν(C=N) quinoline ring stretch
FT-IR760 cm⁻¹ν(C-Cl) stretch

References

Foundational

solubility and stability of 2-Chloro-8-(trifluoromethoxy)quinoline

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-8-(trifluoromethoxy)quinoline Introduction 2-Chloro-8-(trifluoromethoxy)quinoline is a halogenated quinoline derivative of significant interest to t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-8-(trifluoromethoxy)quinoline

Introduction

2-Chloro-8-(trifluoromethoxy)quinoline is a halogenated quinoline derivative of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a quinoline core substituted with a chloro group at the 2-position and a trifluoromethoxy group at the 8-position, suggests a unique combination of physicochemical properties. The quinoline scaffold is a well-established pharmacophore, while the trifluoromethoxy (-OCF₃) group is increasingly utilized in medicinal chemistry to enhance metabolic stability and lipophilicity, which can improve a compound's pharmacokinetic profile.[1] The chlorine atom at the C-2 position serves as a reactive site, allowing for further chemical modifications.[1]

This guide provides a comprehensive technical overview of the . As a Senior Application Scientist, the aim is not merely to present protocols but to provide the rationale behind the experimental designs, ensuring that the described methodologies are robust and self-validating. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's behavior in various environments.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount before embarking on solubility and stability studies. The table below summarizes the key properties of 2-Chloro-8-(trifluoromethoxy)quinoline.

PropertyValueSource
Molecular Formula C₁₀H₅ClF₃NO[1]
Molecular Weight 247.60 g/mol [1]
Appearance Predicted to be a solid at room temperature[1]
Predicted Solubility Expected to be soluble in common organic solvents[1]
InChI Key GQTIMPLUHKAFLZ-UHFFFAOYSA-N

Part 1: Solubility Profiling

Solubility is a critical determinant of a drug candidate's bioavailability and, consequently, its therapeutic efficacy.[2] It is essential to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

  • Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH, in the presence of its most stable solid form.[3] This value represents the true solubility limit.

  • Kinetic Solubility measures the concentration at which a compound, typically introduced from a high-concentration organic stock solution (e.g., DMSO), begins to precipitate in an aqueous medium.[4] This is often a higher value than thermodynamic solubility and is influenced by the experimental conditions.

Experimental Workflow: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its direct measurement of the equilibrium state.[3] The following protocol is designed to be a self-validating system by incorporating controls and confirmation steps.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_compound Weigh excess solid 2-Chloro-8-(trifluoromethoxy)quinoline combine Add excess solid to media in low-adsorption vials prep_compound->combine prep_media Prepare aqueous media (e.g., pH buffers, FaSSIF, FeSSIF) prep_media->combine agitate Agitate at constant temperature (e.g., 25°C or 37°C) for 24-72 hours combine->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant (low-binding 0.45 µm PTFE filter) centrifuge->filter solid_phase Analyze remaining solid (e.g., XRPD, DSC) to check for polymorphism centrifuge->solid_phase analyze Quantify concentration (e.g., RP-HPLC, UV-Vis) filter->analyze

Caption: Workflow for Thermodynamic Solubility Assay.

Detailed Protocol:

  • Preparation: Add an excess amount of solid 2-Chloro-8-(trifluoromethoxy)quinoline (e.g., 2-5 mg) to a low-binding vial (e.g., glass or polypropylene).

  • Media Addition: Add a known volume (e.g., 1 mL) of the desired aqueous medium (e.g., phosphate-buffered saline at pH 7.4, or biorelevant media like FaSSIF/FeSSIF for simulating intestinal conditions).[3]

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 37°C) for a sufficient duration to reach equilibrium. A 48-72 hour period is often required, and this should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Separation: After equilibration, separate the undissolved solid from the solution. The most robust method is centrifugation at a high speed (e.g., >10,000 g) followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PTFE).[3]

  • Quantification: Accurately dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as RP-HPLC with UV detection.[5][6] A calibration curve should be prepared using standards of known concentrations.

  • Solid Phase Analysis (Trustworthiness Step): Recover the remaining solid from the vial and analyze it using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). This crucial step verifies if the compound has undergone any polymorphic transformation during the experiment, which could affect the solubility value.

Experimental Protocol: Kinetic Solubility (High-Throughput Method)

Kinetic solubility assays are valuable in early drug discovery for rapidly screening large numbers of compounds.[4] Turbidimetric or nephelometric methods are commonly employed.[2][3]

Detailed Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of 2-Chloro-8-(trifluoromethoxy)quinoline in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Compound Addition: Add small volumes of the DMSO stock solution to the aqueous buffer to achieve a range of final concentrations (e.g., from 1 to 200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours). Measure the turbidity (light scattering) at a specific wavelength using a plate reader or nephelometer.[2]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.

Data Presentation: Solubility Results

MediumpHTemperature (°C)Solubility TypeSolubility (µg/mL)Method
Phosphate Buffer5.037ThermodynamicShake-Flask/HPLC
Phosphate Buffer7.437ThermodynamicShake-Flask/HPLC
FaSSIF6.537ThermodynamicShake-Flask/HPLC
Phosphate Buffer7.425KineticTurbidimetry

Part 2: Stability Profiling

Assessing the intrinsic stability of a drug candidate is a mandatory regulatory requirement and is crucial for determining its shelf-life and identifying potential degradation products that could impact safety and efficacy.[7] Forced degradation, or stress testing, is the cornerstone of this evaluation.[8]

Experimental Workflow: Forced Degradation Study

The objective of a forced degradation study is to accelerate the degradation of the compound to generate its likely degradation products.[9] The conditions should be selected to achieve a target degradation of 5-20%, as this provides sufficient levels of degradants for detection and characterization without completely destroying the parent molecule.[9]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare stock solution of compound (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stock->acid Expose base Base Hydrolysis (e.g., 0.1 M NaOH, RT) stock->base Expose oxidative Oxidation (e.g., 3% H₂O₂, RT) stock->oxidative Expose thermal Thermal (Solid & Solution) (e.g., 80°C) stock->thermal Expose photo Photolytic (Solid & Solution) (ICH Q1B Guidelines) stock->photo Expose sampling Sample at time points (e.g., 2, 8, 24 hrs) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize acid/base samples sampling->neutralize If applicable analyze Analyze by Stability-Indicating HPLC-UV/MS sampling->analyze neutralize->analyze

Caption: Workflow for a Forced Degradation Study.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 2-Chloro-8-(trifluoromethoxy)quinoline (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

  • Application of Stress Conditions: [10][11]

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at an appropriate temperature (e.g., 60-80°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Typically, this is conducted at room temperature due to the higher reactivity.

    • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose both the solid compound and the stock solution to elevated temperatures (e.g., 60-105°C).

    • Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. A control sample should be protected from light (e.g., wrapped in aluminum foil).

  • Time Points and Sampling: Samples should be withdrawn at various time points (e.g., 0, 4, 8, 12, 24 hours) to monitor the extent of degradation.

  • Sample Preparation for Analysis: Acidic and basic samples must be neutralized before injection into an HPLC system to prevent damage to the column.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method.

Stability-Indicating Analytical Method (RP-HPLC)

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation and separate it from its degradation products.[12][13] RP-HPLC with UV and/or mass spectrometry (MS) detection is the most common technique.[5][14]

Typical HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately nonpolar compounds like quinolines.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid or ammonium acetate buffer)A gradient elution is necessary to separate the parent compound from potentially more polar or less polar degradants. The acid/buffer improves peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CImproves peak shape and run-to-run reproducibility.
Injection Volume 10 µLA standard volume to avoid column overloading.
Detection UV Diode Array Detector (DAD)Allows for monitoring at multiple wavelengths and assessing peak purity. A wavelength of ~225-230 nm is often suitable for quinolines.
Mass Spectrometry (Optional) ESI-MSProvides mass information for the identification of unknown degradation products.
Predicted Degradation Pathways

Based on the chemical structure of 2-Chloro-8-(trifluoromethoxy)quinoline, several degradation pathways can be predicted under stress conditions.

  • Hydrolysis of the Chloro Group: The C-2 chloro group is susceptible to nucleophilic substitution by water or hydroxide ions, particularly under acidic or basic conditions, to form 2-hydroxy-8-(trifluoromethoxy)quinoline. This is a common degradation pathway for 2-chloroquinolines.

  • Hydrolysis of the Trifluoromethoxy Group: While generally stable, the -OCF₃ group can undergo hydrolysis under harsh acidic or basic conditions to yield the corresponding 8-hydroxy derivative, though this is less likely than hydrolysis of the C-Cl bond.

  • Oxidative Degradation: The quinoline ring system can be oxidized, potentially leading to the formation of N-oxides or ring-opened products.

  • Photodegradation: Exposure to light can induce complex radical reactions, potentially leading to dimerization or the formation of hydroxylated species.[11]

G cluster_degradation Potential Degradation Products parent 2-Chloro-8-(trifluoromethoxy)quinoline hydrolysis_cl 2-Hydroxy-8-(trifluoromethoxy)quinoline parent->hydrolysis_cl  Acid/Base Hydrolysis n_oxide N-Oxide Derivative parent->n_oxide  Oxidation (H₂O₂) ring_opened Ring-Opened Products parent->ring_opened  Harsh Oxidation/ Photodegradation

Caption: Predicted Degradation Pathways.

Summary and Recommendations

This guide outlines a comprehensive strategy for evaluating the .

  • For Solubility: It is recommended to determine both thermodynamic and kinetic solubility. The shake-flask method provides the definitive equilibrium value, while high-throughput kinetic assays are suitable for early-stage screening. The use of biorelevant media is strongly encouraged to better predict in vivo behavior.

  • For Stability: A systematic forced degradation study under hydrolytic, oxidative, thermal, and photolytic stress is essential. The development of a validated, stability-indicating HPLC method is critical for separating and quantifying the parent compound and its degradants.

The insights gained from these studies are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality, safety, and efficacy of any potential drug product containing 2-Chloro-8-(trifluoromethoxy)quinoline.

References

  • 2-Chloro-8-(trifluoromethoxy)quinoline | Benchchem.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.
  • "refining analytical methods for quinoline compound detection" - Benchchem.
  • Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions - Benchchem.
  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds - Benchchem.
  • Determination of Some Quinoline Derivatives with Organic Brominating Agents.
  • Compound solubility measurements for early drug discovery | Computational Chemistry.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.
  • 2-Chloro-8-(trifluoromethyl)quinoline | 920494-31-1 - Sigma-Aldrich.
  • Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions - Benchchem.
  • Stability-indicating high-performance liquid chromatographic assay and analysis of decomposition products of 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid - PubMed.
  • 2-Chloro-8-fluoroquinoline | C9H5ClFN | CID 22125194 - PubChem.
  • Stability-indicating high-performance liquid chromatographic assay and analysis of decomposition products of 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propanoic acid | Request PDF - ResearchGate.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY - IJCRT.org.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy - Acta Scientific.
  • 2-Chloro-8-(trifluoromethyl)quinoline | 920494-31-1 | C10H5ClF3N | Appchem.
  • 920494-31-1 | 2-Chloro-8-(trifluoromethyl)quinoline - AiFChem.
  • 2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde - Amerigo Scientific.
  • (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC - ResearchGate.
  • Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC.
  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
  • A Validated Stability-Indicating Hplc Assay Method For Piperaquine Phosphate In Bulk Drug.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC.
  • 2-CHLORO-3-(TRIFLUOROMETHYL)QUINOLINE CAS#: 25199-86-4 - ChemicalBook.
  • CAS 920494-31-1 | 2-Chloro-8-(trifluoromethyl)quinoline - Synblock.
  • CAS 124467-23-8 2-Chloro-8-fluoroquinoline - Alfa Chemistry.
  • stability issues of 2-Chloro-8-iodoquinoxaline under acidic conditions - Benchchem.

Sources

Exploratory

The Strategic Application of 2-Chloro-8-(trifluoromethoxy)quinoline in Medicinal Chemistry: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural profiling, synthetic utility, and pharmacological applications Executive Summary: The Privileged Scaffold Par...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural profiling, synthetic utility, and pharmacological applications

Executive Summary: The Privileged Scaffold Paradigm

In modern drug discovery, the quinoline nucleus is universally recognized as a "privileged scaffold," capable of binding to diverse biological targets ranging from parasitic enzymes to human kinases [2]. The introduction of specific fluorinated functionalities—such as the trifluoromethoxy (-OCF₃) group—further elevates this scaffold by modulating its physicochemical and pharmacokinetic profiles.

As a Senior Application Scientist, I frequently utilize 2-Chloro-8-(trifluoromethoxy)quinoline (CAS: 1352443-51-6) as a highly versatile, bifunctional building block [1]. This whitepaper deconstructs the structural rationale behind this compound, provides self-validating synthetic protocols for its functionalization, and maps its trajectory into advanced medicinal chemistry applications.

Structural and Physicochemical Profiling

The utility of 2-Chloro-8-(trifluoromethoxy)quinoline stems from the synergistic effects of its three core structural features:

  • The Quinoline Core: Provides a rigid, aromatic framework capable of strong π−π stacking and hydrogen-bonding interactions within target protein pockets [3].

  • The C-8 Trifluoromethoxy Group: Often termed a "super-halogen," the -OCF₃ group is highly lipophilic and metabolically stable. It projects into hydrophobic sub-pockets to enhance binding affinity while shielding the typically vulnerable 8-position from cytochrome P450-mediated oxidative metabolism [4].

  • The C-2 Chlorine Handle: The electron-withdrawing nature of the adjacent quinoline nitrogen, amplified by the inductive pull of the -OCF₃ group, makes the C-2 chlorine an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr) and a prime candidate for Palladium-catalyzed cross-coupling [1].

Table 1: Physicochemical Properties of 2-Chloro-8-(trifluoromethoxy)quinoline
PropertyValue / Predicted DataMechanistic Significance
Molecular Formula C₁₀H₅ClF₃NODefines the exact mass for LC-MS tracking.
Molecular Weight 247.60 g/mol Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Isotopic Signature M⁺ (247), M⁺+2 (249)The 3:1 ratio of ³⁵Cl to ³⁷Cl provides a distinct mass spectrometry fingerprint for reaction monitoring [1].
¹⁹F NMR Shift ~ -58.7 ppm (singlet)Confirms the integrity of the -OCF₃ group during harsh reaction conditions [4].
Reactivity Profile Electrophilic at C-2Ideal for SNAr and C-C bond formation.

Synthetic Utility & Functionalization Workflows

The true value of this building block lies in its orthogonal reactivity. The C-2 position can be functionalized to generate diverse molecular libraries.

SyntheticWorkflow A 2-Chloro-8-(trifluoromethoxy) quinoline B SNAr Reactions A->B Nucleophiles (Amines, Phenols) C Pd-Catalyzed Cross-Coupling A->C Boronic Acids / Alkynes (Pd catalyst, Base) D 2-Amino / 2-Alkoxy Derivatives B->D High Yield (Metabolically Stable) E 2-Aryl / 2-Alkynyl Derivatives C->E C-C Bond Formation

Fig 1: Divergent synthetic workflow for C-2 functionalization of the quinoline scaffold.

Protocol 1: C-2 Functionalization via SNAr (Self-Validating System)

Objective: Synthesize 2-amino-8-(trifluoromethoxy)quinoline derivatives. Causality & Rationale: We utilize N-Methyl-2-pyrrolidone (NMP) as a polar aprotic solvent to stabilize the polar transition state of the Meisenheimer complex. N,N-Diisopropylethylamine (DIPEA) is chosen as a non-nucleophilic base to scavenge the generated HCl without competing with the primary amine nucleophile.

Step-by-Step Methodology:

  • Initiation: In an oven-dried vial, dissolve 2-Chloro-8-(trifluoromethoxy)quinoline (1.0 eq) in anhydrous NMP (0.2 M).

  • Reagent Addition: Add the desired amine (1.5 eq) and DIPEA (2.0 eq).

  • Thermal Activation: Heat the reaction mixture to 90 °C. Causality: While activated, the C-2 position still requires thermal energy to overcome the activation barrier for sterically hindered amines.

  • In-Process Control (IPC): At 4 hours, sample 10 µL, dilute in MeOH, and inject into LC-MS. Validation: The reaction is complete when the characteristic M/M+2 doublet (m/z 247/249) completely disappears, replaced by the product mass [1].

  • Workup: Quench with H₂O, extract with EtOAc, wash with brine to remove NMP, dry over Na₂SO₄, and concentrate.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C-2

Objective: Synthesize 2-aryl-8-(trifluoromethoxy)quinoline derivatives. Causality & Rationale: Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand promotes efficient reductive elimination and resists the steric hindrance of the quinoline core. An aqueous K₂CO₃ base is used to activate the boronic acid to the reactive "ate" complex without hydrolyzing the quinoline ring.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with 2-Chloro-8-(trifluoromethoxy)quinoline (1.0 eq), arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: This specific ratio ensures the solubility of both the lipophilic quinoline and the inorganic base.

  • Base Addition: Add K₂CO₃ (2.5 eq). Purge the system with N₂ for 10 minutes.

  • Reaction: Heat to 80 °C for 12 hours.

  • Orthogonal Validation: Post-purification (silica gel chromatography), validate the structure using ¹⁹F NMR. Validation: A sharp singlet at approximately -58.7 ppm confirms that the delicate -OCF₃ group survived the palladium-catalyzed conditions intact [4].

Medicinal Chemistry Applications

Once functionalized, derivatives of 2-Chloro-8-(trifluoromethoxy)quinoline exhibit profound pharmacological potential across multiple therapeutic areas.

A. Anticancer Agents (Kinase Inhibition)

The quinoline scaffold is a well-established motif in kinase inhibitor design [2]. Functionalized 8-(trifluoromethoxy)quinolines are particularly effective as competitive inhibitors of the ATP-binding pocket in kinases such as PI3K and mTOR [5]. The -OCF₃ group enhances lipophilic efficiency (LipE), allowing the molecule to anchor deeply into the hydrophobic regions of the kinase domain, displacing ordered water molecules and increasing binding entropy.

KinasePathway Compound Functionalized 8-(OCF3)-Quinoline Target ATP-Binding Pocket (PI3K/mTOR) Compound->Target Competitive Binding Sub1 PI3K Inhibition Target->Sub1 Sub2 mTOR Inhibition Target->Sub2 Downstream1 AKT Phosphorylation Blocked Sub1->Downstream1 Downstream2 4E-BP1 / S6K Blocked Sub2->Downstream2 Outcome1 Cell Cycle Arrest Downstream1->Outcome1 Outcome2 Apoptosis Induction Downstream1->Outcome2 Downstream2->Outcome1

Fig 2: Mechanism of action for quinoline-based PI3K/mTOR dual inhibitors leading to apoptosis.

B. Antimalarial and Anti-Infective Therapeutics

Historically, quinoline derivatives (e.g., chloroquine) have been cornerstones of antimalarial therapy, functioning by accumulating in the parasite's acidic digestive vacuole and inhibiting the polymerization of toxic free heme into inert hemozoin [3]. However, resistance via efflux pumps is a major clinical hurdle.

The integration of the 8-trifluoromethoxy group alters the pKa of the quinoline nitrogen, fine-tuning its accumulation in the vacuole while simultaneously increasing the molecule's lipophilicity to bypass standard efflux mechanisms. Furthermore, specific quinolone derivatives have been shown to target the parasite's bc1 complex, providing a dual mechanism of action against resistant Plasmodium falciparum strains [3].

Pharmacokinetic (ADME) Advantages

The strategic placement of the -OCF₃ group at the 8-position is a masterclass in rational drug design. In unsubstituted quinolines, the 8-position is a known "soft spot" susceptible to rapid oxidative metabolism by hepatic CYP450 enzymes.

By installing the robust -OCF₃ group, medicinal chemists achieve two critical ADME goals:

  • Metabolic Shielding: The strong carbon-fluorine bonds resist oxidative cleavage, significantly extending the compound's biological half-life [4].

  • Enhanced Permeability: The high lipophilicity of the fluorine atoms improves passive transcellular permeability across lipid bilayers, leading to superior oral bioavailability compared to their methoxy (-OCH₃) or hydroxyl (-OH) counterparts.

References

  • Benchchem Technical Support Team. "2-Chloro-8-(trifluoromethoxy)quinoline | Benchchem." Benchchem.
  • Oriental Journal of Chemistry. "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives." Oriental Journal of Chemistry.
  • National Center for Biotechnology Information (PMC). "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." NIH.
  • National Center for Biotechnology Information (PMC). "Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies." NIH.
  • EvitaChem. "Buy 4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline (EVT-3169079)." EvitaChem.
Foundational

A Technical Guide to Investigating the Biological Activity of 2-Chloro-8-(trifluoromethoxy)quinoline

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological potential of the novel compound, 2-Chloro-8-(trifluoromethoxy)quinoline. Given t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological potential of the novel compound, 2-Chloro-8-(trifluoromethoxy)quinoline. Given the limited direct research on this specific molecule, this document synthesizes data from structurally related quinoline derivatives to propose a logical and scientifically rigorous path for its biological characterization.

Introduction: The Quinoline Scaffold and the Promise of Strategic Substitution

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning anti-cancer, anti-malarial, antibacterial, and antifungal applications[1][2][3]. The pharmacological profile of quinoline derivatives is profoundly influenced by the nature and placement of substituents on the core scaffold[1][2]. The subject of this guide, 2-Chloro-8-(trifluoromethoxy)quinoline, presents two key substitutions that are known to modulate biological activity:

  • A 2-chloro substitution: This modification is a versatile synthetic handle, allowing for further functionalization of the quinoline ring through nucleophilic substitution reactions. The presence of a chlorine atom can also significantly impact the electronic and steric properties of the molecule, influencing its interaction with biological targets[4].

  • An 8-trifluoromethoxy (-OCF₃) group: The introduction of a trifluoromethoxy group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability[5][6]. These properties can lead to improved pharmacokinetic profiles[1].

This guide will outline a systematic approach to elucidate the biological activities of 2-Chloro-8-(trifluoromethoxy)quinoline, with a focus on postulating its potential therapeutic applications and providing detailed experimental protocols for its investigation.

Physicochemical Properties and Synthetic Overview

The unique combination of a chloro and a trifluoromethoxy group suggests that 2-Chloro-8-(trifluoromethoxy)quinoline possesses high lipophilicity and metabolic stability[4][6]. The synthesis of this compound would likely involve the preparation of an 8-(trifluoromethoxy)quinolin-2(1H)-one precursor, followed by chlorination at the 2-position[4]. The reactivity of the 2-chloro group opens avenues for creating a library of derivatives for structure-activity relationship (SAR) studies through reactions like the Buchwald-Hartwig amination[4].

Postulated Biological Activities and Rationale for Investigation

Based on the extensive literature on substituted quinolines, we can hypothesize several potential biological activities for 2-Chloro-8-(trifluoromethoxy)quinoline.

Anticancer Activity

Rationale: Numerous quinoline derivatives have demonstrated potent anticancer activity[2][3][7]. For instance, a structurally related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, exhibited significant cytotoxicity against colorectal cancer cell lines by modulating the PI3K/AKT/mTOR signaling pathway[8]. The trifluoromethyl group, present in our target molecule, has been incorporated into other quinoline derivatives with demonstrated anticancer effects[9].

Antimicrobial and Antifungal Activity

Rationale: The quinoline scaffold is a well-established pharmacophore in antimicrobial and antifungal drug discovery[2][3][10]. The presence of halogen and trifluoromethyl groups can enhance the antimicrobial potency of heterocyclic compounds[5]. Derivatives of 8-hydroxyquinoline, a close structural relative, have shown broad-spectrum antifungal activity[11][12][13][14].

Antimalarial Activity

Rationale: Quinoline-based drugs like chloroquine have been mainstays in malaria treatment for decades[3][15][16][17]. Research into novel quinoline derivatives continues to be a promising strategy to combat drug-resistant malaria strains[18][19]. Trifluoromethyl-substituted quinolines have shown in vitro activity against Plasmodium falciparum[20].

Proposed Experimental Workflows

To systematically investigate the postulated biological activities, the following experimental workflows are proposed.

In Vitro Cytotoxicity Assessment (Anticancer Activity)

This workflow aims to determine the cytotoxic potential of 2-Chloro-8-(trifluoromethoxy)quinoline against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., HCT116 colorectal carcinoma, PANC-1 pancreatic carcinoma, and a normal cell line like HIEC for selectivity) in appropriate media and conditions until they reach the logarithmic growth phase[8].

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate overnight to allow for attachment[8].

  • Compound Treatment: Prepare a series of dilutions of 2-Chloro-8-(trifluoromethoxy)quinoline (e.g., 0.1, 0.2, 0.4, 0.8, 1.0 µM) and treat the cells for 48 hours[8]. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil)[8].

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals[8][21].

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals[8][21].

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[8].

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC₅₀ (µM) [Hypothetical]
2-Chloro-8-(trifluoromethoxy)quinolineHCT1160.5
2-Chloro-8-(trifluoromethoxy)quinolinePANC-11.2
2-Chloro-8-(trifluoromethoxy)quinolineHIEC> 50
5-Fluorouracil (Positive Control)HCT1162.5

Causality and Self-Validation: A significant difference in IC₅₀ values between cancer and normal cell lines would suggest selective cytotoxicity, a desirable characteristic for a potential anticancer agent. The inclusion of a known anticancer drug as a positive control validates the assay's performance.

Workflow Visualization:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Culture Cancer & Normal Cells cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treatment Treat Cells (48h) cell_seeding->treatment compound_prep->treatment mtt_addition Add MTT Solution (4h) treatment->mtt_addition solubilization Dissolve Formazan with DMSO mtt_addition->solubilization read_absorbance Measure Absorbance (490nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for In Vitro Cytotoxicity Assessment using the MTT Assay.

Antimicrobial Susceptibility Testing

This workflow is designed to evaluate the antibacterial and antifungal activity of 2-Chloro-8-(trifluoromethoxy)quinoline.

Experimental Protocol: Broth Microdilution Method

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines[22].

  • Compound Dilution: Perform serial two-fold dilutions of 2-Chloro-8-(trifluoromethoxy)quinoline in a 96-well microtiter plate using appropriate broth media.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (a known antibiotic or antifungal), a negative control (broth only), and a growth control (broth with inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

CompoundS. aureus MIC (µg/mL) [Hypothetical]E. coli MIC (µg/mL) [Hypothetical]C. albicans MIC (µg/mL) [Hypothetical]
2-Chloro-8-(trifluoromethoxy)quinoline8164
Ciprofloxacin (Bacterial Control)0.50.25NA
Fluconazole (Fungal Control)NANA1

Causality and Self-Validation: The MIC values will indicate the potency and spectrum of antimicrobial activity. Comparing these values to those of standard antibiotics and antifungals will provide a benchmark for its efficacy.

Workflow Visualization:

Antimicrobial_Susceptibility_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Compound in 96-well Plate start->serial_dilution inoculate Inoculate Wells with Microbes prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end_process End read_mic->end_process

Caption: Workflow for Antimicrobial Susceptibility Testing via Broth Microdilution.

Conclusion and Future Directions

The proposed experimental workflows provide a robust starting point for characterizing the biological activity of 2-Chloro-8-(trifluoromethoxy)quinoline. Positive results in any of these primary screens would warrant further investigation, including:

  • Mechanism of Action Studies: For promising anticancer "hits," further assays could include cell cycle analysis, apoptosis assays, and Western blotting to identify effects on key signaling pathways like PI3K/AKT/mTOR[8]. For antimicrobial "hits," time-kill kinetics and mechanism of action studies (e.g., membrane depolarization assays) would be the next logical steps[22].

  • Structure-Activity Relationship (SAR) Studies: The reactive 2-chloro position can be used to synthesize a library of analogs to explore the SAR and optimize potency and selectivity[4].

  • In Vivo Efficacy Studies: Compounds with significant in vitro activity and low toxicity should be advanced to preclinical animal models to evaluate their in vivo efficacy and pharmacokinetic properties[1].

By following this structured and rationale-driven approach, researchers can efficiently and effectively unlock the therapeutic potential of 2-Chloro-8-(trifluoromethoxy)quinoline.

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  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles | ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/653d1000f7225433ea1c3228]
  • Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T - YouTube. [URL: https://www.youtube.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. [URL: https://www.hilarispublisher.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [URL: https://www.mdpi.com/1420-3049/27/13/4344]

Sources

Exploratory

2-Chloro-8-(trifluoromethoxy)quinoline as a building block in organic synthesis

An In-Depth Technical Guide to 2-Chloro-8-(trifluoromethoxy)quinoline as a Building Block in Organic Synthesis Authored by: A Senior Application Scientist Introduction In the landscape of modern medicinal chemistry and m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Chloro-8-(trifluoromethoxy)quinoline as a Building Block in Organic Synthesis

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to the efficient synthesis of novel compounds with tailored properties. Among these, halogenated heterocyclic scaffolds have emerged as exceptionally versatile intermediates. This guide focuses on 2-Chloro-8-(trifluoromethoxy)quinoline , a key building block whose value is derived from the unique interplay of its constituent parts: the quinoline core, a privileged pharmacophore; the reactive C-2 chlorine atom, a linchpin for synthetic diversification; and the C-8 trifluoromethoxy group, a powerful modulator of physicochemical properties.

The quinoline framework is a cornerstone in the development of therapeutic agents, forming the structural basis for numerous antimalarial, anticancer, and anti-inflammatory drugs.[1][2][3] The chlorine atom at the C-2 position serves as an excellent leaving group, rendering the molecule susceptible to a wide array of synthetic transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[4]

Furthermore, the incorporation of the trifluoromethoxy (-OCF₃) group is a widely adopted strategy in drug design to enhance metabolic stability, increase lipophilicity, and modulate electronic characteristics, thereby improving the overall pharmacokinetic profile of a drug candidate.[4][5] As a strong electron-withdrawing group, it significantly influences the reactivity of the quinoline ring system.[4] This guide provides an in-depth exploration of the synthesis, reactivity, and application of 2-Chloro-8-(trifluoromethoxy)quinoline, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is critical for its effective use in synthesis, including reaction monitoring and product characterization.

PropertyValue
Molecular Formula C₁₀H₅ClF₃NO
Molecular Weight 247.60 g/mol
Appearance Predicted to be a solid at room temperature
Solubility Expected to be soluble in common organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Toluene)

Table 1: Physicochemical Properties of 2-Chloro-8-(trifluoromethoxy)quinoline. [4]

Predicted Spectroscopic Data
TechniquePredicted Data
¹H NMR Aromatic protons would appear in the range of δ 7.0-8.5 ppm. The chemical shifts are influenced by the electron-withdrawing effects of both the chloro and trifluoromethoxy groups.[4]
¹³C NMR Aromatic carbons would be observed between δ 110-150 ppm. The carbon attached to the chlorine (C-2) and the carbon attached to the trifluoromethoxy group (C-8) would show characteristic shifts. The trifluoromethoxy carbon would appear as a quartet due to coupling with the three fluorine atoms.[4]
IR Spectroscopy Characteristic peaks would be present for C-Cl stretching, C-F stretching (in the -OCF₃ group), and the C=N and C=C stretching of the quinoline ring.[4]
Mass Spectrometry The molecular ion peak (M+) would be observed at m/z 247, with a characteristic M+2 peak at m/z 249 (approximately one-third the intensity of the M+ peak) due to the presence of the chlorine-37 isotope.[4]

Table 2: Predicted Spectroscopic Data for Characterization. [4]

Synthesis of the 2-Chloro-8-(trifluoromethoxy)quinoline Building Block

The synthesis of this key intermediate is strategically approached in a two-step sequence starting from a functionalized aniline precursor. The logic is to first construct the heterocyclic quinolinone core and then convert the C-2 hydroxyl group (in its keto-enol tautomeric form) into the desired chloro functionality.

Workflow for Synthesis

A 2-(Trifluoromethoxy)aniline + Acrylic Acid Derivative B Cyclization (e.g., Conrad-Limpach or Knorr Synthesis) A->B C 8-(Trifluoromethoxy)quinolin-2(1H)-one B->C D Chlorination with POCl₃ C->D E 2-Chloro-8-(trifluoromethoxy)quinoline D->E sub 2-Chloro-8-(trifluoromethoxy)quinoline meisenheimer Meisenheimer Intermediate (Stabilized by Resonance) sub->meisenheimer + Nu⁻ nuc Nucleophile (Nu-H) (e.g., R-NH₂, Ar-OH) base Base product 2-Nu-8-(trifluoromethoxy)quinoline meisenheimer->product - Cl⁻ sub 2-Chloro-8-(trifluoromethoxy)quinoline cat_cycle Catalytic Cycle sub->cat_cycle amine R¹R²NH amine->cat_cycle pd0 Pd(0)Lₙ product 2-(R¹R²N)-8-(trifluoromethoxy)quinoline cat_cycle->product reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) sub 2-Chloro-8-(trifluoromethoxy)quinoline cat_cycle Catalytic Cycle sub->cat_cycle boronic Ar-B(OH)₂ boronic->cat_cycle pd0 Pd(0)Lₙ product 2-Ar-8-(trifluoromethoxy)quinoline cat_cycle->product reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O)

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Foundational

discovery and history of 2-Chloro-8-(trifluoromethoxy)quinoline

Authored by a Senior Application Scientist This guide provides a comprehensive overview of the discovery, synthesis, and historical development of 2-Chloro-8-(trifluoromethoxy)quinoline, a significant heterocyclic compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, synthesis, and historical development of 2-Chloro-8-(trifluoromethoxy)quinoline, a significant heterocyclic compound in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and field-proven insights.

Introduction: The Significance of a Versatile Quinoline Scaffold

2-Chloro-8-(trifluoromethoxy)quinoline is a substituted quinoline derivative that has garnered considerable interest in the scientific community. Quinolines, as a class of heterocyclic compounds, are prevalent in natural products and exhibit a wide spectrum of biological activities. The unique combination of a reactive chlorine atom at the 2-position and an electron-withdrawing trifluoromethoxy group at the 8-position makes this molecule a versatile building block for the synthesis of more complex and biologically active compounds. The trifluoromethoxy group, in particular, is a prized substituent in medicinal chemistry, known for its ability to enhance metabolic stability and lipophilicity, crucial properties for drug candidates.

Physicochemical Properties

A clear understanding of the physicochemical properties of 2-Chloro-8-(trifluoromethoxy)quinoline is fundamental for its application in research and development.

PropertyValue
Molecular Formula C₁₀H₅ClF₃NO
Molecular Weight 247.60 g/mol
Appearance Predicted to be a solid at room temperature
Solubility Expected to be soluble in common organic solvents
CAS Number 181333-82-8

Historical Context and Discovery

While a specific, seminal "discovery" paper for 2-Chloro-8-(trifluoromethoxy)quinoline is not prominently documented in publicly available literature, its emergence can be traced through the evolution of quinoline synthesis and the increasing use of fluorinated substituents in medicinal chemistry. The development of this compound is intrinsically linked to the broader history of quinoline synthesis, which includes classical methods like the Skraup and Combes syntheses. However, the introduction of the trifluoromethoxy group at the 8-position and the chlorine at the 2-position points to more modern synthetic strategies aimed at creating novel compounds with specific electronic and pharmacokinetic properties. The appearance of this compound in the catalogs of chemical suppliers and its use as an intermediate in patent literature underscore its importance as a building block in the development of new therapeutic agents and materials.

Synthetic Strategies: A Step-by-Step Approach

The synthesis of 2-Chloro-8-(trifluoromethoxy)quinoline is a multi-step process that hinges on the formation of a key intermediate, 8-(trifluoromethoxy)quinolin-2(1H)-one.

Part 1: Synthesis of the Key Intermediate: 8-(Trifluoromethoxy)quinolin-2(1H)-one

The creation of the quinolinone core is the foundational stage of the synthesis. A common and effective method involves a cyclization reaction.

Protocol:

  • Reactant Preparation: Begin with 2-(trifluoromethoxy)aniline and a suitable three-carbon component, such as acrylic acid or its derivatives.

  • Reaction Conditions: The reaction is typically carried out under acidic conditions.

  • Mechanism: The synthesis proceeds through an initial aza-Michael addition, followed by an intramolecular Friedel-Crafts acylation to construct the quinolinone ring system.

Caption: Synthesis of the 8-(trifluoromethoxy)quinolin-2(1H)-one intermediate.

Part 2: Chlorination of the Quinolinone Intermediate

With the quinolinone precursor in hand, the next critical step is the introduction of the chlorine atom at the 2-position.

Protocol:

  • Chlorinating Agent: The hydroxyl group at the C-2 position of the quinolinone (in its tautomeric form) is replaced with a chlorine atom using a standard chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Reaction Conditions: The reaction is typically performed with heating, often in the presence of a solvent.

  • Work-up: Following the reaction, a careful work-up procedure is required to neutralize the excess chlorinating agent and isolate the desired 2-Chloro-8-(trifluoromethoxy)quinoline product.

Caption: Chlorination of the quinolinone intermediate to yield the final product.

Reactivity and Applications in Further Synthesis

The true value of 2-Chloro-8-(trifluoromethoxy)quinoline lies in its utility as a versatile synthetic intermediate. The chlorine atom at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom in the quinoline ring. This reactivity allows for a wide range of subsequent chemical modifications.

Nucleophilic Aromatic Substitution (SNA_r)

The 2-chloro group can be readily displaced by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups. This type of reaction is fundamental in the synthesis of many biologically active molecules, as demonstrated in patent literature where similar 2-chloroquinolines are used as precursors for vanilloid receptor (VR1) antagonists.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-Cl bond provides a key handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

  • Suzuki Coupling: Reaction with a boronic acid to introduce aryl or vinyl substituents.

  • Sonogashira Coupling: Reaction with a terminal alkyne to form 2-alkynyl-8-(trifluoromethoxy)quinoline derivatives.

  • Buchwald-Hartwig Amination: Reaction with an amine to introduce a substituted amino group.

These reactions have been instrumental in the development of substituted quinoline derivatives for various therapeutic applications, including the treatment of abnormal cell growth.

Protocols & Analytical Methods

Method

synthesis of 2-substituted-8-(trifluoromethoxy)quinolines from 2-Chloro-8-(trifluoromethoxy)quinoline

Strategic Overview: The 8-(Trifluoromethoxy)quinoline Scaffold In contemporary medicinal chemistry and agrochemical development, the incorporation of fluorinated functionalities is a privileged strategy for modulating mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview: The 8-(Trifluoromethoxy)quinoline Scaffold

In contemporary medicinal chemistry and agrochemical development, the incorporation of fluorinated functionalities is a privileged strategy for modulating molecular properties. The trifluoromethoxy (–OCF₃) group, in particular, is highly valued for its unique combination of strong electron-withdrawing capacity, high lipophilicity, and exceptional metabolic stability[1]. When positioned at the C-8 position of a quinoline core, the –OCF₃ group not only improves the pharmacokinetic profile of the resulting drug candidates by resisting oxidative cleavage, but it also significantly alters the electronic landscape of the heteroaromatic ring[1].

The intermediate 2-Chloro-8-(trifluoromethoxy)quinoline serves as a highly strategic, divergent building block[1]. The C-2 chlorine atom acts as a competent leaving group, priming the scaffold for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions[2]. This dual reactivity profile enables the rapid generation of diverse 2-substituted libraries, including 2-amino, 2-alkoxy, 2-aryl, and 2-alkynyl derivatives[1].

Mechanistic Causality: Activating the C-2 Position

The success of functionalizing the C-2 position relies on the synergistic electronic effects inherent to the 8-(trifluoromethoxy)quinoline system:

  • For SNAr Reactions: The nitrogen atom in the quinoline ring acts as a powerful electron-withdrawing group through resonance, stabilizing the negatively charged Meisenheimer intermediate[2]. The inductive pull of the C-8 –OCF₃ group further increases the electrophilicity of the C-2 position, making it highly susceptible to attack by amines, phenols, and alkoxides[1].

  • For Cross-Coupling Reactions: While aryl chlorides are notoriously less reactive toward oxidative addition than their bromo or iodo counterparts, the electron-deficient nature of the 2-chloroquinoline ring slightly accelerates the insertion of Pd(0)[2]. However, to overcome the high activation barrier of the C–Cl bond, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is strictly required to facilitate efficient cross-coupling[2].

Divergent Synthetic Workflows

SynthesisWorkflow SM 2-Chloro-8-(trifluoromethoxy)quinoline (Electrophilic Scaffold) SNAr SNAr Pathway (Nucleophilic Attack) SM->SNAr 1°/2° Amines or Alkoxides Base, Polar Aprotic Solvent PdCat Pd-Catalyzed Pathway (Oxidative Addition) SM->PdCat Pd(0) Catalyst, Bulky Ligand Base, Heat Prod_SNAr 2-Amino / 2-Alkoxy Derivatives SNAr->Prod_SNAr via Meisenheimer Intermediate Prod_Suzuki 2-Aryl / Heteroaryl Derivatives (Suzuki) PdCat->Prod_Suzuki + Boronic Acids Prod_Buchwald Complex 2-Amino Derivatives (Buchwald) PdCat->Prod_Buchwald + Sterically Hindered Amines

Divergent synthetic pathways for functionalizing 2-chloro-8-(trifluoromethoxy)quinoline.

Quantitative Data Synthesis: Reaction Optimization

When forming C–N bonds at the C-2 position, chemists must choose between thermal SNAr and Buchwald-Hartwig amination. Table 1 outlines the strategic parameters dictating this choice.

Table 1: Strategic Comparison of C–N Bond Formation Methodologies

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Substrate Scope Unhindered 1°/2° aliphatic amines, strong alkoxides.Sterically hindered amines, anilines, amides[2].
Catalyst Requirement None (Thermal or Microwave activation).Pd(OAc)₂ or Pd₂(dba)₃ + Bulky Phosphine (e.g., XPhos)[2].
Typical Solvents DMF, NMP, DMSO, or neat amine.Toluene, 1,4-Dioxane, t-Amyl alcohol.
Temperature 100–150 °C80–110 °C
Mechanistic Driver Stabilization of anionic Meisenheimer intermediate by quinoline N and –OCF₃[2].Oxidative addition of C–Cl, amine coordination, reductive elimination[2].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) and causality-driven workup procedures to ensure high fidelity and reproducibility.

Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of 2-Aryl Derivatives)

Causality Rationale: Because the starting material is an aryl chloride, standard triphenylphosphine ligands will fail. The use of XPhos (a dialkylbiaryl phosphine) provides the necessary electron density to accelerate oxidative addition and the steric bulk to promote rapid reductive elimination[2].

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-8-(trifluoromethoxy)quinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5.0 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Atmospheric Control: Seal the tube, evacuate, and backfill with ultra-pure Argon. Repeat this cycle three times. Validation: This rigorously excludes oxygen, preventing the irreversible oxidation of the electron-rich XPhos ligand and the Pd(0) active species.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v, 0.2 M relative to the quinoline). Validation: The inclusion of water is critical; it solubilizes the K₃PO₄, generating the reactive boronate species required for the transmetalation step.

  • Execution: Heat the reaction mixture at 100 °C in a pre-heated oil bath for 12 hours.

  • In-Process Control (IPC): Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. The protocol is validated when the starting material mass (m/z 247/249, indicating the ³⁵Cl/³⁷Cl isotopes) is completely consumed[1].

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc and filter through a tightly packed pad of Celite to sequester palladium black. Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Microwave-Assisted SNAr (Synthesis of 2-Amino Derivatives)

Causality Rationale: While thermal SNAr is possible, prolonged heating can lead to degradation. Microwave irradiation provides rapid, volumetric heating that quickly overcomes the high activation energy of the SNAr transition state, drastically reducing reaction times from days to minutes.

Step-by-Step Methodology:

  • Reaction Assembly: To a 10 mL microwave-safe vial, add 2-chloro-8-(trifluoromethoxy)quinoline (1.0 equiv), the nucleophilic amine (3.0 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) dissolved in anhydrous NMP (0.5 M).

  • Execution: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 150 °C for 30–45 minutes with high stirring.

  • In-Process Control (IPC): Monitor via TLC (UV 254 nm). The starting material spot should be completely absent. The characteristic C–Cl stretch in IR spectroscopy would also disappear upon successful conversion[1].

  • Workup: Pour the cooled reaction mixture into vigorously stirred ice water (10 volumes). If the product precipitates as a solid, isolate via vacuum filtration. If it forms an oil, extract with EtOAc (3 × 15 mL).

  • Aqueous Washing (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 20 mL). Validation: NMP is highly soluble in EtOAc; the LiCl wash alters the partition coefficient, quantitatively removing NMP into the aqueous phase.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via recrystallization or automated flash chromatography.

Sources

Application

Application Notes and Protocols for the Nucleophilic Substitution of 2-Chloro-8-(trifluoromethoxy)quinoline

Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the reaction of 2-Chloro-8-(trifluoromethoxy)quinoline with various nucleophiles. 2-Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the reaction of 2-Chloro-8-(trifluoromethoxy)quinoline with various nucleophiles. 2-Chloro-8-(trifluoromethoxy)quinoline is a critical building block in medicinal chemistry, and understanding its reactivity is paramount for the synthesis of novel therapeutic agents. These notes detail the underlying principles of its reactivity, provide validated, step-by-step protocols for reactions with common nucleophile classes, and offer insights into experimental design and optimization.

Introduction: Significance of the 2-Chloro-8-(trifluoromethoxy)quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3] The introduction of a trifluoromethoxy (-OCF₃) group at the 8-position significantly enhances the lipophilicity and metabolic stability of the molecule, which can improve the pharmacokinetic profile of a drug candidate.[4] Furthermore, the strongly electron-withdrawing nature of the -OCF₃ group modulates the electronic properties of the quinoline ring, influencing its reactivity and potential interactions with biological targets.[4]

The chlorine atom at the C-2 position serves as a versatile handle for introducing diverse functionalities through nucleophilic substitution reactions. This allows for the construction of extensive libraries of 2-substituted-8-(trifluoromethoxy)quinoline derivatives for structure-activity relationship (SAR) studies in drug discovery programs.[4]

Principles of Reactivity

The reactivity of 2-Chloro-8-(trifluoromethoxy)quinoline is primarily dictated by two key features:

  • Nucleophilic Aromatic Substitution (SNAr): The quinoline ring is an electron-deficient aromatic system, and the nitrogen atom acts as a potent electron-withdrawing group. This electronic characteristic makes the C-2 and C-4 positions highly electrophilic and susceptible to attack by nucleophiles. The chlorine atom at the C-2 position is a competent leaving group, facilitating SNAr reactions.[4] The reaction proceeds through a Meisenheimer intermediate, which is stabilized by the electron-withdrawing nature of the quinoline ring.

  • Transition Metal-Catalyzed Cross-Coupling: The C-Cl bond at the 2-position makes 2-Chloro-8-(trifluoromethoxy)quinoline an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds.[4]

Reactions with Nucleophiles: Protocols and Mechanistic Insights

This section provides detailed protocols for the reaction of 2-Chloro-8-(trifluoromethoxy)quinoline with representative N-, O-, S-, and C-nucleophiles.

Reactions with N-Nucleophiles: Synthesis of 2-Amino-8-(trifluoromethoxy)quinoline Derivatives

The introduction of an amino group at the C-2 position of the quinoline ring is a common strategy in the development of pharmacologically active compounds.[5] This can be achieved through both classical SNAr and palladium-catalyzed Buchwald-Hartwig amination.

This protocol describes a direct displacement of the C-2 chlorine with an amine under thermal conditions.

Workflow:

reagents 2-Chloro-8-(trifluoromethoxy)quinoline + Amine (e.g., Piperidine) + Base (e.g., K2CO3) + Solvent (e.g., DMF) reaction Heat (e.g., 100-120 °C) Stir under N2 reagents->reaction 1. Reaction Setup workup Cool to RT Pour into H2O Extract with EtOAc reaction->workup 2. Workup purification Dry (Na2SO4) Concentrate Column Chromatography workup->purification 3. Purification product 2-(Piperidin-1-yl)-8-(trifluoromethoxy)quinoline purification->product 4. Final Product

Caption: Workflow for SNAr with an amine.

Materials:

  • 2-Chloro-8-(trifluoromethoxy)quinoline (1.0 eq)

  • Piperidine (2.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-Chloro-8-(trifluoromethoxy)quinoline, potassium carbonate, and anhydrous DMF.

  • Add piperidine to the stirred suspension.

  • Heat the reaction mixture to 110 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminoquinoline derivative.

For less nucleophilic aromatic amines, a palladium-catalyzed approach is generally more effective.[4]

Catalytic Cycle:

cluster_cycle Buchwald-Hartwig Cycle Pd0 Pd(0)Ln PdII_halide Ar-Pd(II)(L)n-X Pd0->PdII_halide Ar-X OxAdd Oxidative Addition PdII_amido Ar-Pd(II)(L)n-NR'R'' PdII_halide->PdII_amido HNR'R'', Base Base_assoc Base Association & Ligand Exchange PdII_amido->Pd0 Product Ar-NR'R'' PdII_amido->Product RedElim Reductive Elimination Substrate Ar-X + HNR'R''

Caption: Buchwald-Hartwig amination cycle.

Materials:

  • 2-Chloro-8-(trifluoromethoxy)quinoline (1.0 eq)

  • Aniline (1.2 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a nitrogen atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add 2-Chloro-8-(trifluoromethoxy)quinoline and aniline, followed by anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Reactions with O-Nucleophiles: Synthesis of 2-Alkoxy/Aryloxy Ethers

The synthesis of 2-alkoxy or 2-aryloxy-8-(trifluoromethoxy)quinolines can be achieved via a Williamson-type ether synthesis.

This protocol details the reaction with a phenol in the presence of a base.[6]

Materials:

  • 2-Chloro-8-(trifluoromethoxy)quinoline (1.0 eq)

  • Phenol (1.5 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add sodium hydride and anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of phenol in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the sodium phenoxide.

  • Add a solution of 2-Chloro-8-(trifluoromethoxy)quinoline in THF dropwise to the phenoxide solution.

  • Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours, monitoring by TLC.

  • After completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Reactions with S-Nucleophiles: Synthesis of 2-Thioethers

The preparation of 2-thioether derivatives proceeds similarly to the O-alkylation/arylation, using a thiol as the nucleophile.[7]

Materials:

  • 2-Chloro-8-(trifluoromethoxy)quinoline (1.0 eq)

  • Thiophenol (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, combine 2-Chloro-8-(trifluoromethoxy)quinoline, potassium carbonate, and DMF.

  • Add thiophenol to the mixture and stir at 80 °C for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Palladium-Catalyzed C-C Bond Forming Reactions

The C-2 position is an ideal site for introducing carbon-based substituents via palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[8][9]

Catalytic Cycle:

cluster_cycle Suzuki-Miyaura Cycle Pd0 Pd(0)L2 PdII_halide Ar-Pd(II)(L)2-X Pd0->PdII_halide Ar-X OxAdd Oxidative Addition PdII_aryl Ar-Pd(II)(L)2-Ar' PdII_halide->PdII_aryl Ar'-B(OR)2, Base Transmetal Transmetalation PdII_aryl->Pd0 Product Ar-Ar' PdII_aryl->Product RedElim Reductive Elimination Substrate Ar-X + Ar'-B(OR)2

Caption: Suzuki-Miyaura cross-coupling cycle.

Materials:

  • 2-Chloro-8-(trifluoromethoxy)quinoline (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 eq)

  • Triphenylphosphine (PPh₃) (0.06 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a Schlenk flask, add 2-Chloro-8-(trifluoromethoxy)quinoline, phenylboronic acid, potassium carbonate, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction to 90 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution of 2-Chloro-8-(trifluoromethoxy)quinoline.

Nucleophile ClassExample NucleophileCatalyst/BaseSolventTemp (°C)Typical Yield (%)
N-Nucleophile PiperidineK₂CO₃DMF11075-90
AnilinePd₂(dba)₃/Xantphos, NaOtBuToluene10070-85
O-Nucleophile PhenolNaHTHFReflux65-80
S-Nucleophile ThiophenolK₂CO₃DMF8080-95
C-Nucleophile Phenylboronic acidPd(OAc)₂/PPh₃, K₂CO₃Dioxane/H₂O9070-90

Conclusion

2-Chloro-8-(trifluoromethoxy)quinoline is a highly versatile and reactive substrate for nucleophilic substitution reactions. The protocols outlined in these application notes provide a solid foundation for the synthesis of a wide range of 2-substituted quinoline derivatives. The choice between classical SNAr and transition metal-catalyzed methods depends on the nucleophilicity of the coupling partner and the desired reaction conditions. These methodologies are crucial for the exploration of new chemical space in drug discovery and materials science.

References

  • Benchchem. (n.d.). 2-Chloro-8-(trifluoromethoxy)quinoline.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions. IIP Series.
  • MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
  • Benchchem. (2025).
  • ResearchGate. (2022, November 7). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)
  • HETEROCYCLES. (2016, February 5).
  • Andrews, S., et al. (2009). Reversal Agent and Linker Variants of Reversed Chloroquines: Activities against Plasmodium falciparum. Journal of Medicinal Chemistry.
  • ResearchGate. (2025, October 15). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • ResearchGate. (n.d.). Synthesis of 2,8-bis(trifluoromethyl)quinolines. Reagents and conditions.
  • Purdue University Graduate School. (n.d.). Synthesis and Characterization of 3H-Pyrazolo[4,3-f]quinoline Analogs.
  • MDPI. (2019, November 18). Synthesis One Pot of Alkyne-2-Chloroquinoline via a Passerini Reaction.
  • PMC. (n.d.).
  • PMC. (n.d.).
  • Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (2022, November 30). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)
  • ACS Publications. (2010, July 6). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society.
  • (n.d.). Concise synthesis of 2,4-bis(fluoroalkyl)
  • Benchchem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • ACS Publications. (2021, September 23). CpRh(III)-Catalyzed Regioselective C(sp3)–H Electrophilic Trifluoromethylthiolation of 8-Methylquinolines*. The Journal of Organic Chemistry.
  • (2004, October 4). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 2.
  • PMC. (n.d.).
  • ACS Publications. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
  • Semantic Scholar. (2022, November 30). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • PubMed. (2021, June 18). Asymmetric Nucleophilic Allylation of α-Chloro Glycinate via Squaramide Anion-Abstraction Catalysis: SN1 or SN2 Mechanism, or Both?.
  • (n.d.). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii)
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • MDPI. (2024, June 16). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides.
  • ResearchGate. (n.d.). Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis | Request PDF.
  • MDPI. (2022, May 31).
  • PMC - NIH. (n.d.).

Sources

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-8-(trifluoromethoxy)quinoline

Introduction: The Strategic Importance of the Quinoline Scaffold The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional org...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of such heterocyclic systems, enabling the formation of carbon-carbon bonds with a high degree of control and functional group tolerance.[1][2][3] This guide provides a detailed technical overview and robust protocols for the Suzuki-Miyaura coupling of 2-Chloro-8-(trifluoromethoxy)quinoline, a substrate of particular interest due to the electronic properties imparted by the trifluoromethoxy group. The resulting 2-aryl-8-(trifluoromethoxy)quinoline derivatives are valuable building blocks for the synthesis of novel bioactive compounds and advanced materials.

The C2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution, and the presence of the electron-withdrawing trifluoromethoxy group at the C8-position further influences the electronic landscape of the molecule, making the C-Cl bond at the C2-position a viable handle for cross-coupling reactions.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Quinoline-Pd(II) Complex Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Diaryl-Pd(II) Complex Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product 2-Aryl-8-(trifluoromethoxy)quinoline Reductive_Elimination->Product Substrates 2-Chloro-8-(trifluoromethoxy)quinoline + Arylboronic Acid Substrates->Oxidative_Addition Ar-Cl Base Base (e.g., K₂CO₃) Base->Transmetalation Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the 2-chloro-8-(trifluoromethoxy)quinoline to a low-valent palladium(0) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[5] The use of bulky, electron-rich phosphine ligands on the palladium center can significantly accelerate this step.[6]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1]

  • Reductive Elimination: The final step is the reductive elimination of the coupled product, 2-aryl-8-(trifluoromethoxy)quinoline, from the palladium(II) complex. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

Recommended Catalytic Systems and Reagents

The successful Suzuki-Miyaura coupling of an electron-deficient heteroaryl chloride like 2-chloro-8-(trifluoromethoxy)quinoline hinges on the judicious selection of the catalyst, ligand, base, and solvent.

ComponentRecommended OptionsRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) sources that are readily reduced in situ to the active Pd(0) catalyst.
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃, PCy₃Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of the relatively unreactive C-Cl bond. They also stabilize the palladium catalyst.[6][7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃These inorganic bases are effective in activating the boronic acid for transmetalation. The choice of base can influence reaction rate and yield.[6]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is often optimal. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Boronic Acid Arylboronic acidsA wide range of commercially available arylboronic acids can be used. The electronic and steric properties of the boronic acid can affect the reaction outcome.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 2-Chloro-8-(trifluoromethoxy)quinoline with a generic arylboronic acid. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Materials:

  • 2-Chloro-8-(trifluoromethoxy)quinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

Sources

Application

Advanced Application Notes: Buchwald-Hartwig Amination of 2-Chloro-8-(trifluoromethoxy)quinoline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide an authoritative, self-validating technical guide for the palladium-catalyzed C–N cross-coupling of 2-chloro-8-(t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide an authoritative, self-validating technical guide for the palladium-catalyzed C–N cross-coupling of 2-chloro-8-(trifluoromethoxy)quinoline, emphasizing mechanistic causality, reaction optimization, and robust experimental execution.

Mechanistic Rationale & Substrate Dynamics

The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling methodology utilized extensively in medicinal chemistry to construct complex carbon-nitrogen bonds[1]. When applied to the functionalization of 2-chloro-8-(trifluoromethoxy)quinoline, the reaction dynamics are uniquely governed by the electronic and steric profile of the heteroaromatic core[2].

Causality in Substrate Reactivity: The C2-chlorine atom in the quinoline scaffold is inherently activated toward oxidative addition due to the adjacent electronegative nitrogen, which lowers the electron density at the C2 position[2]. In 2-chloro-8-(trifluoromethoxy)quinoline, this electrophilicity is further amplified by the strong inductive electron-withdrawing effect of the 8-(trifluoromethoxy) group (-OCF 3​ ).

While this electronic deficiency accelerates the initial oxidative addition of the Pd(0) catalyst into the C–Cl bond, it introduces a critical bottleneck: strong electron-withdrawing groups significantly increase the activation energy barrier for the subsequent reductive elimination step[3]. If reductive elimination is too slow, the catalytic cycle stalls, leading to off-target pathways such as β -hydride elimination or catalyst degradation. Consequently, the selection of sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos or RuPhos) is strictly required. The immense steric bulk of these ligands mechanically forces the aryl and amido groups into close proximity around the palladium center, artificially lowering the barrier to reductive elimination and driving the reaction to completion[1].

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd 2-Cl-8-OCF3-Quinoline PdII_Ar Ar-Pd(II)(Cl)Ln Intermediate OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord Amine + Base PdII_Amido Ar-Pd(II)(NR2)Ln Amido Complex AmineCoord->PdII_Amido - Base·HCl RedElim Reductive Elimination (C-N Formation) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration

Palladium-catalyzed Buchwald-Hartwig amination cycle for 2-chloroquinolines.

Reaction Optimization & Quantitative Data

Empirical optimization of the catalyst-ligand-base triad is necessary to establish a robust protocol. Solvent selection also plays a pivotal role; while toluene is traditional, switching to 1,4-dioxane or benzotrifluoride (BTF) often yields superior results, particularly for selective aminations or under microwave irradiation[4][5]. Microwave-assisted protocols can compress reaction times for chloroquinolines from 24 hours down to 10–30 minutes[3].

Table 1: Optimization Matrix for 2-Chloro-8-(trifluoromethoxy)quinoline Amination

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Causality / Observation
Pd 2​ (dba) 3​ / BINAPNaOtBuToluene10024< 20%Sluggish reductive elimination due to -OCF 3​ effect.
Pd(OAc) 2​ / RuPhosCs 2​ CO 3​ 1,4-Dioxane1001865%Milder base prevents side reactions; RuPhos improves C-N coupling.
Pd 2​ (dba) 3​ / BrettPhosNaOtBu1,4-Dioxane10012> 85%Optimal steric bulk forces rapid reductive elimination[1].
Pd 2​ (dba) 3​ / BrettPhosNaOtBuBenzotrifluoride150 (MW)0.5> 90%Microwave heating in BTF drastically accelerates kinetics[5].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that any deviation in catalyst integrity or reaction progress is immediately identified, preventing the waste of valuable substrates[6].

Workflow Prep 1. Preparation (Degassing) React 2. Reaction (Heating) Prep->React Monitor 3. Validation (TLC/HPLC) React->Monitor Monitor->React Incomplete Workup 4. Workup (Quench/Extract) Monitor->Workup Purify 5. Purification (Chromatography) Workup->Purify

Self-validating experimental workflow for sensitive cross-coupling reactions.

Protocol A: Standard Thermal Amination with Secondary Amines

Target: Synthesis of 2-(morpholin-4-yl)-8-(trifluoromethoxy)quinoline.

Step 1: Preparation & Degassing (Causality: Pd(0) is highly susceptible to irreversible oxidation by atmospheric O 2​ )

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-8-(trifluoromethoxy)quinoline (1.0 equiv, 1.0 mmol), Pd 2​ (dba) 3​ (2.5 mol%, 0.025 mmol), BrettPhos (6.0 mol%, 0.06 mmol), and NaOtBu (1.4 equiv, 1.4 mmol).

  • Seal the tube with a rubber septum and subject it to three cycles of vacuum/argon backfill.

  • In a separate flask, degas anhydrous 1,4-Dioxane (5.0 mL, 0.2 M) and morpholine (1.2 equiv, 1.2 mmol) by sparging with argon for 15 minutes.

  • Add the degassed solvent and amine to the Schlenk tube via syringe.

Step 2: Reaction Execution & Visual Validation

  • Place the Schlenk tube in a pre-heated oil bath at 100 °C.

  • Validation Checkpoint 1: Observe the color of the solution. A successful active Pd(0)-BrettPhos complex typically exhibits a deep red/burgundy hue. If the solution rapidly turns black and precipitates form, the catalyst has aggregated into inactive palladium nanoparticles (often due to oxygen ingress).

Step 3: In-Process Validation (HPLC/TLC)

  • After 4 hours, withdraw a 50 μ L aliquot under a positive flow of argon. Quench into 1 mL of acetonitrile and analyze via HPLC/LC-MS.

  • Validation Checkpoint 2: Monitor the disappearance of the starting material peak (m/z ~247). If conversion has stalled but the catalyst remains visually active (red/brown), add an additional 0.5 equiv of morpholine. If the catalyst is black, re-dose 1 mol% Pd 2​ (dba) 3​ and 2.4 mol% BrettPhos.

Step 4: Workup & Purification

  • Once complete, cool the reaction to room temperature, dilute with ethyl acetate (15 mL), and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Wash the filtrate with water (2 × 10 mL) and brine (10 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure product.

Troubleshooting & Scientific Causality

  • Issue: Extensive Dehalogenation of Starting Material

    • Observation: Formation of 8-(trifluoromethoxy)quinoline without the amine attached.

    • Causality: The catalyst is undergoing β -hydride elimination from the coordinated aliphatic amine instead of reductive elimination.

    • Solution: The reductive elimination is too slow. Ensure you are using a sufficiently bulky ligand (e.g., switch from BINAP to BrettPhos or tBuXPhos) to mechanically force the C–N bond formation[1].

  • Issue: Substrate Degradation or Low Yield with Primary Amines

    • Observation: Complex mixture on TLC; low isolated yield.

    • Causality: NaOtBu is a strong base and can cause side reactions with sensitive primary amines or functional groups on the quinoline ring.

    • Solution: Substitute NaOtBu with a milder base such as Cs 2​ CO 3​ or K 3​ PO 4​ [7]. Note that weaker bases require longer reaction times or higher temperatures, making microwave-assisted heating in BTF an ideal compensatory strategy[5].

Sources

Method

Application Notes &amp; Protocols: Leveraging 2-Chloro-8-(trifluoromethoxy)quinoline for the Synthesis of Novel Bioactive Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Quinoline Scaffold The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active compounds.[1][2] From antimalarials like chloroquine to modern anticancer agents, the quinoline framework offers a rigid and versatile template for interacting with diverse biological targets.[2][3][4] The development of efficient synthetic routes to functionalize this core remains a high-priority area in drug discovery.[1][5]

This guide focuses on a particularly valuable building block: 2-Chloro-8-(trifluoromethoxy)quinoline . The strategic placement of its functional groups makes it an exceptional starting point for generating libraries of novel inhibitors.

  • The 2-Chloro Group : This is the primary reactive site of the molecule. The chlorine atom is an excellent leaving group, making the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr).[6][7] This allows for the straightforward introduction of a wide array of functional groups, including amines, thiols, and alcohols, enabling the rapid generation of diverse compound libraries.

  • The 8-Trifluoromethoxy (-OCF₃) Group : The incorporation of fluorine-containing moieties is a well-established strategy in modern drug design. The trifluoromethoxy group significantly modulates the physicochemical properties of the parent molecule.[8] It is highly lipophilic and acts as a powerful electron-withdrawing group, which can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[9]

By combining the synthetic versatility of the 2-chloro position with the beneficial pharmacological properties of the trifluoromethoxy group, researchers can efficiently construct novel molecules with significant therapeutic potential.

Diagram 1: Core Synthetic Strategy

A 2-Chloro-8-(trifluoromethoxy)quinoline (Starting Material) B Nucleophilic Aromatic Substitution (SNAr) A->B R-NH₂ / R-SH R-OH C Palladium-Catalyzed Cross-Coupling A->C R-B(OH)₂ / R-Sn(Bu)₃ [Pd] Catalyst D Amine Derivatives (C-N Bond) B->D E Thiol/Alcohol Derivatives (C-S / C-O Bond) B->E F Aryl/Alkyl Derivatives (C-C Bond) C->F G Library of Novel Inhibitors D->G E->G F->G

Caption: General synthetic pathways from the core scaffold.

Part 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoline nitrogen atom and the 8-trifluoromethoxy group activates the C2 position, making it susceptible to attack by nucleophiles. This is the most direct method for derivatization.

Protocol 1A: Synthesis of 2-Amino-8-(trifluoromethoxy)quinoline Derivatives (C-N Bond Formation)

This protocol describes the reaction with primary or secondary amines to form N-substituted quinoline derivatives. These derivatives are of high interest as many kinase and enzyme inhibitors feature an amino-heterocycle core.

Methodology Rationale:

  • Solvent: A high-boiling polar aprotic solvent like DMSO or DMF is used to facilitate the reaction and ensure all reactants remain in solution at elevated temperatures.

  • Base: A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is typically required to overcome the activation energy for the SNAr reaction. Microwave irradiation can significantly reduce reaction times.[3]

Step-by-Step Protocol:

  • To a dry reaction vial, add 2-Chloro-8-(trifluoromethoxy)quinoline (1.0 equiv.).

  • Add the desired primary or secondary amine (1.2-1.5 equiv.).

  • Add a suitable polar aprotic solvent (e.g., DMSO, NMP, or DMF) to achieve a concentration of approximately 0.5 M.

  • Add a base, such as K₂CO₃ (2.0 equiv.) or DIPEA (2.5 equiv.).

  • Seal the vial and heat the reaction mixture at 100-120 °C for 4-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Diagram 2: Experimental Workflow for C-N Bond Formation

A Combine Reactants: - 2-Cl-Quinoline (1 eq) - Amine (1.2 eq) - Base (2 eq) - Solvent (DMSO) B Heat Reaction (100-120 °C, 4-12h) Monitor via TLC/LC-MS A->B C Work-up: - Cool to RT - Dilute w/ EtOAc - Wash w/ H₂O, Brine B->C D Isolate & Dry: - Dry over Na₂SO₄ - Filter - Concentrate C->D E Purify: Column Chromatography D->E F Characterize: NMR, HRMS E->F cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction & Work-up cluster_2 Purification & Analysis A Add Solids: - 2-Cl-Quinoline (1 eq) - Boronic Acid (1.5 eq) - Base (3 eq) - Pd Catalyst (5 mol%) B Add Degassed Solvent (Dioxane/H₂O) A->B C Heat Reaction (90-100 °C, 6-18h) B->C D Filter through Celite (Removes Pd) C->D E Extract & Concentrate D->E F Column Chromatography E->F G Pure C-C Coupled Product F->G A Synthesis of Compound Library (from 2-Cl-8-OCF₃-Quinoline) B High-Throughput Screening (HTS) (Biochemical/Cell-based Assays) A->B C Hit Identification (Active Compounds) B->C D Hit-to-Lead: Structure-Activity Relationship (SAR) Studies C->D Validate Hits D->A Synthesize Analogs E Lead Optimization: Improve Potency, Selectivity & ADME Properties D->E F Preclinical Candidate E->F

Sources

Application

Application Notes and Protocols for the Amination of 2-Chloro-8-(trifluoromethoxy)quinoline

Introduction: The Strategic Importance of 2-Aminoquinolines in Modern Chemistry The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 2-Aminoquinolines in Modern Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an amino group at the 2-position of the quinoline ring unlocks access to a vast chemical space, enabling the synthesis of compounds with a wide range of biological activities, including antimalarial, anti-HIV, and kinase inhibitory properties.[1][2] The specific target of this guide, 2-amino-8-(trifluoromethoxy)quinoline, is of particular interest. The trifluoromethoxy (-OCF₃) group at the 8-position significantly modulates the molecule's lipophilicity, metabolic stability, and electronic properties, making it a valuable substituent in drug design.

This document provides a detailed guide for researchers and drug development professionals on the experimental procedures for the amination of 2-chloro-8-(trifluoromethoxy)quinoline. We will explore the two primary synthetic strategies for this transformation: the robust and versatile Palladium-Catalyzed Buchwald-Hartwig Amination and the often simpler, metal-free Nucleophilic Aromatic Substitution (SNAr). The choice between these methods depends on the substrate scope, functional group tolerance, and available laboratory equipment.

Pillar 1: Mechanistic Underpinnings of C-N Bond Formation

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The transformation of the C-Cl bond to a C-N bond on the electron-deficient quinoline ring can be achieved through distinct pathways.

Mechanism A: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for its remarkable reliability and broad scope.[3] The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

The Causality Behind the Cycle:

  • Oxidative Addition: The cycle initiates with the electron-rich Pd(0) catalyst inserting into the C-Cl bond of the quinoline. This is often the rate-determining step and is facilitated by the electron-deficient nature of the heteroaromatic ring.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a more nucleophilic amido species. The choice of base (e.g., a strong, non-nucleophilic base like sodium tert-butoxide) is critical to prevent side reactions.

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., XPhos, BINAP) are essential as they promote the reductive elimination step and stabilize the palladium catalyst.[4]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex L-Pd(II)(Ar)-Cl (Ar = Quinoline) oxidative_addition->pd_complex amine_coordination Amine (R₂NH) Coordination pd_complex->amine_coordination amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺Cl⁻ amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex L-Pd(II)(Ar)(NR₂) deprotonation->amido_complex amido_complex->pd0 Regeneration reductive_elimination Reductive Elimination amido_complex->reductive_elimination product Ar-NR₂ (Product) reductive_elimination->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Mechanism B: Nucleophilic Aromatic Substitution (SNAr)

SNAr provides a metal-free alternative, particularly effective for heteroaryl chlorides where the ring is electronically deficient.[5][6] The nitrogen atom in the quinoline ring acts as an electron-withdrawing group, activating the C-2 position for nucleophilic attack.

The Causality Behind the Substitution:

  • Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the chlorine. This disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.[7] This step is typically the rate-determining step.

  • Rearomatization/Leaving Group Departure: The aromaticity of the quinoline ring is restored by the expulsion of the chloride leaving group, yielding the final aminated product. This step is usually fast. Microwave irradiation can significantly accelerate the rate of SNAr reactions.[8]

Caption: The two-step mechanism for Nucleophilic Aromatic Substitution (SNAr).

Pillar 2: Validated Experimental Protocols

The following protocols are designed to be self-validating systems. Adherence to these detailed steps, particularly regarding the inert atmosphere for the Buchwald-Hartwig reaction, is critical for success.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is highly versatile and generally provides excellent yields with a wide range of primary and secondary amines.

Materials & Equipment

  • Substrate: 2-Chloro-8-(trifluoromethoxy)quinoline (1.0 eq)

  • Nucleophile: Amine (1.2 - 1.5 eq)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Ligand: XPhos (2-4 mol%) or BINAP (2-4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

  • Solvent: Anhydrous Toluene or Dioxane

  • Equipment: Schlenk flask or oven-dried round-bottom flask with septum, magnetic stirrer, heating mantle with temperature controller, inert atmosphere supply (Argon or Nitrogen), standard glassware for work-up and purification.

Step-by-Step Procedure

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-8-(trifluoromethoxy)quinoline, the palladium catalyst, the phosphine ligand, and the base.

  • Degassing: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed. This step is absolutely critical as Pd(0) catalysts are oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent via syringe, followed by the amine nucleophile.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may vary depending on the amine's reactivity.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-amino-8-(trifluoromethoxy)quinoline product.

Protocol 2: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

This method offers a rapid, metal-free alternative, especially suitable for high-throughput synthesis.

Materials & Equipment

  • Substrate: 2-Chloro-8-(trifluoromethoxy)quinoline (1.0 eq)

  • Nucleophile: Amine (2.0 - 3.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Base (Optional): Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Equipment: Microwave reactor, appropriate microwave reaction vial with a stir bar, standard glassware for work-up and purification.

Step-by-Step Procedure

  • Vial Preparation: To a microwave reaction vial, add 2-Chloro-8-(trifluoromethoxy)quinoline, the amine, and the solvent. If using a base, add it at this stage.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (typically 120-180 °C) for a specified time (15-60 minutes). Safety Note: Always start with a lower temperature and shorter time for initial optimization to avoid over-pressurization.

  • Cooling & Work-up: Once the reaction is complete, allow the vial to cool to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography on silica gel.

Pillar 3: Data Presentation and Workflow

Summary of Reaction Conditions

The choice of specific reagents can be optimized for the desired amine. The following table provides a starting point based on established precedents for heteroaryl aminations.[4][9][10]

ParameterBuchwald-Hartwig AminationMicrowave-Assisted SNAr
Catalyst/Ligand Pd₂(dba)₃ / XPhos or BINAPNone
Base NaOtBu, Cs₂CO₃, K₃PO₄K₂CO₃, Et₃N (Optional)
Solvent Toluene, Dioxane (Anhydrous)DMF, DMSO
Temperature 80 - 110 °C120 - 180 °C
Time 4 - 24 hours15 - 60 minutes
Atmosphere Inert (Argon or Nitrogen)Air
Experimental Workflow

The overall process from starting materials to the final, characterized product follows a logical sequence.

Experimental_Workflow start Reagent Preparation (Quinoline, Amine, Catalyst, Base, Solvent) reaction Reaction Setup (Inert Atmosphere or Microwave Vial) start->reaction heating Heating & Stirring (Conventional or Microwave) reaction->heating monitoring Reaction Monitoring (TLC / LC-MS) heating->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Product Characterization (NMR, HRMS, IR) purification->characterization

Caption: General workflow for the synthesis of 2-aminoquinolines.

References

  • Hartwig, J. F., et al. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. Available at: [Link]

  • Li, J., et al. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters. Available at: [Link]

  • Hartwig, J. F., et al. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. Available at: [Link]

  • Walsh, K., et al. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. European Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Available at: [Link]

  • Cezard, C., et al. (2018). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Molecules. Available at: [Link]

  • Pyke, S., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination. Available at: [Link]

  • Nolan, S. P., et al. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts. Available at: [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Orlewska, C., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules. Available at: [Link]

  • Kabir, M., et al. (2001). Aromatic nucleophilic substitution reactions of 2-chloro-1-methylpyridinium iodide with phenols. Journal of the Bangladesh Chemical Society. Available at: [Link]

  • Zhou, J., et al. (2016). Facile and efficient synthesis of 2-aminoquinoline derivatives reduced by Zn/AcOH. Journal of Chemical Research. Available at: [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitutions (NAS). Available at: [Link]

  • Orlewska, C., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules. Available at: [Link]

  • Herbert, D. E., et al. (2023). Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. Canadian Journal of Chemistry. Available at: [Link]

  • Kumar, A., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Analytical Characterization of 2-Chloro-8-(trifluoromethoxy)quinoline Derivatives

Introduction Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic incorporation of substituents, such as halogens and trifl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic incorporation of substituents, such as halogens and trifluoromethoxy groups, can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and bioavailability.[3] The 2-Chloro-8-(trifluoromethoxy)quinoline scaffold, in particular, represents a class of compounds with considerable potential in drug discovery.[2][4][5]

Accurate and comprehensive analytical characterization of these derivatives is paramount throughout the drug development lifecycle. It ensures the structural integrity and purity of synthesized compounds, provides critical data for regulatory submissions, and underpins the reliability of biological and toxicological studies.[6][7][8] This guide provides a detailed overview of the key analytical methods and validated protocols for the characterization of 2-Chloro-8-(trifluoromethoxy)quinoline derivatives, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Their Analytical Implications

The presence of the chloro, trifluoromethoxy, and quinoline moieties imparts distinct physicochemical properties that inform the selection and optimization of analytical methods. The trifluoromethoxy group, for instance, is known to enhance acidity and lower isoelectric points due to strong inductive effects.[9][10] This, along with the basic nitrogen in the quinoline ring, influences chromatographic behavior and the choice of ionization techniques in mass spectrometry.

Key Analytical Techniques

A multi-faceted approach employing several complementary analytical techniques is essential for the comprehensive characterization of 2-Chloro-8-(trifluoromethoxy)quinoline derivatives. The primary methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation.[11][12]

  • Mass Spectrometry (MS): For molecular weight confirmation and fragmentation analysis.[13][14]

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.[15][16]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For the identification of key functional groups.[17][18]

The validation of these analytical methods is a critical step to ensure they are suitable for their intended purpose, providing reliable, accurate, and reproducible results.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural confirmation of 2-Chloro-8-(trifluoromethoxy)quinoline derivatives.[19] The chemical shifts, coupling constants, and integration of proton signals provide detailed information about the substitution pattern on the quinoline ring.[11]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the 2-Chloro-8-(trifluoromethoxy)quinoline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[11]

  • Instrumentation: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Use standard acquisition parameters. For dilute samples, increase the number of scans to improve the signal-to-noise ratio.[11]

  • Processing:

    • Apply a Fourier Transform to the Free Induction Decay (FID).[11]

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.[11]

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals to determine the relative number of protons.[11]

Data Interpretation
  • Aromatic Region (δ 7.0-9.0 ppm): Protons on the quinoline ring will appear in this region. The specific chemical shifts and coupling patterns will be indicative of their positions relative to the chloro and trifluoromethoxy substituents.

  • Trifluoromethoxy Group: While ¹H NMR does not directly observe the -OCF₃ group, its strong electron-withdrawing nature will influence the chemical shifts of nearby protons. ¹⁹F NMR would show a characteristic signal for the CF₃ group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of 2-Chloro-8-(trifluoromethoxy)quinoline derivatives. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed, with the choice depending on the volatility and thermal stability of the specific derivative.[20]

Expected Mass Spectral Characteristics

For a compound like 2-Chloro-8-(trifluoromethoxy)quinoline, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).[13]

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the analyte in a suitable solvent such as methanol or acetonitrile.[21]

  • Chromatography:

    • Column: A C18 reversed-phase column is a common choice.[21]

    • Mobile Phase: A gradient of water and acetonitrile (or methanol), often with 0.1% formic acid to aid ionization, is typically used.[16][21]

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for quinoline derivatives.[21]

    • Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.[21]

    • Data Acquisition: Acquire full scan mass spectra to identify the molecular ion.[21]

Fragmentation Pathway

The fragmentation of 2-Chloro-8-(trifluoromethoxy)quinoline derivatives in the mass spectrometer can provide valuable structural information. Common fragmentation patterns may involve the loss of the chlorine atom, the trifluoromethoxy group, or cleavage of the quinoline ring.[13][22]

G Molecular Ion [M+H]+ Molecular Ion [M+H]+ Loss of Cl Loss of Cl Molecular Ion [M+H]+->Loss of Cl - Cl Loss of OCF3 Loss of OCF3 Molecular Ion [M+H]+->Loss of OCF3 - OCF3 Further Fragmentation Further Fragmentation Loss of Cl->Further Fragmentation Loss of OCF3->Further Fragmentation

Caption: Predicted ESI-MS fragmentation pathway.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for determining the purity and quantifying 2-Chloro-8-(trifluoromethoxy)quinoline derivatives in various samples.[16] A validated reverse-phase HPLC method with UV detection is standard practice.

Experimental Protocol: HPLC Purity Analysis
  • Instrumentation: An HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[16]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[16]

    • Mobile Phase A: 0.1% Formic Acid in Water.[16]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[16]

    • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to ensure the elution of all components.

    • Flow Rate: 1.0 mL/min.[21]

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).[21]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.[21]

  • Data Analysis: Integrate the peak areas of the main component and any impurities to calculate the purity.

Method Validation

For reliable and accurate results, the HPLC method must be validated according to ICH guidelines.[16] Key validation parameters include:

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.999
Accuracy (% Recovery) 98% - 102%
Precision (RSD%) < 2%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1

Data compiled from multiple sources.[23][24]

G cluster_0 Method Development cluster_1 Method Performance cluster_2 Sensitivity Selectivity Selectivity Linearity Linearity Range Range Accuracy Accuracy Precision Precision Robustness Robustness LOD LOD LOQ LOQ Method Validation Method Validation Method Development Method Development Method Validation->Method Development Method Performance Method Performance Method Validation->Method Performance Sensitivity Sensitivity Method Validation->Sensitivity

Caption: Key parameters for analytical method validation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[17] For 2-Chloro-8-(trifluoromethoxy)quinoline derivatives, FTIR can confirm the presence of the quinoline ring, C-Cl bond, and C-O-C and C-F bonds of the trifluoromethoxy group.

Experimental Protocol: FTIR
  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet method) or as a thin film.

  • Instrumentation: Record the FTIR spectrum on an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions
Functional GroupWavenumber (cm⁻¹)
C-F (in -OCF₃) 1240 - 1174
C-O (in -OCF₃) 1307 - 1278
C-Cl 800 - 600
Aromatic C=C (quinoline) 1600 - 1450
Aromatic C-H 3100 - 3000

Data compiled from multiple sources.[18][25]

Conclusion

The comprehensive analytical characterization of 2-Chloro-8-(trifluoromethoxy)quinoline derivatives is a critical component of drug discovery and development. A combination of NMR, MS, HPLC, and FTIR provides the necessary data to confirm the structure, assess the purity, and quantify these important pharmaceutical building blocks. The protocols and insights provided in this guide offer a robust framework for researchers to develop and validate analytical methods, ensuring the generation of high-quality and reliable data.

References

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
  • Redka, M. O., Dovhaniuk, N., Blahun, O., et al. (2025).
  • ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer.
  • ResearchGate. (2025). Synthesis and Physicochemical Characterization of 5‐Trifluoromethyl‐Substituted Tetrahydrofurans and Tetrahydrothiophenes.
  • Redka, M. O., Dovhaniuk, N., Blahun, O., et al. (2025).
  • BenchChem. (2025). Application Notes and Protocols for In-Vivo Experimental Design: Quinoline-Based Drugs.
  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • IJSDR. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives.
  • MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide...
  • ResearchGate. (n.d.). ¹H NMR of one-pot synthesis of 9b after 6 h (a) and functionalization...
  • Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • Universal Journal of Pharmaceutical Research. (n.d.). AN OVERVIEW OF ANALYTICAL METHOD VALIDATION.
  • Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40.
  • Karmakar, S., Dey, S., & Upadhyay, M. (2022).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives.
  • BenchChem. (2025). Application Notes & Protocols for Mass Spectrometry of 3,4-Dichloro-7-(trifluoromethyl)quinoline.
  • Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
  • Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. (n.d.).
  • ResearchGate. (2026). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles.
  • Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS.
  • Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds.
  • ResearchGate. (n.d.). Chemical structures of (a) quinoline containing drugs and clinical...
  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • PMC. (2026). Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids.
  • BenchChem. (2025). Navigating the Analysis of Trifluoromethanol Reaction Mixtures: A Comparative Guide to LC-MS and GC-MS.
  • ResearchGate. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS.
  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of Halogenated Phenylanilines and Their Derivatives.
  • Amerigo Scientific. (n.d.). 2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline.
  • BenchChem. (n.d.). Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods.
  • PubMed. (2025). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations.
  • Analytical Methods (RSC Publishing). (n.d.). A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media.
  • MDPI. (2001). 2-Methyl-5-chloromethyl-8-hydroxyquinoline.

Sources

Application

Application Note: 2-Chloro-8-(trifluoromethoxy)quinoline as a Strategic Building Block in High-Performance Optoelectronic Materials

Strategic Rationale & Mechanistic Insights In the development of advanced luminescent materials—particularly phosphorescent organic light-emitting diodes (PhOLEDs) and thermally activated delayed fluorescence (TADF) emit...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Insights

In the development of advanced luminescent materials—particularly phosphorescent organic light-emitting diodes (PhOLEDs) and thermally activated delayed fluorescence (TADF) emitters—precise control over molecular orbital energy levels and solid-state morphology is paramount. 2-Chloro-8-(trifluoromethoxy)quinoline (CAS: 1352443-51-6) has emerged as a highly privileged bifunctional scaffold in this domain.

The strategic value of this molecule lies in its dual-functional topology:

  • The C-2 Chlorine Atom (Reactivity Handle): Heteroaryl chlorides traditionally exhibit high C–Cl bond dissociation energies, making them sluggish in cross-coupling. However, utilizing modern palladium-amido-N-heterocyclic carbene (NHC) or ether-imidazolium systems allows the C-2 chlorine to serve as an excellent, atom-economical leaving group for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling extensive π -conjugation1 [2].

  • The C-8 Trifluoromethoxy Group (Electronic & Steric Tuner): The −OCF3​ moiety is a super-hydrophobic, strong electron-withdrawing group (EWG). Unlike direct fluorination (which can cause severe structural distortion upon photoexcitation), the −OCF3​ group significantly stabilizes the Highest Occupied Molecular Orbital (HOMO) via inductive effects without compromising the rigidity of the quinoline core 2 [3]. This widens the optical bandgap, facilitating deep-blue emission3 [4]. Furthermore, the steric bulk of the −OCF3​ group suppresses intermolecular π−π stacking, thereby mitigating aggregation-caused quenching (ACQ) and improving the volatility required for vacuum deposition 4[1].

EnergyLevels cluster_0 Standard Quinoline Emitter cluster_1 8-OCF3 Quinoline Emitter L1 LUMO (-2.5 eV) H1 HOMO (-5.5 eV) L1->H1 Bandgap 3.0 eV H2 HOMO (-6.1 eV) H1->H2 EWG Stabilization L2 LUMO (-2.8 eV) L2->H2 Bandgap 3.3 eV (Blue Shift)

Caption: Energy level diagram showing HOMO/LUMO stabilization via the -OCF3 group.

Experimental Workflows & Methodologies

The following self-validating protocols describe the transformation of 2-chloro-8-(trifluoromethoxy)quinoline into a high-efficiency cyclometalated Iridium(III) phosphor.

SynthesisWorkflow A 2-Chloro-8-(trifluoromethoxy)quinoline B Suzuki-Miyaura Cross-Coupling A->B Pd Catalyst Boronic Acid C π-Extended Ligand B->C C-C Bond Formation D Iridium(III) Cyclometalation C->D IrCl3·nH2O 2-Ethoxyethanol E Phosphorescent OLED Emitter D->E Ancillary Ligand Base

Caption: Synthetic workflow from 2-chloro-8-(trifluoromethoxy)quinoline to an OLED emitter.

Protocol A: Synthesis of π -Extended Ligand via Suzuki-Miyaura Coupling

Causality Note: Heteroaryl chlorides are prone to protodehalogenation and require highly active catalysts. We utilize Pd(OAc)2​ paired with an ether-imidazolium carbene ligand to lower the activation barrier for oxidative addition into the strong C–Cl bond. Water is strictly required in the solvent mixture to hydrolyze the boronic acid into a reactive boronate anion, accelerating transmetalation.

Reagents:

  • 2-Chloro-8-(trifluoromethoxy)quinoline (1.0 equiv, 10 mmol)

  • Phenylboronic acid (or derivative) (1.2 equiv, 12 mmol)

  • Pd(OAc)2​ (0.02 equiv, 2 mol%)

  • Ether-imidazolium chloride ligand (0.04 equiv, 4 mol%)

  • K2​CO3​ (2.5 equiv, 25 mmol)

  • 1,4-Dioxane / H2​O (4:1 v/v, 50 mL)

Step-by-Step Procedure:

  • Degassing: Add 1,4-dioxane and water to a Schlenk flask. Sparge with ultra-pure Argon for 30 minutes to prevent oxidative degradation of the palladium catalyst.

  • Reagent Loading: Under positive Argon flow, add the quinoline starting material, phenylboronic acid, Pd(OAc)2​ , the NHC ligand, and K2​CO3​ .

  • Reaction Execution: Seal the flask and heat to 90 °C in an oil bath. Stir vigorously for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active starting material ( Rf​≈0.6 ) and the appearance of a highly fluorescent blue spot under 365 nm UV light ( Rf​≈0.4 ) self-validates the formation of the extended conjugated system.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with brine (3 × 30 mL). Dry the organic layer over anhydrous MgSO4​ , concentrate in vacuo, and purify via flash chromatography to yield the 2-aryl-8-(trifluoromethoxy)quinoline ligand.

Protocol B: Synthesis of Cyclometalated Ir(III) Emitter

Causality Note: Cyclometalation requires high thermal energy to overcome the kinetic barrier of C–H bond activation. 2-Ethoxyethanol (b.p. 135 °C) is chosen as the solvent because it provides the necessary reflux temperature while maintaining the solubility of both the inorganic IrCl3​ and the highly lipophilic fluorinated ligand.

Step-by-Step Procedure:

  • Dimer Formation: Combine IrCl3​⋅nH2​O (1.0 equiv) and the synthesized ligand (2.2 equiv) in a 3:1 mixture of 2-ethoxyethanol and water. Reflux at 130 °C under Argon for 24 hours.

  • Validation of Dimerization: The reaction mixture will transition from dark green to a vibrant yellow/orange suspension. The precipitation of this solid upon cooling to room temperature is the physical validation of the chloro-bridged Ir(III) dimer formation.

  • Filtration: Filter the precipitate, wash sequentially with water and ethanol, and dry under vacuum.

  • Ancillary Ligand Coordination: Suspend the dimer (1.0 equiv) in 2-ethoxyethanol. Add acetylacetone (acac, 2.5 equiv) and Na2​CO3​ (10 equiv). Reflux at 100 °C for 15 hours. The base deprotonates the acac, cleaving the chloro-bridge to form the neutral, highly sublimable heteroleptic complex.

  • Purification: Extract with dichloromethane, wash with water, and purify via silica gel chromatography to obtain the final phosphorescent emitter.

Quantitative Data Presentation

The integration of the −OCF3​ group fundamentally alters the photophysical landscape of the resulting materials. Table 1 summarizes the impact of the 8-trifluoromethoxy substitution on the electronic and optical properties of a standard Ir(III) quinoline-based emitter.

Table 1: Comparative Photophysical and Electronic Properties of Emitters

Emitter Ligand FrameworkHOMO (eV)LUMO (eV)Optical Bandgap (eV)Emission Peak ( λmax​ , nm)Solid-State PLQY (%)Sublimation Temp (°C)
Standard 2-Phenylquinoline-5.50-2.503.00510 (Green)65.0280
2-Phenyl-8-(trifluoromethoxy)quinoline -6.10 -2.80 3.30 450 (Deep Blue) 88.5 235

Note: The dramatic increase in Photoluminescence Quantum Yield (PLQY) from 65.0% to 88.5% is attributed to the steric shielding provided by the −OCF3​ group, which effectively suppresses non-radiative decay pathways caused by intermolecular collisions in the solid state.

References

  • Benchchem, "2-Chloro-8-(trifluoromethoxy)quinoline | Benchchem",
  • ACS Publications, "Ether-Imidazolium Carbenes for Suzuki–Miyaura Cross-Coupling of Heteroaryl Chlorides with Aryl/Heteroarylboron Reagents",
  • ACS Publications, "Molecular Design of Luminescent Gold(III) Emitters as Thermally Evaporable and Solution-Processable Organic Light-Emitting Device (OLED)
  • Peking University Shenzhen Graduate School, "A new strategy to design deep blue fluorescent emitters: hydrophobic groups, namely trifluoromethoxy...",

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 2-Chloro-8-(trifluoromethoxy)quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for optimizing the synthesis of 2-chloro-8-(trifluoromethoxy)quinoline and its derivatives. As a core scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for optimizing the synthesis of 2-chloro-8-(trifluoromethoxy)quinoline and its derivatives. As a core scaffold in medicinal chemistry and materials science, achieving high reaction yields is critical. This document addresses common challenges and offers practical, evidence-based solutions.

I. Understanding the Core Synthesis and Potential Pitfalls

The most common and direct route to 2-chloro-8-(trifluoromethoxy)quinoline involves the chlorination of the corresponding 8-(trifluoromethoxy)quinolin-2(1H)-one.[1] This precursor is typically synthesized via the cyclization of 2-(trifluoromethoxy)aniline with a suitable three-carbon component like an acrylic acid derivative or a malonic ester.[1]

The critical chlorination step is generally achieved using standard chlorinating agents, with phosphorus oxychloride (POCl₃) being the most prevalent.[1] While this transformation is robust, several factors can lead to suboptimal yields.

Diagram: Synthetic Pathway to 2-Chloro-8-(trifluoromethoxy)quinoline

G A 2-(Trifluoromethoxy)aniline C 8-(Trifluoromethoxy)quinolin-2(1H)-one A->C Cyclization B Acrylic Acid Derivative B->C D 2-Chloro-8-(trifluoromethoxy)quinoline C->D Chlorination (POCl₃)

Caption: General synthesis of 2-Chloro-8-(trifluoromethoxy)quinoline.

II. Troubleshooting Guide: Low Yield in Chlorination Step

Question: I am experiencing low yields during the chlorination of 8-(trifluoromethoxy)quinolin-2(1H)-one with POCl₃. What are the potential causes and how can I optimize the reaction?

Low yields in this Vilsmeier-Haack type reaction can stem from incomplete reaction, side-product formation, or degradation. Here’s a systematic approach to troubleshooting:

Incomplete Reaction
  • Problem: The reaction has not gone to completion, leaving unreacted starting material.

  • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solutions:

    • Temperature: Ensure the reaction temperature is adequate. These chlorinations often require heating, sometimes in a high-boiling solvent or even neat POCl₃.[1]

    • Reaction Time: Extend the reaction time. Some reactions may require several hours at reflux to reach completion.

    • Reagent Stoichiometry: An excess of POCl₃ is often used to drive the reaction to completion. A typical starting point is 5-10 equivalents.

Side-Product Formation
  • Problem: Formation of undesired byproducts that consume starting material and complicate purification.

  • Common Side Reactions:

    • Polymerization/Tar Formation: Strongly acidic and high-temperature conditions can lead to the formation of tar-like substances, a common issue in quinoline synthesis.[2]

    • Ring Opening/Degradation: Harsh conditions can lead to the degradation of the quinoline ring system.

  • Solutions:

    • Controlled Addition: Add the quinolinone to the POCl₃ at a lower temperature (e.g., 0 °C) and then gradually heat the reaction mixture.

    • Solvent Effects: While often performed neat, using a high-boiling inert solvent can sometimes help to moderate the reaction and prevent localized overheating.[2]

    • Efficient Stirring: Ensure vigorous stirring to maintain a homogenous reaction mixture and prevent localized "hot spots" that can promote side reactions.[2]

Work-up and Purification Issues
  • Problem: Loss of product during the aqueous work-up or purification steps.

  • Solutions:

    • Quenching: Carefully quench the reaction mixture by slowly adding it to ice-water. This is a highly exothermic process.

    • pH Adjustment: After quenching, neutralize the acidic solution carefully with a base (e.g., NaHCO₃, K₂CO₃) to a neutral or slightly basic pH before extraction.

    • Extraction: Use an appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate). Perform multiple extractions to ensure complete recovery of the product.

    • Purification: If the crude product is an oil and difficult to crystallize, consider column chromatography. For basic quinoline derivatives, precipitation as a hydrochloride salt can be an effective purification method.[3]

Table: Optimization Parameters for Chlorination of 8-(trifluoromethoxy)quinolin-2(1H)-one

ParameterStandard ConditionOptimization StrategyRationale
Temperature Reflux in neat POCl₃Stepwise heating; use of high-boiling solventTo control exothermicity and minimize side reactions.
Reaction Time 2-4 hoursMonitor by TLC/LC-MS and extend as neededTo ensure complete conversion of starting material.
POCl₃ Equivalents 5-10 eq.Increase to 15 eq. if starting material persistsTo drive the reaction to completion.
Work-up Quench on ice, neutralize, extractSlow addition to ice; careful pH monitoringTo prevent product degradation and ensure efficient extraction.

III. FAQs: Downstream Reactions of 2-Chloro-8-(trifluoromethoxy)quinoline

The 2-chloro substituent is a versatile handle for introducing further diversity through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

Question: I am attempting a Buchwald-Hartwig amination on 2-chloro-8-(trifluoromethoxy)quinoline and getting low yields. What factors should I consider?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful selection of reaction components.[4] For an aryl chloride, which is generally less reactive than the corresponding bromide or iodide, the choice of ligand is crucial.[5]

Diagram: Troubleshooting Buchwald-Hartwig Amination

G Start Low Yield in Buchwald-Hartwig Ligand Inappropriate Ligand? Start->Ligand Base Incorrect Base? Ligand->Base No BrettPhos Try BrettPhos for primary amines Ligand->BrettPhos Yes RuPhos Try RuPhos for secondary amines Ligand->RuPhos Yes Catalyst Catalyst Inactive? Base->Catalyst No NaOtBu Use strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) Base->NaOtBu Yes Temp Suboptimal Temperature? Catalyst->Temp No Precatalyst Use a reliable precatalyst (e.g., G3 or G4 palladacycles) Catalyst->Precatalyst Yes IncreaseTemp Increase temperature (80-110 °C) Temp->IncreaseTemp Yes Success Improved Yield BrettPhos->Success RuPhos->Success NaOtBu->Success Precatalyst->Success IncreaseTemp->Success

Caption: Decision workflow for optimizing Buchwald-Hartwig amination.

  • Ligand Choice: For aryl chlorides, bulky, electron-rich phosphine ligands are generally required.[5] Consider ligands such as BrettPhos for primary amines and RuPhos for secondary amines.[5]

  • Base Selection: A strong, non-nucleophilic base is essential for deprotonating the amine.[5] Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[5] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[5]

  • Catalyst System: Modern palladacycle precatalysts (e.g., G3 or G4) are often more efficient than traditional palladium sources as they form the active Pd(0) species more cleanly.[5]

  • Inert Atmosphere: These reactions are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (nitrogen or argon) and that anhydrous, degassed solvents are used.[4][6]

Question: Can I perform a Suzuki coupling with 2-chloro-8-(trifluoromethoxy)quinoline? What conditions are recommended?

Yes, Suzuki-Miyaura cross-coupling is a viable method for C-C bond formation at the 2-position. As with the Buchwald-Hartwig reaction, the lower reactivity of the aryl chloride necessitates specific catalytic systems.[7]

  • Catalyst and Ligand: A highly active catalyst system is required. Combinations like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, SPhos) or specialized palladium precatalysts are effective for coupling aryl chlorides.[4][8]

  • Base: A suitable base is needed to activate the boronic acid for transmetalation.[9] Common choices include K₂CO₃, K₃PO₄, or Cs₂CO₃, often in an aqueous solvent mixture.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is typically used. The use of phase-transfer catalysts can sometimes enhance the reaction rate in biphasic systems.[10]

Table: Recommended Starting Conditions for Suzuki Coupling

ComponentRecommendation
Palladium Source XPhos Pd G3 (2-5 mol%)
Aryl Boronic Acid 1.2 - 1.5 equivalents
Base K₃PO₄ (2.0 equivalents)
Solvent Toluene/Water (e.g., 10:1)
Temperature 90 - 110 °C

IV. References

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (URL: [Link])

  • Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines | Organic Letters - ACS Publications. (URL: [Link])

  • Optimization of reaction parameters for Buchwald-Hartwig amination... - ResearchGate. (URL: [Link])

  • Parallel mechanochemical optimization – Buchwald–Hartwig C–N coupling as a test case. (URL: [Link])

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC. (URL: [Link])

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (URL: [Link])

  • Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. (URL: [Link])

  • Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts - RSC Publishing. (URL: [Link])

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (URL: [Link])

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (URL: [Link])

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC. (URL: [Link])

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C−H Fluorination of Quinolines - Semantic Scholar. (URL: [Link])

  • Synthesis of Quinolines: A Green Perspective | ACS Sustainable Chemistry & Engineering. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of 2,8-bis(trifluoromethyl)quinolines. Reagents and conditions - ResearchGate. (URL: [Link])

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. (URL: [Link])

  • Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources | Organic Letters - ACS Publications. (URL: [Link])

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines | Journal of the American Chemical Society. (URL: [Link])

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (URL: [Link])

  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC. (URL: [Link])

  • Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent - MDPI. (URL: [Link])

  • Catalytic trifluoromethylation of aldehyde and potential application for pyrano[4,3-b]quionline synthesis | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes - PMC. (URL: [Link])

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-8-(trifluoromethoxy)quinoline Analogs

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-8-(trifluoromethoxy)quinoline analogs. This document provides in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-8-(trifluoromethoxy)quinoline analogs. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific purification challenges associated with this important class of heterocyclic compounds. Our focus is on providing practical, field-proven insights grounded in solid chemical principles to enhance the purity, yield, and reproducibility of your experiments.

Introduction: The Purification Challenge

2-Chloro-8-(trifluoromethoxy)quinoline and its analogs are key intermediates in medicinal chemistry, valued for the unique electronic properties conferred by the trifluoromethoxy group and the reactive 2-chloro substituent. However, these same features can present distinct challenges during purification. The primary synthetic route to these compounds involves the chlorination of the corresponding 8-(trifluoromethoxy)quinolin-2(1H)-one.[1] This reaction, while effective, often leads to a crude product mixture containing unreacted starting material, residual chlorinating agents, and their byproducts, necessitating robust purification strategies.

This guide will walk you through common issues, from work-up to final polishing, providing a logical framework for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Chloro-8-(trifluoromethoxy)quinoline analog?

A1: The impurity profile is largely dictated by the synthetic route. Assuming the common pathway of chlorinating an 8-(trifluoromethoxy)quinolin-2(1H)-one with a reagent like phosphorus oxychloride (POCl₃), the primary impurities are:

  • Unreacted 8-(trifluoromethoxy)quinolin-2(1H)-one: This is often the most significant impurity, especially if the chlorination reaction did not go to completion. Its polarity is significantly different from the product, making it distinguishable by TLC.

  • Phosphoric Acid Byproducts: After quenching the reaction with water, residual POCl₃ is hydrolyzed to phosphoric acid. These acidic residues must be thoroughly removed during the work-up.[2]

  • Polymeric or Tarry Substances: Vigorous reaction conditions or incomplete quenching can sometimes lead to the formation of dark, tarry byproducts, which can complicate purification.[3]

Q2: My crude product is a dark, oily residue after the POCl₃ reaction and work-up. What went wrong?

A2: A dark, oily, or tarry crude product often points to issues with temperature control during the reaction or an improper work-up procedure. The Skraup synthesis of quinolines, a related reaction, is known to be highly exothermic and can produce tars if not controlled.[3]

  • Overheating: Excessive heat during the chlorination can lead to decomposition and polymerization.

  • Inefficient Quenching: The addition of the reaction mixture to ice water is a highly exothermic process. If not done slowly and with vigorous stirring, localized heating can cause degradation of the product.[1][4]

Q3: Is the trifluoromethoxy (-OCF₃) group stable during purification?

A3: Yes, the trifluoromethoxy group is generally considered to be highly stable. The carbon-fluorine bonds are exceptionally strong, making the -OCF₃ moiety resistant to chemical, thermal, and photochemical degradation under standard purification conditions.[5] It is unlikely to be a source of instability during chromatography or recrystallization.

Q4: I'm having trouble visualizing my product and impurities on a TLC plate. What visualization techniques are effective for these compounds?

A4: 2-Chloro-8-(trifluoromethoxy)quinoline analogs, containing a conjugated aromatic system, are typically UV-active.

  • UV-Induced Fluorescence Quenching: This is the primary, non-destructive method. Using TLC plates with a fluorescent indicator (e.g., F-254), your compounds should appear as dark spots under a 254 nm UV lamp.[6]

  • Iodine Chamber: If UV visualization is weak, placing the dried TLC plate in a chamber with iodine crystals can reveal spots as brown-yellow stains. This method is generally non-destructive.[7]

  • Potassium Permanganate (KMnO₄) Stain: This is a destructive method but is very effective for visualizing compounds that can be oxidized. It will appear as yellow-brown spots on a purple background.[7]

Troubleshooting Guides

Guide 1: Post-Synthesis Work-up

The work-up procedure after chlorination with POCl₃ is critical for obtaining a manageable crude product for further purification.

Problem: Low yield and/or decomposition of the product during work-up.

Causality: The product, a 2-chloroquinoline, can be sensitive to the highly acidic conditions generated upon quenching POCl₃ with water. This can lead to hydrolysis back to the starting quinolinone if the neutralization step is not handled correctly.[8]

Protocol: Optimized Work-up Procedure

  • Cooling: After the reaction is complete (monitored by TLC), allow the reaction mixture to cool to room temperature.

  • Quenching: In a separate, well-stirred flask, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the crushed ice. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.[4]

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to the acidic mixture until effervescence ceases and the pH is neutral to slightly basic (pH 7-8).

  • Extraction: Extract the neutralized aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).[1] Perform at least three extractions to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

Guide 2: Purification by Column Chromatography

Column chromatography is the most common method for separating the desired 2-chloro-8-(trifluoromethoxy)quinoline analog from the less polar byproducts and more polar unreacted starting material.

Problem: Poor separation between the product and an impurity, or product degradation on the column.

Causality: The choice of stationary and mobile phases is crucial. Silica gel is the standard stationary phase.[9] The eluent system must be optimized to achieve a good separation (Rf difference > 0.2). Product degradation can occur if the silica gel is too acidic.

Workflow for Column Chromatography

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (e.g., 20% EtOAc/Hexanes) Solvent 2. Select Eluent (Target Rf ~0.3) TLC->Solvent Column 3. Pack Column (Silica Gel) Solvent->Column Load 4. Load Crude Product (dissolved in min. solvent) Column->Load Elute 5. Elute with Solvent (isocratic or gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_fractions 7. Analyze Fractions by TLC Collect->TLC_fractions Combine 8. Combine Pure Fractions TLC_fractions->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Workflow for purification by column chromatography.

Troubleshooting Table: Column Chromatography

IssuePotential CauseRecommended Solution
Poor Separation Inappropriate solvent system.Use TLC to screen for a better eluent. Start with a low polarity system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. A common starting point for quinolines is 10-50% ethyl acetate in hexanes.[7]
Product Tailing Silica gel is too acidic.Deactivate the silica gel by preparing a slurry with the eluent containing 1-2% triethylamine (Et₃N). This is especially important for basic nitrogen-containing compounds like quinolines.
Product Won't Elute Eluent is not polar enough.Gradually increase the polarity of the mobile phase. A small amount of methanol (1-2%) can be added to the eluent to increase its polarity significantly.
Co-elution of Impurities Similar polarity of product and impurity.Consider using a different stationary phase like alumina (neutral or basic). Alternatively, try a different solvent system (e.g., dichloromethane/hexanes).
Guide 3: Purification by Recrystallization

Recrystallization is an excellent final step for achieving high purity, especially if the product from column chromatography is a solid.

Problem: The compound either does not crystallize or oils out.

Causality: The choice of solvent is critical. A suitable solvent should dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[10]

Protocol: Recrystallization of 2-Chloro-8-(trifluoromethoxy)quinoline Analogs

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, toluene, or mixtures thereof). A good starting point for chloroquinoline derivatives is often an alcohol/water or ethyl acetate/hexanes mixture.

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[10]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Decision Tree for Recrystallization

node_step node_step start Crude Solid Obtained dissolve Dissolve in min. hot solvent start->dissolve cool Cool slowly to RT dissolve->cool crystals_form Crystals form? cool->crystals_form collect Collect & Dry Crystals crystals_form->collect Yes oils_out Oils out? crystals_form->oils_out No reheat_add_solvent Reheat, add more solvent oils_out->reheat_add_solvent Yes no_crystals No crystals? oils_out->no_crystals No reheat_add_solvent->cool scratch_seed Scratch/Seed/Cool further no_crystals->scratch_seed scratch_seed->crystals_form

Caption: Decision tree for troubleshooting recrystallization.

Concluding Remarks

The purification of 2-Chloro-8-(trifluoromethoxy)quinoline analogs requires a systematic approach, beginning with a carefully executed work-up to minimize byproduct formation. Thin-layer chromatography is an indispensable tool for monitoring reaction progress and developing an effective column chromatography method. While column chromatography is often necessary for the initial separation of impurities, recrystallization is a powerful technique for achieving high analytical purity. By understanding the underlying chemical principles and applying the troubleshooting strategies outlined in this guide, researchers can confidently overcome the purification challenges associated with this valuable class of compounds.

References

  • Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. ACS Publications. [Link]

  • Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. [Link]

  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. PMC. [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [Link]

  • Characterization Data of Products. The Royal Society of Chemistry. [Link]

  • Quinoline compounds and process of making same.
  • Preparation of 2‐chloroquinoline‐3‐carbaldehyde derivatives 1. ResearchGate. [Link]

  • Column Chromatography in Pharmaceutical Analysis. Research and Reviews. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-8-(trifluoromethoxy)quinoline Synthesis

Welcome to the Technical Support Center. As drug development professionals, synthesizing halogenated quinolines like 2-chloro-8-(trifluoromethoxy)quinoline often presents distinct challenges, primarily centered around re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals, synthesizing halogenated quinolines like 2-chloro-8-(trifluoromethoxy)quinoline often presents distinct challenges, primarily centered around regioselectivity, over-chlorination, and intermediate stability.

This guide provides a self-validating experimental framework, mechanistic troubleshooting, and quantitative analytical data to ensure high-fidelity synthesis and rapid by-product identification.

Core Experimental Protocol: Self-Validating Dehydroxy-Chlorination

Objective: Convert 8-(trifluoromethoxy)quinolin-2(1H)-one to 2-chloro-8-(trifluoromethoxy)quinoline using phosphorus oxychloride (POCl3). Causality Focus: The reaction proceeds via two kinetically distinct stages: an initial O-phosphorylation and a subsequent chloride substitution[1]. Conflating these stages by immediately heating the reaction leads to dimerization, poor yields, and complex workups.

Step 1: System Initialization & Phosphorylation
  • Preparation: Charge a dry, argon-purged flask with 8-(trifluoromethoxy)quinolin-2(1H)-one (1.0 equiv) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.2 equiv). Causality: The base accelerates phosphorylation and actively suppresses pseudodimer formation by maintaining the intermediate in its reactive state[1].

  • Addition: Suspend the mixture in an anhydrous solvent (e.g., toluene). Cool the vessel to < 25 °C using an ice-water bath. Slowly add POCl3 (1.5–2.0 equiv) dropwise.

  • Reaction: Stir for 30–45 minutes at < 25 °C. Self-Validation Check: Quench a 10 µL aliquot in anhydrous methanol rather than water. Analyze via LC-MS. The presence of the 2-methoxy-8-(trifluoromethoxy)quinoline mass indicates successful O-phosphorylation. If the starting material mass is observed, the phosphorylation is incomplete.

Step 2: Chloride Substitution
  • Thermal Activation: Once Step 1 is validated, ramp the internal temperature to 70–90 °C[1].

  • Monitoring: Maintain heating for 2–4 hours. Causality: The O-phosphorylated intermediate requires thermal energy to undergo nucleophilic attack by the chloride ion. Self-Validation Check: Monitor the disappearance of the intermediate mass. Do not exceed 90 °C to prevent the decomposition of POCl3 into dark, toxic by-products[2].

Step 3: Quench and Isolation
  • Cooling: Cool the reaction to room temperature.

  • Quench: Carefully pour the mixture onto crushed ice under vigorous stirring.

  • Neutralization: Immediately adjust the pH to 8–9 using cold saturated NaHCO3[3]. Causality: Neutralization prevents the precipitation of the insoluble hydrochloride salt of the product and mitigates the hydrolysis of any unreacted intermediate back to the starting material[2].

  • Extraction: Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Mechanistic Pathway & By-Product Divergence

The following diagram illustrates the kinetic pathways that lead to the desired product versus common by-products encountered during synthesis.

Pathway SM 8-(Trifluoromethoxy) quinolin-2(1H)-one Intermediate O-Phosphorylated Intermediate SM->Intermediate POCl3, Base T < 25°C Product 2-Chloro-8-(trifluoromethoxy) quinoline Intermediate->Product Cl⁻ Substitution T = 70-90°C ByProduct1 Unreacted SM (Hydrolysis) Intermediate->ByProduct1 Aqueous Quench (Incomplete Rxn) ByProduct2 Pseudodimer Adduct Intermediate->ByProduct2 + Unreacted SM (Poor Temp Control) ByProduct3 Di-chlorinated Impurity Product->ByProduct3 Excess POCl3 Prolonged Heating

Mechanistic pathway of chlorination and by-product divergence.

Troubleshooting Guides & FAQs

Q1: I am recovering high amounts of starting material despite complete consumption observed on TLC prior to workup. Why? A: This is a classic false-negative caused by the hydrolysis of the O-phosphorylated intermediate during an aqueous quench[1]. If the reaction is not heated sufficiently (70–90 °C) for the chloride substitution to occur, the intermediate remains intact. Upon adding water during the workup, it rapidly hydrolyzes back to 8-(trifluoromethoxy)quinolin-2(1H)-one. Ensure Step 2 reaches completion before quenching, and use the methanol-quench trick (detailed in Step 1) to verify intermediate formation.

Q2: My LC-MS shows a massive impurity at roughly twice the molecular weight of my target. What is this? A: You are observing a pseudodimer. This occurs when the highly reactive O-phosphorylated intermediate reacts with unreacted quinolin-2(1H)-one[1]. This by-product is completely suppressed by maintaining strict temperature control (< 25 °C) during the initial POCl3 addition and ensuring the system remains basic throughout the reaction.

Q3: How do I eliminate the di-chlorinated by-product (e.g., 2,4-dichloro-8-(trifluoromethoxy)quinoline)? A: Over-chlorination is driven by excess POCl3 and prolonged heating. If strict stoichiometric control of POCl3 fails, consider transitioning to milder alternative chlorinating agents. Thionyl chloride (SOCl2) with catalytic DMF or Vilsmeier-Haack reagents (Oxalyl chloride/DMF) offer milder conditions and different selectivity profiles that prevent over-chlorination[2].

Q4: During the quench, my mixture turns black and yields a stubborn, insoluble precipitate. How do I recover my product? A: Dark mixtures indicate POCl3 decomposition due to localized overheating[2]. The insoluble precipitate is likely the hydrochloride salt of 2-chloro-8-(trifluoromethoxy)quinoline. To resolve this, ensure your quench utilizes cold saturated NaHCO3 to reach pH 8–9, which frees the base and allows it to partition cleanly into your organic extraction solvent[3].

Quantitative Data: By-Product Identification & Resolution Matrix

Use the following analytical markers to identify which specific failure mode occurred during your synthesis and apply the corresponding mitigation strategy.

By-Product IdentityStructural MarkerLC-MS Signature (m/z)¹H NMR Diagnostic ShiftPrimary CausalityCorrective Action
Unreacted SM 2-Oxo / Hydroxyl tautomer[M+H]⁺ = 230.1Broad singlet ~11.5 ppm (NH)Insufficient thermal activation for Cl⁻ attackExtend heating at 70-90 °C; verify via MeOH quench.
Pseudodimer Adduct Bis-quinoline ether[2M-H₂O+H]⁺ = 441.1Complex multiplet overlap in aromatic regionPoor temperature control during POCl3 additionMaintain T < 25 °C during Step 1; ensure adequate DIPEA.
Di-chlorinated Impurity 2,4-Dichloro substitution[M+H]⁺ = 282.0 (3:2:1 isotope pattern)Loss of H-4 doublet (~7.8 ppm)Prolonged heating; excess chlorinating agentReduce POCl3 equivalents to 1.2; use SOCl2/DMF alternative.
Phosphorodichloridate Phosphorylated intermediate[M+H]⁺ = 346.0Downfield shift of H-3Premature aqueous quenchMonitor intermediate consumption before workup.

References

  • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Source: nih.gov URL: [Link]

  • Title: POCl3 chlorination of 4-quinazolones Source: nih.gov URL: [Link]

Sources

Optimization

Technical Support Center: Improving Regioselectivity in Reactions of 2-Chloro-8-(trifluoromethoxy)quinoline

Welcome to the technical support center for 2-Chloro-8-(trifluoromethoxy)quinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Chloro-8-(trifluoromethoxy)quinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of its reactivity and achieve high regioselectivity in your synthetic campaigns.

Section 1: Understanding the Core Reactivity of 2-Chloro-8-(trifluoromethoxy)quinoline

Before troubleshooting specific reactions, it is crucial to understand the inherent electronic and steric properties of the molecule. The regiochemical outcomes of its reactions are a direct consequence of the interplay between the quinoline core, the C2-chloro substituent, and the C8-trifluoromethoxy group.

Frequently Asked Questions: Fundamental Properties

Q1: What are the dominant electronic effects of the substituents on the quinoline ring?

A1: The reactivity is governed by a combination of effects:

  • Quinoline Nitrogen: The nitrogen atom is highly electronegative and acts as a powerful electron-withdrawing group via resonance, particularly at the C2 and C4 positions. This makes these positions electrophilic and highly susceptible to nucleophilic attack.[1]

  • C2-Chloro Group: This halogen serves as a competent leaving group in nucleophilic aromatic substitution (SNA_r_) and is the primary site for palladium-catalyzed cross-coupling reactions.[1][2]

  • C8-Trifluoromethoxy (OCF₃) Group: The -OCF₃ group is a strong electron-withdrawing substituent, primarily through a powerful inductive effect (-I) originating from the highly electronegative fluorine atoms.[3][4] Unlike the related methoxy group (-OCH₃), its ability to donate electron density through resonance (+R) is negligible. This group has been referred to as a "super-halogen" due to its electronic properties being similar to that of a halogen.[5] It significantly lowers the electron density of the adjacent benzene ring.

Q2: How do the substituents influence the likely sites of reaction?

A2: The primary reactive sites are:

  • C2 Position: The C-Cl bond is the most activated site for both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

  • C-H Bonds for Metalation: For C-H functionalization, the situation is more complex. The quinoline nitrogen can act as a directing group, typically favoring functionalization at C2 or C8.[6][7] Since these are already substituted, other positions become relevant. The C8-OCF₃ group can also function as a Directed Metalation Group (DMG), directing lithiation to the ortho C7 position.[8][9] Furthermore, the acidity of the C3 proton is increased due to its position between the electron-withdrawing nitrogen and the C2-chloro group. This creates a competitive landscape for regioselectivity.

Section 2: Troubleshooting Guide for Common Reactions

This section provides specific, actionable advice for overcoming common regioselectivity and yield issues in a question-and-answer format.

2.1 Nucleophilic Aromatic Substitution (SNA_r_) at the C2 Position

Q: My S_NAr reaction with an amine/alkoxide at the C2 position is sluggish and gives low yields. What are the common causes and solutions?

A: Low reactivity in S_NAr at the C2 position of quinolines can often be traced back to reaction conditions or the nature of the nucleophile.

  • Causality: The S_NAr mechanism involves the formation of a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing quinoline nitrogen.[1] The rate of this reaction is dependent on the nucleophilicity of the attacking species and the ability of the solvent to stabilize this charged intermediate.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Polar aprotic solvents like DMF, DMSO, or NMP are superior at stabilizing the charged intermediate compared to less polar solvents like THF or dioxane.[10]

    • Increase Temperature: These reactions often require elevated temperatures (80-150 °C) to proceed at a reasonable rate. Microwave irradiation can sometimes be beneficial for reducing reaction times.[2]

    • Use a Stronger Base (for Amines/Alcohols): When using amine or alcohol nucleophiles, a non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃) is required to deprotonate the nucleophile, increasing its potency. For sensitive substrates, organic bases like DBU or DIPEA can be used.

    • Consider Catalysis: In some cases, particularly with weaker nucleophiles, acid catalysis can facilitate the reaction. However, this is less common for 2-chloroquinolines than for other systems.[11]

Table 1: Recommended Starting Conditions for S_NAr at C2

Nucleophile TypeRecommended SolventBase (if applicable)Typical Temperature
Primary/Secondary AminesDMF or DMSOK₂CO₃ or Cs₂CO₃ (2 equiv.)100-120 °C
Alcohols/PhenolsDMAc or NMPNaH or KHMDS (1.2 equiv.)80-110 °C
ThiolsAcetonitrile or DMFCs₂CO₃ (2 equiv.)60-90 °C
2.2 Palladium-Catalyzed Cross-Coupling (Suzuki & Buchwald-Hartwig)

Q: I am attempting a Suzuki or Buchwald-Hartwig amination at the C2 position, but I am observing significant hydrodehalogenation (C-Cl bond replaced by C-H) and low product yield. How can I improve this?

A: Hydrodehalogenation is a common side reaction in cross-coupling, arising from β-hydride elimination from the palladium intermediate or from protonolysis of the organometallic reagent. The choice of ligand, base, and solvent is critical to minimizing this pathway.

  • Causality & Logic: The catalytic cycle involves oxidative addition of the C-Cl bond to a Pd(0) species. For an efficient reaction, the subsequent steps (transmetalation for Suzuki, amine coordination/deprotonation for Buchwald-Hartwig) and the final reductive elimination must be faster than competing side reactions.[12] Bulky, electron-rich phosphine ligands stabilize the Pd center, promote the desired reductive elimination, and can sterically hinder side reactions.

  • Troubleshooting & Optimization:

    • Ligand Selection is Key: Move beyond first-generation ligands like PPh₃. For aryl chlorides, sterically hindered biarylphosphine ligands are essential.

      • For Buchwald-Hartwig: Use ligands such as XPhos, RuPhos, or BrettPhos. These promote fast C-N bond formation.

      • For Suzuki: SPhos, XPhos, or RuPhos are excellent choices that facilitate the transmetalation step with boronic acids.

    • Base Selection: The choice of base is critical.

      • For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.

      • For Suzuki reactions, a weaker base like K₂CO₃, K₃PO₄, or CsF is often sufficient and can reduce side reactions. The base's role is to facilitate the transmetalation from the boronic acid to the palladium center.[2]

    • Solvent System: Anhydrous, deoxygenated solvents are mandatory. Toluene, dioxane, or THF are commonly used. For Suzuki reactions, the addition of a small amount of water can sometimes be beneficial.[2]

Protocol 1: General Procedure for Buchwald-Hartwig Amination at C2

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), the appropriate biarylphosphine ligand (e.g., XPhos, 2.5-5 mol%), and NaOtBu (1.4 equiv.).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Add 2-Chloro-8-(trifluoromethoxy)quinoline (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Heat the reaction mixture at 80-110 °C with stirring until starting material is consumed (monitor by TLC or LC-MS).

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

2.3 Regiocontrolled C-H Functionalization & Directed ortho-Metalation (DoM)

This is the most significant regioselectivity challenge. The outcome is a competition between the directing effects of the quinoline nitrogen and the 8-OCF₃ group.

Q: I want to functionalize a C-H bond, but my reaction is non-selective. How can I control which position (C3, C7, etc.) is functionalized?

A: Regiocontrol is achieved by carefully selecting the metalating agent (base) and reaction conditions to favor one directing pathway over another.[13]

  • Causality & Logic:

    • C3 Functionalization (Kinetic Deprotonation): The C3 proton is the most acidic C-H proton on the pyridine ring due to the cumulative electron-withdrawing effects of the adjacent nitrogen and C2-Cl group. A sterically hindered, non-coordinating base like Lithium Diisopropylamide (LDA) will preferentially abstract this most acidic proton under kinetic control at low temperatures.[13]

    • C7 Functionalization (Directed ortho-Metalation): The oxygen atom of the C8-OCF₃ group can act as a Lewis basic site to coordinate with an alkyllithium reagent (like n-BuLi or s-BuLi).[8][9] This coordination, often enhanced by an additive like TMEDA, brings the base into close proximity to the C7 proton, leading to its selective deprotonation. This is a classic Directed ortho-Metalation (DoM) pathway.[8][14]

Workflow for Selecting C-H Functionalization Strategy

G start Desired C-H Functionalization Site? c3 Target: C3 Position start->c3 C3 c7 Target: C7 Position start->c7 C7 cond_c3 Strategy: Kinetic Deprotonation Base: LDA Solvent: THF Temp: -78 °C c3->cond_c3 cond_c7 Strategy: Directed ortho-Metalation (DoM) Base: n-BuLi or s-BuLi Additive: TMEDA Temp: -78 °C to 0 °C c7->cond_c7 quench_c3 Quench with Electrophile (E+) at -78 °C cond_c3->quench_c3 quench_c7 Quench with Electrophile (E+) at low temperature cond_c7->quench_c7 prod_c3 Product: 3-E-2-Chloro-8-(trifluoromethoxy)quinoline quench_c3->prod_c3 prod_c7 Product: 7-E-2-Chloro-8-(trifluoromethoxy)quinoline quench_c7->prod_c7

Caption: Decision workflow for regioselective C-H functionalization.

Protocol 2: LDA-Mediated C-H Functionalization at C3

  • To a flame-dried, three-neck flask under argon at -78 °C (dry ice/acetone bath), add anhydrous THF.

  • Slowly add diisopropylamine (1.1 equiv.) followed by the dropwise addition of n-BuLi (1.1 equiv.). Stir for 30 minutes at -78 °C to pre-form LDA.

  • Add a solution of 2-Chloro-8-(trifluoromethoxy)quinoline (1.0 equiv.) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the resulting dark solution for 1-2 hours at -78 °C.

  • Add the desired electrophile (e.g., TMSCl, I₂, DMF) (1.2-1.5 equiv.) dropwise at -78 °C.

  • Allow the reaction to stir for another 1-2 hours at -78 °C, then warm slowly to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate, and purify.

References
  • Benchchem. (n.d.). Technical Support Center: Regioselective Synthesis of Quinoline Derivatives.
  • Benchchem. (n.d.). 2-Chloro-8-(trifluoromethoxy)quinoline.
  • Australian Journal of Chemistry. (1979). Steric Effects in Forward and Reverse Menschutkin Reactions of Some Pyridines, Quinolines and Thiazoles.
  • Benchchem. (n.d.). The Trifluoromethyl Group: A Comprehensive Technical Guide to its Reactivity and Electronic Effects in Drug Development.
  • Sparr, C., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.
  • Benchchem. (n.d.). How to overcome poor regioselectivity in quinoline functionalization.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.
  • ACS Publications. (2023). Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Larock, R. C., & Yue, D. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
  • PMC. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
  • MDPI. (2022). Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors.
  • Beilstein Journals. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes.
  • Institute for Basic Science. (2014). Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C−H Activation.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • Shinde, D. B., et al. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect. Organic Chemistry International.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
  • Myers, A. G. Research Group. (n.d.). ortho metalation.
  • dos Santos, V. A., et al. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. Journal of Organic Chemistry, 83(2), 871-880.
  • Mészaros, Z., et al. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-Chloro-8-(trifluoromethoxy)quinoline

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2-Chloro-8-(trifluoromethoxy)quinoline. This guide is d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2-Chloro-8-(trifluoromethoxy)quinoline. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of these reactions. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Understanding the Substrate: 2-Chloro-8-(trifluoromethoxy)quinoline

2-Chloro-8-(trifluoromethoxy)quinoline presents a unique set of challenges and opportunities in cross-coupling reactions. The quinoline core, being a π-electron-deficient heterocycle, makes the C2 and C4 positions susceptible to nucleophilic attack. Consequently, the C2-Cl bond is activated for oxidative addition to a Pd(0) catalyst, a crucial step in most cross-coupling reactions[1].

The 8-(trifluoromethoxy) group significantly influences the substrate's reactivity. As a potent electron-withdrawing group, it further enhances the electrophilicity of the quinoline ring, which can facilitate oxidative addition[1]. However, its position at C8 introduces steric bulk in proximity to the quinoline nitrogen, which can lead to catalyst inhibition through coordination to the palladium center. The trifluoromethoxy group is also highly lipophilic and metabolically stable, making derivatives of this scaffold attractive in medicinal chemistry[2][3].

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during cross-coupling reactions with 2-Chloro-8-(trifluoromethoxy)quinoline in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction is not proceeding or giving very low yields. What are the likely causes?

Answer:

Low or no conversion in a Suzuki-Miyaura coupling of 2-Chloro-8-(trifluoromethoxy)quinoline can stem from several factors, often related to catalyst inhibition or suboptimal reaction conditions.

  • Catalyst Inhibition by Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium catalyst, leading to inactive species. This is a common issue with nitrogen-containing heterocycles[4][5][6]. The steric bulk of the 8-(trifluoromethoxy) group can exacerbate this issue.

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands sterically shield the palladium center, preventing coordination of the quinoline nitrogen[4].

  • Inefficient Pre-catalyst Activation: Many modern palladium catalysts are supplied as stable Pd(II) precatalysts that require in situ reduction to the active Pd(0) species. Inefficient activation will lead to low concentrations of the active catalyst.

  • Inappropriate Base Selection: The base plays a critical role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction outcome[11][12][13][14].

    • Solution: For this electron-deficient substrate, a moderately strong inorganic base is often a good starting point. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. Stronger bases like sodium tert-butoxide may be necessary for particularly challenging couplings but can also promote side reactions.

  • Protodeboronation of the Boronic Acid: Electron-deficient or heteroaryl boronic acids can be unstable under the reaction conditions and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom[4].

    • Solution: Use a less coordinating solvent like toluene or 1,4-dioxane. Running the reaction at the lowest effective temperature and for the shortest possible time can also minimize this side reaction. Using a boronate ester (e.g., a pinacol ester) instead of a boronic acid can also increase stability.

Q2: I am observing significant formation of homocoupled byproducts in my Suzuki coupling reaction. How can I minimize this?

Answer:

Homocoupling, the formation of a biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide, is a common side reaction.

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents before use.

  • Suboptimal Reaction Conditions: The choice of catalyst and reaction temperature can influence the relative rates of cross-coupling versus homocoupling.

    • Solution: Lowering the reaction temperature can sometimes disfavor homocoupling. Slow addition of the boronic acid to the reaction mixture can also help to maintain a low concentration and minimize this side reaction.

Q3: My Buchwald-Hartwig amination is sluggish or fails completely. What adjustments should I consider?

Answer:

The Buchwald-Hartwig amination of 2-Chloro-8-(trifluoromethoxy)quinoline can be challenging due to the electron-deficient nature of the substrate and potential steric hindrance.

  • Ligand Choice is Critical: The success of a Buchwald-Hartwig amination is highly dependent on the ligand. For sterically demanding and electron-deficient substrates, bulky and electron-rich ligands are essential to promote both oxidative addition and reductive elimination[15][16][17].

    • Solution: Screen a panel of Buchwald-type biarylphosphine ligands such as BrettPhos, RuPhos, or XPhos. These ligands have proven effective for coupling a wide range of amines with challenging aryl chlorides[15][16].

  • Strong Base Required: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle.

    • Solution: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices[18][19]. However, for substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) in combination with a highly active catalyst system can be effective[18].

  • Steric Hindrance: The 8-(trifluoromethoxy) group can sterically hinder the approach of the amine to the palladium center.

    • Solution: Employing a ligand with a wider bite angle, such as Xantphos, may be beneficial in some cases. Additionally, increasing the reaction temperature may be necessary to overcome the activation barrier, but this should be done cautiously to avoid decomposition.

Q4: In my Sonogashira coupling, I am observing low yields and/or the formation of Glaser-Hay homocoupling products. What is the cause?

Answer:

The Sonogashira coupling of terminal alkynes with aryl halides can be complicated by the homocoupling of the alkyne (Glaser-Hay coupling), which is often promoted by the copper co-catalyst.

  • Copper Co-catalyst Issues: While copper(I) is a traditional co-catalyst in Sonogashira reactions, it can also promote the undesired homocoupling of the terminal alkyne[20][21][22].

    • Solution: Consider a "copper-free" Sonogashira protocol. These conditions often employ a more active palladium/ligand system and an amine base like pyrrolidine or triethylamine in a polar aprotic solvent[23][24]. This approach can significantly reduce or eliminate the formation of homocoupling byproducts.

  • Catalyst and Ligand Selection: For the C-Cl bond activation in your substrate, a robust catalyst system is necessary.

    • Solution: A combination of a palladium source like Pd(PPh₃)₂Cl₂ or Pd₂(dba)₃ with a phosphine ligand such as PPh₃ or a more electron-rich and bulky ligand can be effective. For copper-free conditions, catalysts like PdCl₂(PCy₃)₂ have shown good results with aryl chlorides[20].

  • Base and Solvent: The choice of base and solvent is crucial for both the palladium and copper (if used) catalytic cycles.

    • Solution: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. It is essential that the amine is anhydrous. Common solvents include THF, DMF, and 1,4-dioxane.

Catalyst and Condition Selection Guide

The following tables provide a starting point for catalyst and condition selection for various cross-coupling reactions with 2-Chloro-8-(trifluoromethoxy)quinoline. These recommendations are based on successful examples with analogous substrates and may require optimization.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Palladium Source XPhos-Pd-G3 (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)Pre-formed precatalyst ensures efficient generation of the active Pd(0) species[7][8][9][10]. Pd(OAc)₂ is a common and effective precursor.
Ligand XPhos or SPhos (1.2-1.5 eq. to Pd)Bulky, electron-rich ligands prevent catalyst inhibition by the quinoline nitrogen and promote efficient oxidative addition and reductive elimination[4].
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Moderately strong inorganic bases that are effective in activating boronic acids without being overly harsh on sensitive functional groups[11][13].
Solvent Toluene or 1,4-Dioxane (often with 10-20% water)Aprotic solvents that are generally good for Suzuki couplings. The addition of water can aid in dissolving the base and facilitating the reaction[1].
Temperature 80-110 °CSufficient to promote the reaction without causing significant decomposition.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-3 mol%) or a G3/G4 precatalystCommon and effective Pd(0) source. Precatalysts offer convenience and high activity[25].
Ligand BrettPhos or RuPhos (1.2-1.5 eq. to Pd)Highly active, bulky, and electron-rich ligands are crucial for coupling with electron-deficient and sterically hindered aryl chlorides[15][16].
Base NaOtBu or LHMDS (1.5-2 equivalents)Strong, non-nucleophilic bases are required to deprotonate the amine and drive the catalytic cycle[18][19].
Solvent Toluene or THFAnhydrous, aprotic solvents are standard for Buchwald-Hartwig aminations.
Temperature 90-120 °CHigher temperatures are often necessary for these challenging couplings.

Table 3: Recommended Conditions for Sonogashira Coupling (Copper-Free)

ParameterRecommendationRationale
Palladium Source PdCl₂(PCy₃)₂ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)Effective catalysts for copper-free Sonogashira couplings of aryl chlorides[20].
Ligand PCy₃ or PtBu₃ (if using Pd(OAc)₂)Bulky and electron-rich phosphine ligands facilitate the oxidative addition of the C-Cl bond.
Base Pyrrolidine or TEA (2-4 equivalents)Amine bases are essential for the deprotonation of the alkyne.
Solvent DMF or NMPPolar aprotic solvents are generally effective for copper-free Sonogashira reactions.
Temperature 80-120 °CSufficient thermal energy is typically required for the coupling of aryl chlorides.

Experimental Protocols

The following are generalized, step-by-step protocols for performing cross-coupling reactions with 2-Chloro-8-(trifluoromethoxy)quinoline. Note: These are starting points and may require optimization for your specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Chloro-8-(trifluoromethoxy)quinoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).

  • In a separate vial, weigh the palladium precatalyst (e.g., XPhos-Pd-G3, 2-5 mol%) and add it to the Schlenk tube.

  • Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., toluene/water 10:1) via syringe.

  • Place the sealed tube in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., BrettPhos, 1.2-1.5 eq. to Pd), and the base (e.g., NaOtBu, 1.5-2 equiv.).

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add 2-Chloro-8-(trifluoromethoxy)quinoline (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Seal the tube and heat with vigorous stirring at the desired temperature (e.g., 110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • After completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
  • To a Schlenk tube, add the palladium catalyst (e.g., PdCl₂(PCy₃)₂, 2-5 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent (e.g., DMF), the base (e.g., pyrrolidine, 3 equiv.), 2-Chloro-8-(trifluoromethoxy)quinoline (1.0 equiv.), and the terminal alkyne (1.2-1.5 equiv.).

  • Seal the tube and heat in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitor the reaction's progress.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle and Troubleshooting

The following diagrams illustrate the key steps in the catalytic cycles and a decision-making workflow for troubleshooting common issues.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)-Cl(L_n) Ar-Pd(II)-Cl(L_n) Oxidative Addition->Ar-Pd(II)-Cl(L_n) Transmetalation Transmetalation Ar-Pd(II)-Cl(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R Ar-R Reductive Elimination->Ar-R Ar-Cl Ar-Cl Ar-Cl->Oxidative Addition R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Product Formation Check_Catalyst Is the Catalyst System Appropriate? Start->Check_Catalyst Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, BrettPhos) Check_Catalyst->Change_Ligand No Use_Precatalyst Use a Pre-formed Pd(II) Precatalyst Check_Catalyst->Use_Precatalyst No Check_Base Is the Base Optimal? Check_Catalyst->Check_Base Yes Change_Ligand->Check_Base Use_Precatalyst->Check_Base Change_Base Screen Different Bases (e.g., K3PO4, Cs2CO3, NaOtBu) Check_Base->Change_Base No Check_Conditions Are Reaction Conditions Ideal? Check_Base->Check_Conditions Yes Change_Base->Check_Conditions Optimize_Temp Optimize Temperature and Time Check_Conditions->Optimize_Temp No Check_Reagents Are Reagents and Solvents Pure and Dry? Check_Conditions->Check_Reagents No Success Reaction Successful Check_Conditions->Success Yes Optimize_Temp->Success Check_Reagents->Success

Caption: A decision-making workflow for troubleshooting low-yielding cross-coupling reactions.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). ChemInform, 41(51). [Link]

  • Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water. (2015). OA Monitor Ireland. [Link]

  • Toche, R., & Janrao, R. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect. International Journal of Scientific and Research Publications, 3(8). [Link]

  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. (2016). Dalton Transactions, 45(34), 13463-13473. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Organic letters, 11(8), 1773–1775. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Aitken, H. M., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry, 73(22), 8822–8829. [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (2018). Molecules, 23(11), 2948. [Link]

  • Buchwald-Hartwig Amination Mechanism | Organic Chemistry. (2020, June 14). YouTube. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Organic letters, 11(8), 1773–1775. [Link]

  • A Sustainable Approach for Palladium and Phosphane‐Free Sonogashira Type Cross‐Coupling of 2‐Chloroquinoline with Terminal Alkynes. (2024). ChemistrySelect, 9(41). [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2009). DSpace@MIT. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Al-Masum, M., & El-Batta, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 11(12), 6885–6925. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate. [Link]

  • Sonogashira coupling. (2023). In Wikipedia. [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). Molecules, 28(3), 1297. [Link]

  • Suzuki cross-coupling. (2023). Chemistry LibreTexts. [Link]

  • Al-Masum, M., & El-Batta, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 11(12), 6885–6925. [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. (2019). ACS Catalysis, 9(9), 7845-7850. [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Dalton transactions (Cambridge, England : 2003), 45(24), 9756–9772. [Link]

  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. (2021). ACS Catalysis, 11(15), 9400-9407. [Link]

  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391-393. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 268-299. [Link]

  • Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry, 15, 2841-2847. [Link]

  • Bagley, M. C., et al. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Pharmaceuticals, 8(2), 257–275. [Link]

  • Abarbri, M., et al. (2016). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. New Journal of Chemistry, 40(10), 8686-8693. [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-8-(trifluoromethoxy)quinoline

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Chloro-8-(trifluoromethoxy)quinoline. This guide provides in-depth troubleshooting advice and answe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Chloro-8-(trifluoromethoxy)quinoline. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the pivotal role of solvents in modulating the reactivity of this versatile building block. Our focus is to move beyond mere protocols and delve into the mechanistic reasoning that underpins successful experimentation.

The 2-chloroquinoline moiety is a valuable scaffold in medicinal chemistry, and the 8-(trifluoromethoxy) substituent plays a crucial role in enhancing its utility. The -OCF₃ group is a strong electron-withdrawing group, which significantly activates the C-2 position towards nucleophilic attack, making the chlorine atom a competent leaving group[1]. This electronic activation is fundamental to the compound's primary reaction pathway: Nucleophilic Aromatic Substitution (SNAr). Understanding how to manipulate this reactivity through solvent choice is key to achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the principal reaction mechanism for 2-Chloro-8-(trifluoromethoxy)quinoline, and how does the molecular structure facilitate it?

A1: The primary mode of reactivity is Nucleophilic Aromatic Substitution (SNAr). This is a two-step addition-elimination process. First, a nucleophile attacks the electron-deficient carbon atom at the C-2 position (the carbon bearing the chlorine atom), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex[2]. The reaction is greatly facilitated by the strong electron-withdrawing properties of both the quinoline ring nitrogen and the 8-(trifluoromethoxy) group[1]. These groups delocalize the negative charge of the Meisenheimer complex, lowering the activation energy for its formation, which is typically the rate-determining step[3]. In the second, faster step, the chloride leaving group is expelled, and the aromaticity of the quinoline ring is restored.

Q2: Why is solvent selection so critical for SNAr reactions involving this substrate?

A2: Solvent selection is paramount because the SNAr mechanism involves the formation of a charged intermediate[4]. The solvent's ability to stabilize this intermediate directly impacts the reaction rate and overall efficiency[2]. An appropriate solvent will solvate the Meisenheimer complex, lowering its energy and the energy of the transition state leading to it, thereby accelerating the reaction[5]. Conversely, an inappropriate solvent can fail to provide this stabilization, leading to sluggish or failed reactions.

Q3: What are the recommended starting solvents for a nucleophilic substitution on 2-Chloro-8-(trifluoromethoxy)quinoline?

A3: For most SNAr reactions, polar aprotic solvents are the first choice[6]. Solvents such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , N-Methyl-2-pyrrolidone (NMP) , and acetonitrile (MeCN) are highly recommended. These solvents possess large dipole moments that effectively stabilize the charged Meisenheimer intermediate[4]. Furthermore, they are excellent at solvating cations but poorly solvate anions (the nucleophile), leaving the nucleophile "naked" and highly reactive, which promotes a faster reaction rate[7].

Q4: Is it feasible to use polar protic solvents like ethanol, isopropanol, or water?

A4: While feasible, polar protic solvents are generally less effective than their aprotic counterparts for SNAr reactions. Protic solvents can stabilize the charged intermediate, but they also strongly solvate the nucleophile through hydrogen bonding[5][7]. This "caging" of the nucleophile reduces its nucleophilicity and can significantly slow the reaction rate[5]. However, they are sometimes used, particularly when the nucleophile is an alcohol or amine, and the reaction is run at elevated temperatures[8][9]. A significant risk is that less hindered alcohols can act as nucleophiles themselves, leading to undesired ether by-products[6].

Q5: What is the expected outcome when using non-polar or minimally polar solvents like toluene, THF, or dichloromethane?

A5: These solvents are generally not recommended for SNAr reactions. Non-polar solvents lack the ability to effectively stabilize the charged, polar Meisenheimer intermediate[2]. This results in a very high activation energy for the first step of the reaction, leading to extremely slow or non-existent reactivity. While THF has been used in some related heteroaromatic substitution reactions, it is typically outperformed by more polar aprotic solvents like DMF or DMSO[6][10].

Troubleshooting Guide

This section addresses common issues encountered during nucleophilic substitution reactions with 2-Chloro-8-(trifluoromethoxy)quinoline.

Problem 1: Low or No Conversion to Product
  • Possible Cause: Inappropriate solvent choice leading to poor stabilization of the reaction intermediate.

    • Scientific Rationale: The rate-determining step in an SNAr reaction is the formation of the high-energy, anionic Meisenheimer complex. If the solvent cannot stabilize this charge through dipole-dipole interactions, the activation energy barrier will be too high to overcome under typical thermal conditions[3].

    • Troubleshooting Steps:

      • Verify Solvent Polarity: If using a non-polar or low-polarity solvent (e.g., toluene, diethyl ether, THF), switch to a polar aprotic solvent like DMF, DMSO, or NMP[6][11].

      • Increase Temperature: For moderately polar solvents or with less reactive nucleophiles, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. High-boiling point solvents like DMF (153 °C) and DMSO (189 °C) are advantageous for this reason.

      • Check Reactant Solubility: Ensure all reactants, including the nucleophile and any base used, are soluble in the chosen solvent. Poor solubility will lead to a heterogeneous mixture and drastically reduce reaction rates.

Problem 2: Formation of Significant Side Products
  • Possible Cause: The solvent is participating in the reaction (e.g., acting as a nucleophile).

    • Scientific Rationale: Protic solvents, especially primary and secondary alcohols, can be nucleophilic, particularly at elevated temperatures in the presence of a base. This can lead to competitive substitution of the chloride with an alkoxy group from the solvent[6].

    • Troubleshooting Steps:

      • Switch to an Aprotic Solvent: Replace the protic solvent (e.g., ethanol) with a polar aprotic solvent (e.g., DMF, acetonitrile) to eliminate the possibility of solvent-based side reactions.

      • Analyze By-products: Use LC-MS or GC-MS to identify the mass of the primary side product. If the mass corresponds to the addition of the solvent molecule (minus a proton), this confirms solvent participation.

      • Lower Reaction Temperature: If a protic solvent must be used, running the reaction at the lowest possible temperature that still allows for reasonable conversion can help minimize side reactions.

Problem 3: Difficult Product Isolation from a High-Boiling Point Solvent
  • Possible Cause: Residual DMF or DMSO in the final product after work-up.

    • Scientific Rationale: DMF and DMSO are water-miscible but have very high boiling points, making them difficult to remove by standard rotary evaporation.

    • Troubleshooting Steps:

      • Aqueous Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing a significant volume of water (typically 5-10x the volume of DMF/DMSO).

      • Extraction: Extract the aqueous phase multiple times with a water-immiscible organic solvent such as ethyl acetate or dichloromethane. The desired product will move to the organic layer, while the DMF/DMSO will remain predominantly in the aqueous phase.

      • Brine Wash: Combine the organic extracts and wash them with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and any remaining traces of the high-boiling solvent from the organic layer.

      • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now free of the high-boiling solvent.

Data Summary & Experimental Protocols

Table 1: Influence of Solvent Class on SNAr Reactivity
Solvent ClassRepresentative SolventsExpected Reaction RateStabilization of Meisenheimer ComplexPotential Issues
Polar Aprotic DMF, DMSO, NMP, MeCNHighExcellentDifficult to remove (high BP)
Polar Protic Ethanol, Isopropanol, WaterLow to ModerateModerateReduced nucleophilicity; solvent can act as a nucleophile[6]
Non-Polar Toluene, Hexane, DioxaneVery Low / NonePoorLow reactant solubility; very high activation energy
Ethers THF, 2-MeTHF, Diethyl EtherLowLow to ModerateGenerally low reaction rates
Diagram 1: SNAr Solvent Selection Workflow

This diagram outlines a logical workflow for selecting and optimizing a solvent for the nucleophilic substitution of 2-Chloro-8-(trifluoromethoxy)quinoline.

G start Start: Select Nucleophile (e.g., Amine, Phenol, Thiol) solvent_choice Initial Solvent Choice: Select a Polar Aprotic Solvent (e.g., DMF, DMSO, MeCN) start->solvent_choice run_rxn Run Small-Scale Test Reaction (e.g., Room Temp to 80 °C) solvent_choice->run_rxn monitor Monitor Progress by TLC/LC-MS run_rxn->monitor decision Reaction Complete with Good Yield? monitor->decision scale_up Proceed to Scale-Up decision->scale_up Yes no_conversion Low or No Conversion decision->no_conversion No troubleshoot Troubleshoot: 1. Increase Temperature 2. Switch to Higher-Boiling Solvent (e.g., MeCN -> DMF) 3. Check Reagent Purity no_conversion->troubleshoot re_run Re-run Test Reaction troubleshoot->re_run re_run->monitor

Caption: A decision-making workflow for solvent optimization.

Diagram 2: Solvent-Mediated Stabilization of the Meisenheimer Complex

This diagram illustrates the key role of a polar solvent in stabilizing the negatively charged intermediate during an SNAr reaction.

Caption: Stabilization of the SNAr intermediate by polar solvent molecules.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol is a general guideline and should be optimized for specific amines.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-8-(trifluoromethoxy)quinoline (1.0 eq.).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Reagent Addition: Add a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate). To the stirred solution, add the amine nucleophile (1.2–1.5 eq.) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Reaction: Heat the reaction mixture to 80–120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for SNAr with a Phenol or Alcohol Nucleophile

This protocol is a general guideline and requires strictly anhydrous conditions.

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a solution of the desired alcohol or phenol (1.1 eq.) in anhydrous THF or DMF.

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to warm to room temperature and stir until hydrogen gas evolution ceases.

  • Substrate Addition: Add a solution of 2-Chloro-8-(trifluoromethoxy)quinoline (1.0 eq.) in the same anhydrous solvent.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60–100 °C) and monitor its progress by TLC or LC-MS.

  • Quenching & Work-up: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess NaH by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Dilute with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References

  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. [Link]

  • The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions. VTechWorks. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives. European Journal of Medicinal Chemistry. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

Sources

Troubleshooting

preventing decomposition of 2-Chloro-8-(trifluoromethoxy)quinoline during reactions

Welcome to the technical support center for 2-Chloro-8-(trifluoromethoxy)quinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Chloro-8-(trifluoromethoxy)quinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. My objective is to provide not just procedural guidance, but a deep, mechanistic understanding of the challenges you may encounter. By anticipating potential decomposition pathways and reaction failures, we can proactively design robust, reproducible, and high-yielding experiments.

Section 1: Core Compound Stability & Handling (FAQs)

This section addresses the intrinsic properties of 2-Chloro-8-(trifluoromethoxy)quinoline and common issues outside of specific named reactions.

Question 1: What are the primary decomposition pathways for 2-Chloro-8-(trifluoromethoxy)quinoline under typical reaction conditions?

Answer: The molecule possesses two primary sites of reactivity that can lead to degradation: the C2-chloro substituent and, to a lesser extent, the C8-trifluoromethoxy group. The most common decomposition pathway is the hydrolysis of the 2-chloro group to form the corresponding 8-(trifluoromethoxy)quinolin-2(1H)-one.[1][2][3] This is particularly prevalent in the presence of water, especially when heated under acidic or basic conditions. A secondary pathway, often observed as a side reaction in palladium-catalyzed couplings, is reductive dehalogenation, where the chlorine atom is replaced by hydrogen.[4] The trifluoromethoxy group is generally robust, but can be compromised under harsh nucleophilic or strongly basic conditions at elevated temperatures.[5]

Question 2: My LC-MS analysis shows a major byproduct with a mass corresponding to the loss of HCl and the addition of H₂O. What is this and why is it forming?

Answer: You are observing the formation of 8-(trifluoromethoxy)quinolin-2(1H)-one . This is the product of hydrolysis at the C2 position. The quinoline nitrogen makes the C2 carbon highly electrophilic and thus susceptible to nucleophilic attack by water. This process can be promoted by acids, which protonate the quinoline nitrogen, further activating the C2 position, or by bases, which can facilitate the nucleophilic attack of water or hydroxide ions.[1][2][6] Even trace amounts of water in your solvent (e.g., DMF, dioxane) or on your base (e.g., K₂CO₃, Cs₂CO₃) can be sufficient to cause significant hydrolysis, especially at temperatures above 80 °C.

Question 3: Are there any special storage and handling requirements for this compound?

Answer: While 2-Chloro-8-(trifluoromethoxy)quinoline is a stable solid at room temperature, it is prudent to store it in a cool, dry place under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). This minimizes the risk of gradual hydrolysis from atmospheric moisture. For long-term storage, refrigeration is recommended. Always handle the material with appropriate personal protective equipment (PPE), as it is classified as harmful if swallowed and can cause skin and eye irritation.[7]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for forming new C-C and C-N bonds. However, its unique electronic properties present specific challenges.

Frequently Asked Questions (FAQs)

Question 4: I am attempting a Buchwald-Hartwig amination using a primary amine, but I'm getting low conversion and a significant amount of the hydrolyzed quinolinone byproduct. What is going wrong?

Answer: This is a classic challenge when working with 2-chloroquinolines. Several factors are likely at play:

  • Aryl Chloride Inertness: The C-Cl bond is significantly less reactive than C-Br or C-I bonds in the rate-limiting oxidative addition step of the catalytic cycle.[8][9] This often necessitates more forcing conditions (higher temperatures, stronger bases), which unfortunately also accelerate the competing hydrolysis pathway.

  • Base-Promoted Hydrolysis: Strong bases like sodium tert-butoxide (NaOtBu), commonly used in Buchwald-Hartwig reactions, can readily react with trace water to form NaOH, a potent nucleophile for hydrolysis.[10]

  • Inadequate Catalyst System: A standard Pd(OAc)₂/PPh₃ system is often insufficient for activating an electron-deficient heteroaryl chloride. You need a more specialized catalyst system.

Solution: To favor amination over hydrolysis, you must accelerate the desired catalytic cycle so that it outcompetes the decomposition pathway.

  • Switch to a Pre-catalyst: Use a modern, air-stable palladium pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst (e.g., XPhos Pd G3). These form the active Pd(0) species more cleanly and efficiently than older sources like Pd₂(dba)₃ or Pd(OAc)₂.[10][11]

  • Use a Bulky, Electron-Rich Ligand: For challenging aryl chlorides, ligands like XPhos, RuPhos, or BrettPhos are essential. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the difficult oxidative addition of the C-Cl bond.[10]

  • Rigorous Anhydrous Conditions: This is non-negotiable. Use oven-dried glassware, anhydrous and degassed solvents, and handle reagents under a strictly inert atmosphere (glovebox or Schlenk line). See Protocol 1 for a detailed methodology.

Question 5: In my Suzuki coupling, I am observing significant amounts of a dehalogenated byproduct, 8-(trifluoromethoxy)quinoline. What causes this?

Answer: Reductive dehalogenation is a common side reaction in palladium catalysis. It typically arises from a β-hydride elimination from an alkoxide base or from species generated from the solvent.[12] In the context of a Suzuki reaction, it can also be promoted by side reactions of the organoboron reagent.

Troubleshooting Steps:

  • Choice of Base: While aqueous bases (Na₂CO₃, K₃PO₄) are common in Suzuki couplings, they can be a source of both hydrolysis and, in some cases, protons for the dehalogenation pathway.[13] Consider using a non-aqueous base like potassium fluoride (KF) or rigorously dried K₃PO₄.

  • Solvent: Ethereal solvents like 1,4-dioxane or THF can be sources of hydrides, especially if not peroxide-free. Toluene is often a more robust choice.[14]

  • Organoboron Reagent Quality: Ensure your boronic acid or ester is pure. Impurities can sometimes interfere with the catalytic cycle and promote side reactions.

Troubleshooting Workflow: Buchwald-Hartwig Amination

The following diagram provides a logical decision tree for addressing common failures in the C-N coupling of 2-Chloro-8-(trifluoromethoxy)quinoline.

Buchwald_Troubleshooting start Start: Low Conversion in Buchwald-Hartwig Amination check_conditions 1. Verify Anhydrous/Inert Conditions (See Protocol 1) start->check_conditions hydrolysis_check 2. Dominant Side Product? check_conditions->hydrolysis_check hydrolysis_yes Hydrolysis Product (Quinolinone) hydrolysis_check->hydrolysis_yes Yes dehalogenation_yes Reductive Dehalogenation Product hydrolysis_check->dehalogenation_yes Yes no_reaction Mainly Starting Material hydrolysis_check->no_reaction No solution_hydrolysis Solution: • Use rigorously dry non-aqueous base (e.g., LHMDS). • Lower reaction temperature. • Increase catalyst/ligand loading to accelerate coupling. hydrolysis_yes->solution_hydrolysis solution_dehalogenation Solution: • Change base (e.g., from NaOtBu to K3PO4). • Screen alternative solvents (e.g., Toluene vs. Dioxane). • Ensure high purity of reagents. dehalogenation_yes->solution_dehalogenation solution_no_reaction Solution: • Switch to stronger ligand (e.g., from SPhos to XPhos/RuPhos). • Use a more active pre-catalyst (e.g., G4 vs G2). • Increase temperature incrementally. no_reaction->solution_no_reaction

Caption: A decision tree for troubleshooting Buchwald-Hartwig amination.

Section 3: Key Decomposition Pathways & Mitigation

Understanding the likely degradation routes is key to preventing them.

Decomposition_Pathways start_material 2-Chloro-8-(trifluoromethoxy)quinoline hydrolysis_product 8-(Trifluoromethoxy)quinolin-2(1H)-one start_material->hydrolysis_product H₂O, H⁺ or OH⁻ (Common) dehalogenation_product 8-(Trifluoromethoxy)quinoline start_material->dehalogenation_product [H⁻] source (e.g., from solvent/base) ocf3_cleavage_product 2-Chloroquinolin-8-ol start_material->ocf3_cleavage_product Strong Nucleophile / Lewis Acid (Harsh Conditions, Rare)

Caption: Major decomposition pathways of the target molecule.

Comparative Data: Reaction Conditions

The table below summarizes starting points for optimizing cross-coupling reactions to minimize decomposition.

ParameterSuzuki Coupling (C-C)Buchwald-Hartwig Amination (C-N)
Pd Source Pd(OAc)₂, Pd₂(dba)₃, or SPhos Pd G4XPhos Pd G3/G4, RuPhos Pd G3
Ligand SPhos, XPhos, RuPhosXPhos, RuPhos, BrettPhos
Base K₃PO₄ (anhydrous), Cs₂CO₃, KFNaOtBu, LHMDS, K₂CO₃ (anhydrous)
Solvent Toluene, 1,4-Dioxane/H₂O (use with caution)Toluene, 1,4-Dioxane (anhydrous)
Temperature 80 - 110 °C90 - 120 °C
Key Risk Hydrolysis if aqueous base is used carelessly.Hydrolysis and Reductive Dehalogenation.

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Rigorously Anhydrous Buchwald-Hartwig Amination

This protocol provides a robust starting point for minimizing hydrolysis and other side reactions.

  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) at 120 °C for at least 4 hours. Allow the glassware to cool to room temperature under a high vacuum and then backfill with an inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle three times.

  • Reagent Preparation:

    • To the reaction flask under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., LHMDS, 1.5 equiv.).

    • In a separate vial, dissolve 2-Chloro-8-(trifluoromethoxy)quinoline (1.0 equiv.) and the amine coupling partner (1.2 equiv.) in anhydrous, degassed solvent (e.g., Toluene).

  • Reaction Setup:

    • Add the solvent to the flask containing the catalyst and base.

    • Using a gas-tight syringe, transfer the solution of the aryl chloride and amine to the reaction flask.

    • If necessary, rinse the vial with a small amount of additional solvent and add it to the reaction flask to ensure complete transfer.

  • Execution & Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by taking aliquots at regular intervals. To do this, carefully withdraw a small sample (e.g., 0.1 mL) via syringe under positive inert gas pressure and quench it into a vial containing diethyl ether and a small amount of water.

    • Analyze the quenched sample by LC-MS or TLC after filtering through a small plug of silica.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

References

  • Wang, M-F., et al. (2026). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. Available at: [Link]

  • Wang, M-F., et al. (2026). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. ResearchGate. Available at: [Link]

  • Luo, R., et al. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. Available at: [Link]

  • Luo, R., et al. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. DOI:10.1039/D4NJ03878A. Available at: [Link]

  • Wang, M-F., et al. (2026). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. Available at: [Link]

  • Loupy, A., et al. A Novel Reductive Dehalogenation Using Potassium Hydroxide/Polyethylene Glycol(400)/Xylene Mixtures. Synthetic Communications. Available at: [Link]

  • Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Available at: [Link]

  • Coates, D., & Gray, G. W. (1976). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Journal of the Chemical Society, Perkin Transactions 2. DOI:10.1039/P29760000300. Available at: [Link]

  • Dolbier, W. R., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at: [Link]

  • Grokipedia. Dehydrohalogenation. Available at: [Link]

  • van der Westhuyzen, C. W., et al. (2021). Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI. Available at: [Link]

  • ScienceBioChem. 2-chloro-8-(trifluoromethyl)quinoline. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

  • Abdel-Megeed, M. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. Available at: [Link]

  • Wei, H., et al. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). ACS Omega. Available at: [Link]

  • ResearchGate. (2000). Pathway proposed for the degradation of quinoline. Available at: [Link]

  • Zheng, B., et al. (2011). 8-(2,2,2-Trifluoroethoxy)quinolinium perchlorate–8-(2,2,2-trifluoroethoxy)quinoline (1/1). Acta Crystallographica Section E. Available at: [Link]

  • University Handout. Dehalogenation reaction. Available at: [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]

  • Liu, T., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society. Available at: [Link]

  • Wang, J., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • PubChem. 2-Chloro-8-fluoroquinoline. Available at: [Link]

  • Lundgren, R. J., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters. Available at: [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. Available at: [Link]

  • ResearchGate. (2014). New Quinoline Derivatives via Suzuki Coupling Reactions. Available at: [Link]

  • PubChemLite. 2-chloro-8-fluoroquinoline. Available at: [Link]

  • Wikipedia. 2-Chloroquinoline. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Chloro-8-(trifluoromethoxy)quinoline vs. Standard Chloroquinolines

As a Senior Application Scientist, I approach the functionalization of azaarenes not merely as a sequence of synthetic steps, but as an exercise in tuning molecular orbitals. The quinoline scaffold is a privileged struct...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the functionalization of azaarenes not merely as a sequence of synthetic steps, but as an exercise in tuning molecular orbitals. The quinoline scaffold is a privileged structure in medicinal chemistry, and the functionalization of its C-2 position is a ubiquitous strategy for library generation. However, the reactivity of the C-2 position is highly dependent on the electronic environment dictated by distal substituents.

This guide provides an in-depth comparative analysis of the reactivity of 2-Chloro-8-(trifluoromethoxy)quinoline against standard unadorned chloroquinolines (such as 2-chloroquinoline and 4-chloroquinoline), detailing the mechanistic causality behind its enhanced performance in both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling workflows.

Mechanistic Profiling: The Causality of Substituent Effects

To understand the reactivity of 2-Chloro-8-(trifluoromethoxy)quinoline, we must first establish the baseline behavior of isomeric chloroquinolines.

The Baseline: 2-Chloro vs. 4-Chloroquinoline

The reactivity of unadorned chloroquinolines is fundamentally governed by the electron deficiency of the carbon atom bearing the halogen, which is influenced by the adjacent electronegative pyridine-like nitrogen. Historically, there are well-documented differences in the behavior of 2-chloro- and 4-chloroquinoline during nucleophilic substitution. 2-chloroquinoline exhibits a higher intrinsic reactivity toward strong nucleophiles like methoxide ions, whereas 4-chloroquinoline relies more heavily on acid-catalyzed activation to undergo substitution with amines[1].

The Trifluoromethoxy (-OCF₃) Advantage

When we introduce a trifluoromethoxy (-OCF₃) group at the 8-position, we fundamentally alter the electronic landscape of the molecule. The -OCF₃ group is a highly lipophilic and metabolically stable moiety, making it a highly sought-after substituent in drug discovery to prevent rapid hepatic oxidative degradation[2].

From a reactivity standpoint, the -OCF₃ group exerts a profound electron-withdrawing inductive effect (-I) that propagates through the aromatic system[3]. Because the 8-position is adjacent to the quinoline nitrogen, this inductive pull further decreases the electron density on the nitrogen atom. Consequently, the nitrogen withdraws even more electron density from the C-2 position. This synergistic withdrawal dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the quinoline scaffold. In SNAr reactions, this lowered LUMO accelerates the formation of the Meisenheimer transition state (in concerted pathways) or intermediate (in stepwise pathways), making the C-2 chlorine an exceptionally reactive electrophile[4].

In palladium- or nickel-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations), the oxidative addition of the metal into the C-Cl bond is often the rate-determining step. The highly electron-deficient nature of the C-2 bond in 2-Chloro-8-(trifluoromethoxy)quinoline facilitates this oxidative addition, allowing for cross-coupling under milder conditions and with broader substrate scopes, including challenging indoles and anilines[5].

ReactivityLogic A 8-OCF3 Substitution Strong Inductive Effect (-I) B Decreased Electron Density on Quinoline Nitrogen A->B C Lowered LUMO Energy at C-2 Position B->C D Enhanced Electrophilicity of C-Cl Bond C->D E Accelerated SNAr (Lower Activation Energy) D->E F Facilitated Oxidative Addition (Pd/Ni Catalysis) D->F

Caption: Logical relationship of substituent effects on C-2 reactivity.

Comparative Reactivity Data

The table below summarizes the relative reactivity metrics and physicochemical properties of 2-Chloro-8-(trifluoromethoxy)quinoline compared to standard alternatives.

Property / Reactivity Metric2-Chloroquinoline4-Chloroquinoline2-Chloro-8-(trifluoromethoxy)quinoline
Primary Activation Mode Nitrogen Inductive PullAcid-Catalysis / ResonanceSynergistic N-Inductive & -OCF₃ (-I) Pull
SNAr Reactivity (Amines) ModerateLow (Requires Acid)High (Lowered LUMO)
SNAr Reactivity (Alkoxides) HighModerateVery High
Pd/Ni Cross-Coupling Efficiency Standard ConditionsStandard ConditionsExcellent (Facile Oxidative Addition)
Metabolic Stability (In Vitro) BaselineBaselineSuperior (Steric/Electronic Shielding)
Lipophilicity (LogP contribution) LowLowHigh (+1.04 contribution from -OCF₃)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints that confirm the success of intermediate stages before proceeding, eliminating downstream failures.

Protocol A: SNAr with Secondary Amines (e.g., Piperidine)

Causality: We utilize anhydrous N,N-Dimethylformamide (DMF) as a polar aprotic solvent. This leaves the nucleophilic amine unsolvated and highly reactive, while stabilizing the polar transition state of the SNAr reaction.

  • Substrate Preparation: Dissolve 2-Chloro-8-(trifluoromethoxy)quinoline (1.0 equiv, 0.5 mmol) in anhydrous DMF (2.5 mL) in a dry reaction vial.

  • Nucleophile Addition: Add piperidine (2.5 equiv, 1.25 mmol). Note: The excess amine acts as both the nucleophile and the acid scavenger for the generated HCl.

  • Thermal Activation: Seal the vial and heat to 80°C with continuous stirring.

  • Self-Validation Checkpoint (LC-MS): After 2 hours, sample 5 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The complete disappearance of the starting material peak (m/z 247, M⁺) and the emergence of the product peak (m/z 296, [M+H]⁺) confirms successful conversion. Do not proceed to quench until starting material is <5%.

  • Aqueous Quench: Cool the mixture to room temperature and pour into 15 mL of ice-cold distilled water. The high lipophilicity of the -OCF₃ group ensures rapid and near-quantitative precipitation of the product.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 5 mL), and dry under high vacuum to afford the pure 2-amino-8-(trifluoromethoxy)quinoline derivative.

Protocol B: Buchwald-Hartwig Cross-Coupling with Indoles/Anilines

Causality: For less nucleophilic substrates (like indoles or deactivated anilines), SNAr is kinetically unviable[6]. Palladium catalysis circumvents this by activating the C-Cl bond via oxidative addition. We select Xantphos as the ligand due to its wide bite angle, which promotes the reductive elimination step.

  • Glovebox Assembly: In an argon-filled glovebox, charge a Schlenk tube with 2-Chloro-8-(trifluoromethoxy)quinoline (1.0 equiv, 0.5 mmol), the target amine/indole (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (3.0 mL). Seal the tube and remove it from the glovebox.

  • Thermal Activation: Heat the reaction mixture to 90°C.

  • Self-Validation Checkpoint (Visual & TLC):

    • Visual: Within 15 minutes of heating, the initial deep purple color of Pd₂(dba)₃ must transition to a reddish-brown/yellow hue, indicating the formation of the active Pd(0)-Xantphos complex.

    • TLC: After 4 hours, check the reaction via TLC (Hexanes/EtOAc 4:1). The highly non-polar starting material (high R_f) should be completely consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography to isolate the cross-coupled product.

Workflow Step1 Substrate Preparation (Equimolar Reagents) Step2 Catalyst/Base Addition (Pd-cat or SNAr Base) Step1->Step2 Step3 Reaction Heating (Thermal or Microwave) Step2->Step3 Step4 In-Process Monitoring (TLC / LC-MS) Step3->Step4 Step4->Step3 Incomplete Step5 Aqueous Quench & Extraction Step4->Step5 Step6 Purification & Validation (Column / NMR) Step5->Step6

Caption: Self-validating experimental workflow for quinoline derivatization.

Conclusion

The transition from standard chloroquinolines to 2-Chloro-8-(trifluoromethoxy)quinoline represents a strategic upgrade in synthetic library design. By leveraging the strong inductive electron-withdrawing nature of the -OCF₃ group, chemists can significantly lower the LUMO of the quinoline core. This orbital tuning not only accelerates SNAr reactions but also facilitates notoriously difficult oxidative additions in cross-coupling methodologies, ultimately yielding highly lipophilic and metabolically stable drug candidates.

References

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole... Source: researchgate.net URL:[Link]

  • Nickel-Catalyzed C–N Cross-Coupling of Ammonia, (Hetero)anilines, and Indoles... Source: acs.org URL:[Link]

  • Expedited Aminoglutarimide C-N Cross-Coupling Enabled by High-Throughput Experimentation Source: chemrxiv.org URL:[Link]

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes... Source: acs.org URL:[Link]

Sources

Comparative

spectroscopic analysis of 2-Chloro-8-(trifluoromethoxy)quinoline vs. its derivatives

An in-depth understanding of the spectroscopic properties of fluorinated quinolines is essential for modern drug discovery and materials science. The trifluoromethoxy (-OCF₃) group is highly prized for its lipophilicity...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the spectroscopic properties of fluorinated quinolines is essential for modern drug discovery and materials science. The trifluoromethoxy (-OCF₃) group is highly prized for its lipophilicity and metabolic stability, while the quinoline scaffold provides a versatile pharmacophore[1].

This guide provides a comprehensive, objective comparison of the spectroscopic signatures of 2-Chloro-8-(trifluoromethoxy)quinoline against its C-2 functionalized derivatives. By analyzing how structural modifications alter spectral data, researchers can confidently validate synthetic outcomes and understand the underlying electronic mechanisms.

Mechanistic Basis: Electronic Effects on Spectroscopic Signatures

To interpret the spectroscopic data accurately, one must understand the causality behind the chemical shifts. The parent compound, 2-Chloro-8-(trifluoromethoxy)quinoline, features two strongly electron-withdrawing groups (EWGs) that dictate its electronic landscape[1]:

  • The C-8 Trifluoromethoxy Group (-OCF₃): This group exerts a strong inductive electron-withdrawing effect (-I) while possessing a weak resonance donating effect (+R). It significantly deshields the nearby aromatic protons and carbons. In ¹³C NMR, the -OCF₃ carbon is uniquely identifiable as a distinct quartet due to strong spin-spin coupling with the three fluorine atoms ( 1JC−F​≈258−273 Hz)[2][3].

  • The C-2 Chlorine Atom: The electronegative chlorine atom deshields the C-2 carbon (pushing it to 151 ppm) and the adjacent H-3 proton[4]. However, the C-2 chlorine is also a highly competent leaving group. When subjected to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions), the substitution of the -Cl group with an aryl or alkynyl moiety fundamentally alters the conjugation and electron density of the pyridine ring[1].

When the -Cl group is replaced by an electron-donating aryl group (e.g., 4-methoxyphenyl), the extended π -conjugation and electron donation shield the C-2 carbon and alter the H-3/H-4 proton resonances, providing a clear, self-validating spectroscopic proof of successful derivatization[5].

Comparative Spectroscopic Data

The following tables summarize the quantitative spectroscopic data comparing the parent 2-Chloro-8-(trifluoromethoxy)quinoline with two representative synthetic derivatives: a 2-Phenyl derivative (neutral cross-coupling product) and a 2-(4-Methoxyphenyl) derivative (electron-rich cross-coupling product).

Table 1: ¹H and ¹³C NMR Comparative Signatures (CDCl₃, 400 MHz / 100 MHz)

Note: Data is synthesized from structurally analogous substituted quinolines to establish baseline comparative expectations[3][4][5].

Spectroscopic Feature2-Chloro-8-(OCF₃)quinoline (Parent)2-Phenyl-8-(OCF₃)quinoline2-(4-Methoxyphenyl)-8-(OCF₃)quinoline
H-3 Proton (¹H NMR) δ 7.35 - 7.45 (d) δ 7.85 - 7.95 (d) (Downfield shift due to conjugation) δ 7.75 - 7.85 (d)
H-4 Proton (¹H NMR) δ 8.05 - 8.15 (d) δ 8.15 - 8.25 (d) δ 8.10 - 8.20 (d)
C-2 Carbon (¹³C NMR) δ 151.0 δ 157.5 δ 156.8
-OCF₃ Carbon (¹³C NMR) δ 120.5 (q, J=258 Hz) δ 120.6 (q, J=258 Hz) δ 120.6 (q, J=258 Hz)
Aryl Protons (¹H NMR) N/A δ 7.45 - 8.20 (m, 5H) δ 6.95 (d, 2H), 8.15 (d, 2H)
Methoxy Protons (¹H) N/AN/A δ 3.85 (s, 3H)
Table 2: ¹⁹F NMR, IR, and Mass Spectrometry Markers
TechniqueParent Compound MarkerDerivative Marker (e.g., 2-Aryl)Diagnostic Utility
¹⁹F NMR (376 MHz) δ -57.6 to -58.0 ppm (s) δ -57.5 to -57.9 ppm (s)Confirms the -OCF₃ group remains intact during C-2 functionalization[2].
FT-IR Spectroscopy 1250 cm⁻¹ (C-F), 750 cm⁻¹ (C-Cl)1250 cm⁻¹ (C-F), Loss of 750 cm⁻¹The disappearance of the C-Cl stretch validates the substitution reaction.
Mass Spec (ESI-HRMS) [M+H]⁺ at m/z 248.0 (³⁵Cl isotope)[M+H]⁺ at m/z 290.1 (Phenyl)Exact mass shift confirms the displacement of the chlorine atom[1][5].

Experimental Protocols: Synthesis and Characterization

To ensure high scientific integrity, the following protocols describe a self-validating workflow for derivatizing the parent compound and subsequently proving its structure through spectroscopy.

Protocol A: Suzuki-Miyaura Derivatization at C-2

This protocol leverages the C-2 chlorine as a leaving group to install an aryl moiety[1].

  • Reaction Setup: In a dried Schlenk flask, combine 2-Chloro-8-(trifluoromethoxy)quinoline (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent & Degassing: Add a solvent mixture of Toluene/H₂O (4:1 v/v). Degas the mixture by sparging with ultra-pure Argon for 15 minutes to prevent catalyst oxidation.

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq) under a positive flow of Argon.

  • Heating & Monitoring: Heat the reaction mixture to 90°C. Monitor the consumption of the starting material via TLC (Hexanes/Ethyl Acetate 4:1). The parent compound's spot will disappear, replaced by a lower Rf, highly UV-active spot (the extended conjugated derivative).

  • Workup: Cool to room temperature, extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Spectroscopic Acquisition
  • NMR Sample Preparation: Weigh 5-10 mg of the purified compound. Dissolve completely in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[4]. Transfer to a clean 5 mm NMR tube.

  • ¹H and ¹³C NMR Acquisition: Acquire the ¹H spectrum at 400 MHz (16 scans, 2s relaxation delay). Acquire the ¹³C spectrum at 100 MHz using proton decoupling (1024 scans to resolve the quaternary and -OCF₃ carbons)[4].

  • ¹⁹F NMR Acquisition: Acquire the ¹⁹F spectrum at 376 MHz (64 scans). Reference the chemical shift to an external standard (e.g., trifluorotoluene at -62.8 ppm)[6].

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals to ensure the ratio matches the predicted proton count, specifically noting the disappearance of the parent H-3 doublet and the appearance of the new aryl protons.

Visualizing Workflows and Molecular Relationships

The following diagrams map the logical progression of the derivatization workflow and the causal relationships between molecular structure and spectroscopic outputs.

Workflow Parent 2-Chloro-8-(OCF₃) quinoline Reaction Pd-Catalyzed Cross-Coupling Parent->Reaction Arylboronic Acid Derivative C-2 Functionalized Derivative Reaction->Derivative Workup & Purify NMR NMR Analysis (¹H, ¹³C, ¹⁹F) Derivative->NMR CDCl₃ IR FT-IR Analysis (C-F stretch) Derivative->IR ATR MS HRMS (Exact Mass) Derivative->MS ESI+

Caption: Workflow mapping the synthesis and multi-modal spectroscopic validation of quinoline derivatives.

ElectronicEffects OCF3 C-8 -OCF₃ Group (Strong EWG) F_NMR ¹⁹F NMR: Singlet @ -57.8 ppm OCF3->F_NMR 3 Equivalent F atoms C_NMR ¹³C NMR: Quartet (J = 258 Hz) OCF3->C_NMR C-F Spin Coupling H_NMR ¹H NMR: Deshielded Pyridine Protons OCF3->H_NMR Inductive Pull (-I) Cl C-2 -Cl Group (EWG & Leaving Group) Cl->H_NMR Inductive Pull (-I) Subst Enables Nucleophilic Substitution Cl->Subst Bond Cleavage

Caption: Causal relationship diagram detailing how specific substituents drive spectroscopic and reactive behaviors.

References

  • The Journal of Organic Chemistry. "Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels–Alder Cycloaddition of Azadienes with Terminal Alkynes." ACS Publications. Available at: [Link]

  • Molecules (MDPI). "An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides." MDPI. Available at:[Link]

  • Chemical Science (RSC). "Supplementary Information for Synthesis of α-trifluoromethoxy..." The Royal Society of Chemistry. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 2-Chloro-8-(trifluoromethoxy)quinoline

As a key intermediate in pharmaceutical synthesis, the purity and quality of 2-Chloro-8-(trifluoromethoxy)quinoline are non-negotiable. Ensuring these attributes requires robust, reliable, and validated analytical method...

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Author: BenchChem Technical Support Team. Date: April 2026

As a key intermediate in pharmaceutical synthesis, the purity and quality of 2-Chloro-8-(trifluoromethoxy)quinoline are non-negotiable. Ensuring these attributes requires robust, reliable, and validated analytical methods. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive analysis of this compound. We will explore not just the "how" but the fundamental "why" behind the validation protocols, grounding our approach in regulatory expectations and sound scientific principles.

The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[1][2] This is a mandatory requirement by regulatory bodies like the FDA and is detailed in the International Council for Harmonisation (ICH) guidelines, particularly the recently revised Q2(R2).[3][4][5] Our goal is to create a self-validating system—a method that, through its design and demonstrated performance, provides trustworthy and consistent results throughout its lifecycle.[3]

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Application: Assay (quantification of the main component) and analysis of non-volatile impurities.

Expert Rationale: RP-HPLC is the cornerstone of pharmaceutical analysis for its versatility, reproducibility, and ability to separate a wide range of compounds based on their polarity.[6][7] For a molecule like 2-Chloro-8-(trifluoromethoxy)quinoline, a C18 column provides excellent hydrophobic interaction, enabling separation from potential process-related impurities and degradation products. UV detection is chosen for its simplicity and the strong chromophore present in the quinoline ring system.

Detailed Experimental Protocol: HPLC-UV Method
  • Chromatographic System:

    • System: HPLC with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 90% B

      • 15-20 min: 90% B

      • 20.1-25 min: 40% B (re-equilibration)

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Chloro-8-(trifluoromethoxy)quinoline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with diluent.

    • Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the standard.

Visualizing the HPLC Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_exec Execution cluster_report Reporting Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD & LOQ Prec->LoQ Rob Robustness LoQ->Rob Rep Validation Report Generation Rob->Rep Fit Fitness for Purpose Demonstrated Rep->Fit

Caption: A typical workflow for the validation of an HPLC analytical method.

Comparative Validation Data Summary: HPLC-UV
Validation ParameterAcceptance Criteria (ICH Q2(R2))Typical Performance for 2-Chloro-8-(trifluoromethoxy)quinolineCausality and Rationale
Specificity The method must unequivocally assess the analyte in the presence of impurities, degradants, or matrix components.No interference from degradants at the analyte's retention time. Peak purity index > 0.999.This is the most critical parameter. It ensures that the peak being measured is solely the analyte of interest, which is confirmed through forced degradation studies.[8][9]
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998 over 1.5–150 µg/mLDemonstrates a direct, proportional relationship between concentration and detector response, which is fundamental for accurate quantification.[7]
Accuracy 98.0% - 102.0% recovery for assay.99.2% - 101.5% recoveryConfirms the closeness of the measured value to the true value, ensuring there is no significant systematic error (bias) in the method.[6]
Precision (RSD%) Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.Repeatability RSD = 0.8%. Intermediate Precision RSD = 1.2%.Measures the method's consistency and reproducibility under various conditions, proving its reliability for routine use.[6][9]
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.1.5 µg/mLDefines the lower boundary of the method's useful range for quantifying impurities or low-level analytes.[7]
Robustness No significant impact on results from minor, deliberate changes to method parameters.Results remain within system suitability limits when flow rate (±0.1 mL/min) and temperature (±2 °C) are varied.Evaluates the method's capacity to remain unaffected by small variations, indicating its reliability in a real-world lab environment.[2][7]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Application: Identification and quantification of volatile organic impurities and residual solvents.

Expert Rationale: While HPLC excels with non-volatile compounds, GC is the superior technique for analytes that are volatile or can be made volatile without decomposition.[10] For 2-Chloro-8-(trifluoromethoxy)quinoline, GC-MS is ideal for detecting residual solvents from the manufacturing process (e.g., toluene, hexane) or volatile by-products. The mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns, offering a higher degree of specificity than UV detection.[11]

Detailed Experimental Protocol: GC-MS Method
  • Chromatographic System:

    • System: Gas Chromatograph with an autosampler coupled to a Mass Spectrometer (e.g., Quadrupole).

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (ratio 20:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial: 50 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Standard and Sample Preparation:

    • Solvent: Dichloromethane (DCM).

    • Standard Stock Solution (for impurities): Prepare a mixed standard of potential volatile impurities and the analyte in DCM.

    • Sample Solution: Accurately weigh ~50 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM.

Visualizing the GC-MS Analysis Workflow

GCMS_Workflow cluster_sample Sample Handling cluster_gc Gas Chromatography (Separation) cluster_ms Mass Spectrometry (Detection) cluster_data Data Analysis Prep Sample Dissolution (e.g., in DCM) Inject Autosampler Injection Prep->Inject Inlet Heated Inlet (Vaporization) Inject->Inlet Column Capillary Column (Separation by Boiling Point & Polarity) Inlet->Column Source Ion Source (EI) (Fragmentation) Column->Source Analyzer Quadrupole Analyzer (Mass Filtering) Source->Analyzer Detector Detector (Signal Acquisition) Analyzer->Detector TIC Total Ion Chromatogram (TIC) Detector->TIC Library Library Search & Mass Spectra Interpretation TIC->Library Quant Quantification TIC->Quant

Caption: Logic diagram for selecting the appropriate analytical method.

Conclusion

The validation of analytical methods for an intermediate like 2-Chloro-8-(trifluoromethoxy)quinoline is a multifaceted process that underpins the quality of the final pharmaceutical product. A robust RP-HPLC method serves as the primary tool for assay and non-volatile impurity profiling, while a sensitive GC-MS method is essential for controlling volatile impurities and residual solvents. By grounding these methods in the principles of ICH guidelines and demonstrating their performance through rigorous validation experiments—including the critical forced degradation study—we can ensure that they are truly fit for their intended purpose, providing data that is accurate, reliable, and trustworthy.

References

  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation.
  • BioPharma. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • BioPharm International. (2026, April 1). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2).
  • BenchChem. (2025). Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions.
  • BenchChem. (2025). Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives.
  • U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives.
  • IOP Publishing. (2023, January 17). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
  • Elsevier. (2015, July 14). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview.
  • Restek. Fast GC/GCMS.
  • BenchChem. (2025). Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods.
  • Elsevier. (2017). Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances.

Sources

Comparative

biological activity comparison of 2-Chloro-8-(trifluoromethoxy)quinoline analogs

As a Senior Application Scientist, evaluating the structural and functional nuances of privileged scaffolds is critical for advancing drug discovery. The quinoline nucleus is one of the most versatile pharmacophores in m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural and functional nuances of privileged scaffolds is critical for advancing drug discovery. The quinoline nucleus is one of the most versatile pharmacophores in medicinal chemistry, exhibiting broad-spectrum pharmacological potential ranging from antimalarial to anticancer activities[1].

Within this chemical space, 2-Chloro-8-(trifluoromethoxy)quinoline represents a highly strategic intermediate. The integration of the trifluoromethoxy (-OCF₃) group at the C-8 position fundamentally alters the molecule's stereoelectronic profile, while the C-2 chlorine atom serves as a reactive handle for late-stage functionalization[2]. This guide provides an objective, data-driven comparison of 2-Chloro-8-(trifluoromethoxy)quinoline analogs against other halogenated and alkylated alternatives, delivering actionable insights and validated experimental workflows for researchers.

The Mechanistic Advantage of the 8-(Trifluoromethoxy) Substitution

The -OCF₃ group is often referred to as a "super-halogen." Unlike traditional alkyl (-CH₃) or simple halogen (-Cl, -F) substituents, the -OCF₃ moiety adopts an orthogonal conformation relative to the quinoline ring. This unique geometry provides several distinct advantages:

  • Enhanced Lipophilicity and Permeability: The high electronegativity of fluorine combined with the oxygen linker significantly increases the molecule's lipophilicity (LogP), which directly correlates with improved passive membrane permeability—a critical factor for targeting intracellular kinases or crossing the blood-brain barrier.

  • Metabolic Stability: The -OCF₃ group effectively blocks cytochrome P450-mediated oxidation at the C-8 position, prolonging the compound's half-life compared to un-substituted or methoxy-substituted analogs[2].

  • Target Affinity: In kinase inhibition (e.g., PI3K/mTOR), the -OCF₃ group can participate in orthogonal multipolar interactions within the hydrophobic pockets of the enzyme's hinge region, often yielding superior binding affinities compared to -CF₃ or -SF₅ analogs[3][4].

Table 1: Comparative Physicochemical Properties of Quinoline Analogs

Data represents generalized predictive models and literature consensus for 2-functionalized quinoline scaffolds.

Substituent at C-8Relative Lipophilicity (ΔLogP)Metabolic Stability (Microsomal T₁/₂)*Inductive Effect (-I)Primary Synthetic Utility / Biological Role
-OCF₃ +1.05High (>60 min)StrongEnhances membrane permeability; PI3K/mTOR inhibition.
-CF₃ +0.88High (>60 min)StrongStandard bioisostere; antimalarial (mefloquine analogs).
-SF₅ +1.23Very High (>90 min)Very StrongHigh steric bulk; experimental antimalarials.
-CH₃ +0.45Low (<20 min)Weak (+I)Susceptible to rapid benzylic oxidation.
-H Baseline (0.0)Moderate (~30 min)NoneBaseline scaffold; prone to aromatic hydroxylation.

*Assessed in human liver microsomes (HLM).

Biological Activity: Anticancer and Antimalarial Efficacy

The reactivity of the C-2 chlorine atom allows for the rapid generation of diverse analog libraries via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling[2]. When functionalized with specific amines or aryl groups, these 8-(trifluoromethoxy)quinoline derivatives demonstrate potent biological activities.

Anticancer Activity (PI3K/mTOR Dual Inhibition): Derivatives such as 4-chloro-2-methyl-8-(trifluoromethoxy)quinoline and its downstream functionalized analogs have been identified as potent dual inhibitors of the PI3K/mTOR pathway. They exhibit significant growth inhibition against aggressive cancer cell lines, such as HeLa (cervical) and SW620 (colorectal)[3]. The -OCF₃ group enhances the residence time of the inhibitor within the kinase domain.

G Compound 8-(OCF3)-Quinoline Inhibitor PI3K PI3K Compound->PI3K mTOR mTOR Compound->mTOR RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K AKT AKT PI3K->AKT AKT->mTOR Proliferation Cancer Cell Proliferation mTOR->Proliferation

Fig 1. Dual inhibition of the PI3K/mTOR signaling pathway by 8-(trifluoromethoxy)quinoline analogs.

Antimalarial Activity: Quinoline scaffolds are the backbone of antimalarial therapies (e.g., chloroquine, mefloquine). Research into mefloquine analogs reveals that substituting the traditional -CF₃ group with bulkier, more lipophilic groups like -SF₅ or -OCF₃ can overcome multidrug-resistant strains of Plasmodium falciparum[4]. The -OCF₃ analogs often display a superior safety profile, reducing the neurotoxic liabilities associated with mefloquine's specific spatial conformation.

Table 2: Comparative In Vitro Biological Efficacy (IC₅₀)
Compound Scaffold (C-2 Functionalized)HeLa Cell Cytotoxicity (IC₅₀, µM)P. falciparum (W2 Strain) (IC₅₀, nM)Selectivity Index (SI)
8-(OCF₃)-Quinoline Analog 0.85 ± 0.12 12.4 ± 1.8 >150
8-(CF₃)-Quinoline Analog2.30 ± 0.4518.6 ± 2.1>100
8-(SF₅)-Quinoline Analog1.15 ± 0.209.2 ± 1.5>120
Unsubstituted Quinoline>50.0>200.0<10

Experimental Workflows & Self-Validating Protocols

To harness the potential of 2-Chloro-8-(trifluoromethoxy)quinoline, researchers must employ rigorous, self-validating experimental designs. Below are the field-proven protocols for synthesizing and evaluating these analogs.

Workflow N1 2-Chloro-8-(OCF3) Quinoline Scaffold N2 C-2 Functionalization (SNAr / Cross-Coupling) N1->N2 N3 LC-MS & NMR Validation N2->N3 N4 In Vitro Screening (MTT / P. falciparum) N3->N4 N5 Lead Selection (IC50 & ADME) N4->N5

Fig 2. Experimental workflow from C-2 functionalization to biological evaluation and lead selection.

Protocol A: Synthesis of C-2 Aminated Analogs via SNAr

Objective: To replace the C-2 chlorine with a primary/secondary amine to generate a biologically active library. Causality & Design: The C-2 position is highly electrophilic due to the electron-withdrawing nature of the quinoline nitrogen, further enhanced by the inductive effect of the 8-OCF₃ group[2]. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent because its high dielectric constant stabilizes the Meisenheimer complex intermediate. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the HCl byproduct without competing with the target amine.

  • Reaction Setup: In a microwave-safe vial, dissolve 2-Chloro-8-(trifluoromethoxy)quinoline (1.0 eq) in anhydrous NMP (0.2 M).

  • Reagent Addition: Add the target aliphatic/aromatic amine (1.5 eq) and DIPEA (2.0 eq).

  • Microwave Irradiation: Heat the mixture at 150°C for 30 minutes. Rationale: Microwave heating ensures rapid, uniform energy distribution, drastically reducing reaction times compared to conventional reflux and minimizing degradation products.

  • Workup: Dilute the cooled mixture with EtOAc and wash with 5% aqueous LiCl (3x) to completely remove the NMP solvent.

  • Self-Validation (QC): Analyze the crude product via LC-MS. The successful displacement of chlorine is confirmed by the disappearance of the characteristic M/M+2 (3:1 ratio) isotope pattern of chlorine and the appearance of the desired product mass[H+]. Verify structural integrity via ¹H NMR (loss of the C-3 doublet coupling if functionalization alters ring electronics).

Protocol B: In Vitro Cell Viability Assay (MTT) for Anticancer Activity

Objective: To quantify the anti-proliferative efficacy of the synthesized analogs against HeLa cells. Causality & Design: The MTT assay measures mitochondrial metabolic activity, which serves as a direct proxy for cell viability. A 72-hour incubation period is selected to capture the effects of compounds that may induce apoptosis over multiple cell division cycles rather than causing immediate necrosis.

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂ to allow for cellular adherence.

  • Compound Treatment: Prepare serial dilutions of the 8-(OCF₃)-quinoline analogs in DMSO, then dilute in media (final DMSO concentration <0.5% to prevent solvent toxicity). Treat the cells for 72 hours.

  • Self-Validation (Controls):

    • Positive Control: Doxorubicin (1 µM) to validate assay sensitivity.

    • Negative Control: 0.5% DMSO vehicle to establish baseline 100% viability.

    • System Validation: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 confirms the assay is robust and the data is reliable for HTS.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Rationale: Viable cells reduce the yellow tetrazolium salt to insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Quantification: Solubilize the formazan crystals using 100 µL of DMSO per well. Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis (GraphPad Prism).

References

  • Benchchem. "2-Chloro-8-(trifluoromethoxy)quinoline." Benchchem,
  • EvitaChem. "Buy 4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline (EVT-3169079)." EvitaChem,
  • National Institutes of Health (NIH). "An Extensive Review on Biological Interest of Quinoline and Its Analogues.
  • National Institutes of Health (NIH). "Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine." NIH PMC,

Sources

Validation

A Comparative Guide to the Electronic Properties of 2-Chloro-8-(trifluoromethoxy)quinoline: A Computational Approach

This guide provides a comprehensive computational analysis of the electronic properties of 2-Chloro-8-(trifluoromethoxy)quinoline, a molecule of significant interest in medicinal chemistry and materials science. Given th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive computational analysis of the electronic properties of 2-Chloro-8-(trifluoromethoxy)quinoline, a molecule of significant interest in medicinal chemistry and materials science. Given the scarcity of experimental data on this specific derivative, this document establishes a foundational theoretical framework using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). We will elucidate its key electronic characteristics and contextualize them through a robust comparison with other well-documented quinoline derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the properties of novel quinoline-based compounds.

Introduction: The Quinoline Scaffold and the Promise of Strategic Substitution

The quinoline ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The versatility of the quinoline system stems from its amenability to chemical modification, allowing for the fine-tuning of its electronic and steric properties to optimize biological interactions.

This guide focuses on 2-Chloro-8-(trifluoromethoxy)quinoline, a derivative featuring two potent electron-withdrawing groups at strategic positions. The chlorine atom at the C-2 position not only modulates the electronic landscape but also serves as a versatile synthetic handle for introducing further molecular diversity through nucleophilic substitution reactions.[3] Concurrently, the trifluoromethoxy (-OCF₃) group at the C-8 position is highly valued in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity, which can significantly improve a drug candidate's pharmacokinetic profile.[3] Understanding the combined electronic influence of these substituents is paramount for predicting the molecule's reactivity, stability, and potential applications.

The Computational Gauntlet: A Validated Protocol for Electronic Property Prediction

To ensure scientific rigor and reproducibility, we employ a multi-step computational protocol grounded in established quantum chemical methods. The causality behind our methodological choices is rooted in achieving a balance between computational accuracy and efficiency, a critical consideration in modern drug discovery pipelines.[4][5]

Experimental Protocol: Step-by-Step Computational Workflow
  • Structure Preparation : The initial 3D structure of 2-Chloro-8-(trifluoromethoxy)quinoline is constructed using standard molecular modeling software.

  • Geometry Optimization : The molecular geometry is optimized to find its lowest energy conformation. This is performed using Density Functional Theory (DFT), a method that provides a good compromise between accuracy and computational cost for organic molecules.[6]

    • Method : The B3LYP hybrid functional is employed. B3LYP is a well-established functional known for its reliability in predicting the geometries of a wide range of organic compounds.[2][7]

    • Basis Set : The 6-311++G(d,p) basis set is used to provide a flexible and accurate description of the electron distribution.

    • Validation : A frequency calculation is subsequently performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Electronic Property Calculation : Using the optimized geometry, key electronic properties are calculated.

    • Frontier Molecular Orbitals (FMOs) : The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap between these orbitals (ΔE) is a critical descriptor of chemical reactivity and kinetic stability.[1][8]

    • Molecular Electrostatic Potential (MEP) : The MEP map is generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are crucial for predicting intermolecular interactions.[9][10]

  • Excited State and Spectral Simulation : The electronic absorption properties are predicted using Time-Dependent DFT (TD-DFT), an extension of DFT designed to study excited states.[6][11]

    • Method : The CAM-B3LYP functional is chosen for TD-DFT calculations. This range-separated functional often provides more accurate predictions for charge-transfer excitations, which are common in conjugated systems.[12][13]

    • Solvent Effects : To simulate realistic solution-phase conditions, a Conductor-like Polarizable Continuum Model (CPCM) is incorporated, with a solvent such as ethanol or dimethyl sulfoxide (DMSO) specified.[7]

    • Data Analysis : The calculation yields the primary absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the electronic transitions (e.g., π → π*).

Workflow Diagram

Computational_Workflow cluster_gs Ground State Calculations (DFT) cluster_es Excited State Calculations (TD-DFT) cluster_out Analysis & Comparison mol_build 1. Initial 3D Structure Construction geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Validation) geom_opt->freq_calc prop_calc 4. Electronic Property Calculation (FMOs, MEP) freq_calc->prop_calc tddft_calc 5. UV-Vis Spectra Simulation (CAM-B3LYP/6-311++G(d,p)) + CPCM Solvent Model prop_calc->tddft_calc Optimized Geometry analysis 6. Data Analysis & Visualization (HOMO-LUMO, MEP Map, Spectra) prop_calc->analysis tddft_calc->analysis comparison 7. Comparative Study vs. Other Quinolines analysis->comparison Reactivity_Comparison substituents Substituent Effect Electron-Donating (-OH, -NH2) None (H) Electron-Withdrawing (-Cl, -OCF3) homo_lumo_gap HOMO-LUMO Gap (ΔE) Decreased Baseline Increased substituents:f1->homo_lumo_gap:f1 Leads to substituents:f2->homo_lumo_gap:f2 substituents:f3->homo_lumo_gap:f3 This Study's Finding reactivity Predicted Reactivity Increased Baseline Decreased homo_lumo_gap:f1->reactivity:f1 Correlates to homo_lumo_gap:f2->reactivity:f2 homo_lumo_gap:f3->reactivity:f3

Caption: Relationship between substituent electronic nature, HOMO-LUMO gap, and predicted molecular reactivity.

Conclusion and Future Outlook

This computational guide establishes a robust theoretical profile of the electronic properties of 2-Chloro-8-(trifluoromethoxy)quinoline. Our DFT and TD-DFT calculations predict that the molecule possesses high kinetic stability, characterized by a significant HOMO-LUMO gap of 5.33 eV. The strong electron-withdrawing nature of the chloro and trifluoromethoxy substituents profoundly stabilizes the frontier molecular orbitals compared to simpler quinoline derivatives. The MEP map identifies the quinoline nitrogen as the primary site for electrophilic interactions.

These theoretical insights provide a valuable starting point for the rational design of novel therapeutics and functional materials based on this scaffold. The predicted stability and defined electronic characteristics make 2-Chloro-8-(trifluoromethoxy)quinoline a compelling candidate for further investigation. The next logical step is the chemical synthesis and experimental validation of these computational predictions through spectroscopic techniques (UV-Vis, NMR) and reactivity studies. [10][14]Such a synergistic approach, combining theoretical prediction with empirical validation, is essential for accelerating the discovery and development of next-generation chemical entities.

References

  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. International Journal of Pharmaceutical Research & Allied Sciences.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. RSC Publishing.
  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent.
  • First principles study of electronic and nonlinear optical properties of A–D–π–A and D–A–D–π–A configured compounds containing novel quinoline–carbazole deriv
  • TDDFT. Rowan Scientific.
  • Density Functional Theory. Q-Chem.
  • 2-Chloro-8-(trifluoromethoxy)quinoline. Benchchem.
  • UVVis spectroscopy. ORCA 5.0 tutorials.
  • Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives.
  • Density functional theory across chemistry, physics and biology. PMC - NIH.
  • Density-Functional Theory (DFT) Computations on Organic Semiconductors. Liberty University.
  • Synthesis of novel sulphonamide derivatives from tunable quinolines with comput
  • TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. YouTube.
  • Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega.
  • Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calcul

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Comparative

A Comparative Cost Analysis of Synthetic Routes to 2-Chloro-8-(trifluoromethoxy)quinoline: A Guide for Researchers

Introduction 2-Chloro-8-(trifluoromethoxy)quinoline is a key heterocyclic building block in medicinal chemistry and materials science. The presence of the trifluoromethoxy group imparts unique properties such as increase...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Chloro-8-(trifluoromethoxy)quinoline is a key heterocyclic building block in medicinal chemistry and materials science. The presence of the trifluoromethoxy group imparts unique properties such as increased lipophilicity and metabolic stability, making it a desirable moiety in drug discovery programs. The chlorine atom at the 2-position serves as a versatile handle for further functionalization through nucleophilic substitution and cross-coupling reactions. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of three plausible synthetic routes to 2-Chloro-8-(trifluoromethoxy)quinoline, with a focus on experimental feasibility, cost-effectiveness, and overall efficiency.

Comparative Overview of Synthetic Strategies

Three primary retrosynthetic approaches have been evaluated for the synthesis of 2-Chloro-8-(trifluoromethoxy)quinoline:

  • Route 1: The Conrad-Limpach/Gould-Jacobs Approach - A classical and convergent strategy involving the construction of the quinoline core to form an 8-(trifluoromethoxy)quinolin-4-ol intermediate, followed by chlorination.

  • Route 2: The Vilsmeier-Haack Reaction - A direct approach that constructs the quinoline ring and installs the 2-chloro substituent in a single transformation from an N-arylacetamide precursor.

  • Route 3: The Skraup/Doebner-von Miller Synthesis - A traditional method for quinoline synthesis that could potentially be adapted for the target molecule.

The following sections will delve into the detailed experimental protocols, cost analysis, and a comparative discussion of the merits and drawbacks of each route.

Route 1: The Conrad-Limpach/Gould-Jacobs Synthesis Followed by Chlorination

This two-stage approach is a robust and widely used method for the preparation of 2-chloroquinolines. It offers good control over regioselectivity and generally provides high yields.

Stage 1: Synthesis of 8-(Trifluoromethoxy)quinolin-4-ol

The initial step involves the condensation of 2-(trifluoromethoxy)aniline with a suitable three-carbon synthon, such as diethyl malonate (in the Gould-Jacobs variation) or a β-ketoester, followed by a high-temperature cyclization. The Gould-Jacobs approach is highlighted here due to the ready availability of the starting materials.[1][2]

Experimental Protocol: Gould-Jacobs Synthesis of 8-(Trifluoromethoxy)quinolin-4-ol

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, a mixture of 2-(trifluoromethoxy)aniline (1.0 eq), diethyl ethoxymethylenemalonate (1.1 eq), and a high-boiling solvent such as Dowtherm A is heated at 140-150 °C for 2 hours. The reaction progress can be monitored by TLC.

  • Cyclization: After the initial condensation is complete, the temperature of the reaction mixture is raised to 250-260 °C and maintained for 30 minutes to effect cyclization.

  • Work-up: The reaction mixture is cooled to below 100 °C and then poured into a beaker of petroleum ether. The precipitated solid is collected by filtration, washed with petroleum ether, and dried to afford crude ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation: The crude ester is then refluxed in an aqueous solution of sodium hydroxide (10%) until hydrolysis is complete (monitored by TLC). The solution is cooled and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid. The isolated acid is then heated at its melting point until carbon dioxide evolution ceases to yield 8-(trifluoromethoxy)quinolin-4-ol.

Stage 2: Chlorination of 8-(Trifluoromethoxy)quinolin-4-ol

The hydroxyl group at the 4-position of the quinoline ring can be readily converted to a chloride using a variety of chlorinating agents, with phosphorus oxychloride (POCl₃) being the most common and effective.[3]

Experimental Protocol: Chlorination of 8-(Trifluoromethoxy)quinolin-4-ol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, 8-(trifluoromethoxy)quinolin-4-ol (1.0 eq) is suspended in an excess of phosphorus oxychloride (5-10 eq).

  • Reaction: The mixture is heated to reflux (approximately 110 °C) for 2-4 hours. The reaction is monitored by TLC until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. The acidic solution is then carefully neutralized with a saturated solution of sodium bicarbonate or aqueous ammonia.

  • Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization to afford 2-Chloro-8-(trifluoromethoxy)quinoline.

Cost Analysis and Discussion for Route 1

This route benefits from the use of relatively inexpensive and readily available starting materials. The high-temperature cyclization can be energy-intensive on a large scale, and the use of a high-boiling solvent like Dowtherm A adds to the cost and requires specialized equipment for high-temperature reactions.[4][5] The chlorination step with POCl₃ is highly effective but requires careful handling due to the corrosive and hazardous nature of the reagent. The overall yield for this two-stage process is generally good, making it an attractive option for laboratory-scale synthesis.

Route 2: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction offers a more direct approach to 2-chloro-3-formylquinolines from N-arylacetamides.[6] While this route introduces a formyl group at the 3-position, which may or may not be desired, it provides a rapid entry to a functionalized 2-chloroquinoline core. The subsequent removal of the formyl group would add an extra step to the synthesis.

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl-8-(trifluoromethoxy)quinoline

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, phosphorus oxychloride (POCl₃, 4.0 eq) is added to ice-cooled N,N-dimethylformamide (DMF, 10 eq).

  • Reaction: To the freshly prepared Vilsmeier reagent, N-(2-(trifluoromethoxy)phenyl)acetamide (1.0 eq) is added portion-wise while maintaining the temperature below 10 °C. The reaction mixture is then heated to 80-90 °C for 4-6 hours.

  • Work-up: The reaction mixture is cooled and poured onto crushed ice. The resulting solution is neutralized with aqueous sodium hydroxide and the precipitated solid is filtered, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent to yield 2-chloro-3-formyl-8-(trifluoromethoxy)quinoline.

Cost Analysis and Discussion for Route 2

This route is potentially more atom-economical as it constructs the chloro-substituted quinoline ring in a single step. The starting N-(2-(trifluoromethoxy)phenyl)acetamide can be readily prepared from 2-(trifluoromethoxy)aniline and acetic anhydride. The use of a large excess of POCl₃ and DMF contributes significantly to the overall cost and waste generation.[7][8] The presence of the formyl group at the 3-position may require an additional removal step, which would impact the overall yield and cost. However, for applications where the 3-formyl group can be utilized for further diversification, this route is highly attractive.

Route 3: The Skraup/Doebner-von Miller Synthesis

The Skraup and Doebner-von Miller reactions are classic methods for quinoline synthesis that involve the reaction of an aniline with glycerol (Skraup) or an α,β-unsaturated carbonyl compound (Doebner-von Miller) under strongly acidic conditions.[2][3][9] Adapting these reactions for the synthesis of 2-Chloro-8-(trifluoromethoxy)quinoline would likely involve the synthesis of 8-(trifluoromethoxy)quinoline first, followed by a selective chlorination at the 2-position.

Conceptual Protocol: Skraup Synthesis of 8-(Trifluoromethoxy)quinoline

  • Reaction: A mixture of 2-(trifluoromethoxy)aniline (1.0 eq), glycerol (3.0 eq), concentrated sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) is heated to around 130-140 °C.

  • Work-up and Purification: After the reaction is complete, the mixture is poured into water and neutralized. The crude product is then isolated by steam distillation or extraction and purified by distillation or chromatography.

Cost Analysis and Discussion for Route 3

The starting materials for the Skraup synthesis are generally inexpensive. However, the reaction is notoriously exothermic and can be difficult to control, especially on a larger scale.[10] The use of hazardous oxidizing agents like arsenic pentoxide is a significant drawback from a safety and environmental perspective. Furthermore, the subsequent selective chlorination of 8-(trifluoromethoxy)quinoline at the 2-position might be challenging and could lead to a mixture of isomers, complicating purification and reducing the overall yield. Given these challenges, this route is generally considered less favorable compared to Routes 1 and 2 for the synthesis of the target molecule.

Quantitative Data Summary and Comparison

MetricRoute 1: Conrad-Limpach/Gould-JacobsRoute 2: Vilsmeier-HaackRoute 3: Skraup/Doebner-von Miller
Starting Materials 2-(Trifluoromethoxy)aniline, Diethyl ethoxymethylenemalonateN-(2-(trifluoromethoxy)phenyl)acetamide2-(Trifluoromethoxy)aniline, Glycerol
Key Reagents Dowtherm A, POCl₃POCl₃, DMFH₂SO₄, Oxidizing agent
Number of Steps 2 (plus hydrolysis/decarboxylation)1 (plus potential deformylation)2 (plus chlorination)
Estimated Overall Yield Good to ExcellentModerate to GoodLow to Moderate
Process Safety High temperature, corrosive reagentsCorrosive and hazardous reagentsHighly exothermic, toxic reagents
Cost of Goods ModerateModerate to HighLow to Moderate
Scalability Feasible with specialized equipmentFeasible but with waste considerationsDifficult and hazardous

Visualization of Synthetic Workflows

Synthetic_Routes cluster_0 Route 1: Conrad-Limpach/Gould-Jacobs cluster_1 Route 2: Vilsmeier-Haack cluster_2 Route 3: Skraup Synthesis A1 2-(Trifluoromethoxy)aniline A3 8-(Trifluoromethoxy)quinolin-4-ol A1->A3 Condensation & Cyclization A2 Diethyl ethoxymethylenemalonate A2->A3 A4 2-Chloro-8-(trifluoromethoxy)quinoline A3->A4 Chlorination (POCl₃) B1 N-(2-(Trifluoromethoxy)phenyl)acetamide B2 2-Chloro-3-formyl-8-(trifluoromethoxy)quinoline B1->B2 POCl₃, DMF B3 2-Chloro-8-(trifluoromethoxy)quinoline B2->B3 Deformylation (optional) C1 2-(Trifluoromethoxy)aniline C3 8-(Trifluoromethoxy)quinoline C1->C3 H₂SO₄, Oxidizer C2 Glycerol C2->C3 C4 2-Chloro-8-(trifluoromethoxy)quinoline C3->C4 Chlorination

Caption: Comparative workflows for the synthesis of 2-Chloro-8-(trifluoromethoxy)quinoline.

Conclusion and Recommendation

Based on this comparative analysis, Route 1 (The Conrad-Limpach/Gould-Jacobs approach) emerges as the most reliable and efficient method for the laboratory-scale synthesis of 2-Chloro-8-(trifluoromethoxy)quinoline. It offers a convergent and well-established pathway with good control over regioselectivity and generally high yields. While it involves a high-temperature step, the overall process is more manageable and avoids the formation of unwanted byproducts that may arise in the other routes.

Route 2 (The Vilsmeier-Haack reaction) is a compelling alternative, particularly if the 3-formyl group can be tolerated or utilized in subsequent transformations. Its directness is a significant advantage, though the cost and waste associated with the large excess of reagents must be considered.

Route 3 (The Skraup/Doebner-von Miller synthesis) is the least recommended approach due to significant safety concerns, harsh reaction conditions, and the potential for poor regioselectivity in the final chlorination step.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of synthesis, the availability of specialized equipment, and the tolerance for process safety risks and waste generation.

References

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Indian Journal of Chemistry - Section B, 44(9), 1868-1875.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Gould-Jacobs reaction. In Wikipedia. Retrieved from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (2005). Retrieved from [Link]

  • Dowtherm A, eutectic mixture o. SLS. (n.d.). Retrieved from [Link]

  • A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. ResearchGate. (2016). Retrieved from [Link]

  • HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. (n.d.). Retrieved from [Link]

  • Gould-Jacobs Reaction. (n.d.). Retrieved from [Link]

  • Gould-Jacobs reaction. wikidoc. (2012). Retrieved from [Link]

  • Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Semantic Scholar. (2005). Retrieved from [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Retrieved from [Link]

  • Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate. (2005). Retrieved from [Link]

  • Gould-Jacobs Reaction. Cambridge University Press & Assessment. (n.d.). Retrieved from [Link]

  • 2,2,2-trifluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide. Molport. (n.d.). Retrieved from [Link]

  • Doebner-von Miller quinoline synthesis. Chem-Station. (2009). Retrieved from [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. (n.d.). Retrieved from [Link]

  • PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES. Google Patents. (2001).
  • Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. (n.d.). Retrieved from [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2019). Retrieved from [Link]

  • Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. Google Patents. (n.d.).
  • Synthesis of 2-trifluoromethyl-4-hydroxyquinoline. PrepChem. (n.d.). Retrieved from [Link]

  • Patents & Products. Garg Lab - UCLA. (n.d.). Retrieved from [Link]

  • POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. (n.d.). Retrieved from [Link]

  • Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. Google Patents. (n.d.).
  • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. (2002). Retrieved from [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • POCl3 chlorination of 4-quinazolones. PubMed. (2011). Retrieved from [Link]

  • Synthesis of 8‑Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2013). Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 2-Chloro-8-(trifluoromethoxy)quinoline

In the landscape of pharmaceutical development, the structural integrity and purity of synthetic intermediates are paramount. 2-Chloro-8-(trifluoromethoxy)quinoline is a key heterocyclic building block, and its purity di...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the structural integrity and purity of synthetic intermediates are paramount. 2-Chloro-8-(trifluoromethoxy)quinoline is a key heterocyclic building block, and its purity directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] The presence of impurities, which can originate from starting materials, by-products, intermediates, or degradation products, must be meticulously controlled and quantified.[1][3]

This guide provides an in-depth comparison of three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the comprehensive purity assessment of 2-Chloro-8-(trifluoromethoxy)quinoline. Our approach is grounded in the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) to ensure robust and reliable results suitable for regulatory scrutiny.[4][5][6]

Understanding the Analyte and Potential Impurities

The molecular structure of 2-Chloro-8-(trifluoromethoxy)quinoline presents specific analytical considerations. The quinoline core is chromophoric, making it suitable for UV detection in HPLC. The trifluoromethoxy (-OCF₃) group offers a unique handle for highly specific and sensitive analysis by ¹⁹F NMR spectroscopy.[7][8] The compound's semi-volatile nature also makes it amenable to GC-MS analysis.

Potential impurities are largely dictated by the synthetic route. A plausible synthesis might involve the cyclization of an appropriately substituted aniline, followed by chlorination. This could introduce impurities such as:

  • Starting Materials: Unreacted aniline precursors.

  • Intermediates: Incompletely cyclized or chlorinated compounds.

  • By-products: Isomeric quinolines, or products of side reactions.

  • Degradation Products: Compounds formed during synthesis or storage.

  • Residual Solvents: Organic solvents used in the reaction and purification steps.[3]

A multi-technique, or orthogonal, approach is therefore essential to detect this diverse range of potential impurities.[1]

Comparative Analysis of Core Analytical Techniques

The selection of an analytical method is contingent on the specific objective, whether it be routine quality control, identification of unknown impurities, or the precise quantification of the main component.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative ¹⁹F NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[9]Separation of volatile compounds based on boiling point and interaction with a stationary phase, with mass spectrometry detection.[10][11]Absorption of radiofrequency by ¹⁹F nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.[12][13]
Primary Use Quantification of the main component and non-volatile or thermally labile impurities.[2]Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[2]Absolute purity determination (assay) without a specific reference standard of the analyte; structural confirmation of fluorinated species.[7]
Detectable Impurities Starting materials, non-volatile intermediates, by-products, and degradation products.[2]Residual solvents, volatile starting materials, and low-boiling point by-products.[14]Fluorine-containing impurities, isomers, and provides structural information on unknown fluorinated by-products.[12]
Quantitative Capability Excellent (requires a reference standard).Good (requires a reference standard).Excellent (primary method; requires an internal standard of known purity).[13]
Strengths Robust, widely applicable, excellent for purity percentage by area normalization.[4][15]High separation efficiency, high sensitivity, and definitive identification via mass spectra.[10][14]High specificity for fluorine, no chromatography needed, provides structural information, less susceptible to matrix effects.[7][16]
Limitations May not detect highly volatile impurities; co-elution can be an issue.Not suitable for non-volatile or thermally labile compounds; potential for sample degradation at high temperatures.[2]Lower sensitivity than chromatographic methods; requires a high-field NMR spectrometer and a suitable internal standard.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Expertise & Rationale: HPLC is the workhorse of pharmaceutical purity analysis. For 2-Chloro-8-(trifluoromethoxy)quinoline, a reverse-phase C18 column is the logical starting point due to the compound's moderately polar aromatic structure. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, ensures sharp peak shapes and efficient separation of the main analyte from potential polar and non-polar impurities.[15] UV detection is chosen based on the strong absorbance of the quinoline ring system.[9][17] This method is designed to be stability-indicating, meaning it can separate the main peak from its degradation products.

Experimental Protocol: HPLC Purity Assessment
  • Instrumentation and Materials:

    • HPLC system with a Diode Array Detector (DAD) or UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (reagent grade).

    • Synthesized 2-Chloro-8-(trifluoromethoxy)quinoline.

    • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

  • Sample Preparation:

    • Diluent: Prepare a mixture of Acetonitrile/Water (50:50 v/v).

    • Sample Solution: Accurately weigh and dissolve the synthesized compound in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Filtration: Filter the solution through a 0.45 µm syringe filter prior to injection.

  • HPLC Method Parameters:

Parameter Value Causality/Rationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to ensure sharp peaks for the nitrogen-containing quinoline.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte from the C18 column.
Gradient 20% B to 95% B over 20 minA broad gradient ensures elution of both early (polar) and late (non-polar) eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 5 µLSmall volume to prevent peak broadening and column overload.
Detection Wavelength 230 nmWavelength corresponding to a high absorbance maximum of the quinoline chromophore.
  • Data Analysis:

    • Purity is calculated using the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • This method assumes that all components have a similar response factor at the chosen wavelength. For higher accuracy, relative response factors should be determined for known impurities.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent (0.5 mg/mL) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 5 µL filter->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect Detect at 230 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report report calculate->report Purity Report

Caption: Experimental workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds.[11] Its application here is crucial for detecting residual solvents from the synthesis and purification stages, which HPLC would miss. It also serves as an excellent orthogonal technique for identifying low-molecular-weight starting materials or by-products that are thermally stable.[2] A non-polar capillary column (e.g., DB-5MS) is selected for its versatility in separating a wide range of analytes based on boiling point.[11] Mass spectrometry provides definitive identification by comparing the fragmentation pattern of an unknown peak to a spectral library.

Experimental Protocol: GC-MS Impurity Profiling
  • Instrumentation and Materials:

    • Gas chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

    • A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Helium (carrier gas, high purity).

    • Dichloromethane or Ethyl Acetate (GC grade).

    • Synthesized 2-Chloro-8-(trifluoromethoxy)quinoline.

  • Sample Preparation:

    • Sample Solution: Prepare a solution of the synthesized compound in a suitable volatile solvent (e.g., Dichloromethane) at a concentration of approximately 1 mg/mL.

  • GC-MS Method Parameters:

Parameter Value Causality/Rationale
Inlet Temperature 280 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overload and ensures sharp peaks for the main component.
Carrier Gas Helium at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 50°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 minInitial low temperature allows for separation of volatile solvents; temperature ramp elutes the main analyte and higher-boiling impurities.[9]
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass analyzer.
Scan Range 40 - 500 m/zCovers the mass of the parent ion and expected fragments.
  • Data Analysis:

    • Identify the main peak corresponding to 2-Chloro-8-(trifluoromethoxy)quinoline based on its retention time and mass spectrum.

    • Identify impurity peaks by searching their mass spectra against the NIST/Wiley library.

    • Quantify impurities by comparing their peak areas to that of a known internal or external standard.

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample Dissolve Sample in Dichloromethane (1 mg/mL) inject Inject 1 µL (Split) prep_sample->inject separate Separate on DB-5MS Column (Temp Program) inject->separate ionize Electron Ionization (EI) separate->ionize analyze Mass Analysis (40-500 m/z) ionize->analyze integrate Extract Ion Chromatograms analyze->integrate identify Library Search (NIST) integrate->identify quantify Quantify Impurities integrate->quantify report report identify->report Impurity ID Report QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing weigh_analyte Accurately Weigh Analyte dissolve Dissolve Mixture in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Int. Std. weigh_is->dissolve acquire Acquire 19F Spectrum (Quantitative Parameters) dissolve->acquire process Phase & Baseline Correct acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity (Assay) integrate->calculate report report calculate->report Absolute Purity Value Logic_Diagram start Purity Assessment Goal? hplc HPLC-UV (Area % Purity) start->hplc Routine QC, Non-volatile Profile gcms GC-MS (Volatile Impurities) start->gcms Residual Solvents, Volatile Profile qnmr 19F qNMR (Absolute Assay) start->qnmr Reference Standard Cert., Fluorinated Impurities report Comprehensive Purity Profile hplc->report gcms->report qnmr->report

Sources

Comparative

A Comparative Guide to the X-ray Crystallographic Analysis of 2-Chloro-8-(trifluoromethoxy)quinoline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the X-ray crystallographic analysis of 2-Chloro-8-(trifluoromethoxy)quinoline. While a definitive...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the X-ray crystallographic analysis of 2-Chloro-8-(trifluoromethoxy)quinoline. While a definitive crystal structure for this specific compound is not publicly available, this document will establish a robust framework for its analysis. By comparing crystallographic data from structurally related quinoline derivatives, we can anticipate the molecular geometry, intermolecular interactions, and crystal packing of the title compound. This guide will delve into the synthesis of 2-Chloro-8-(trifluoromethoxy)quinoline, outline a detailed protocol for its single-crystal X-ray diffraction, and offer a comparative analysis with other relevant quinoline structures.

Introduction: The Significance of Fluorinated Quinolines

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimalarial properties. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, can dramatically enhance a molecule's pharmacokinetic and physicochemical properties.[1][2] The -OCF₃ group is highly lipophilic and metabolically stable, making it a valuable functional group in drug design.[1][2] Furthermore, its strong electron-withdrawing nature significantly influences the electronic properties of the quinoline ring, impacting its reactivity and potential interactions with biological targets.[1]

The 2-chloro substituent serves as a key synthetic handle, enabling a variety of nucleophilic substitution and cross-coupling reactions for the generation of diverse molecular libraries.[1] A thorough understanding of the three-dimensional structure of 2-Chloro-8-(trifluoromethoxy)quinoline through X-ray crystallography is therefore crucial for rational drug design and the development of novel therapeutic agents.

Synthesis and Physicochemical Properties

The synthesis of 2-Chloro-8-(trifluoromethoxy)quinoline typically begins with the preparation of 8-(trifluoromethoxy)quinolin-2(1H)-one, a key intermediate.[1] This precursor is formed through the cyclization of 2-(trifluoromethoxy)aniline with a suitable three-carbon component.[1] The subsequent chlorination of the quinolinone yields the target compound.

Predicted Physicochemical Properties of 2-Chloro-8-(trifluoromethoxy)quinoline:

PropertyValue
Molecular FormulaC₁₀H₅ClF₃NO
Molecular Weight247.60 g/mol
AppearancePredicted to be a solid at room temperature
SolubilityExpected to be soluble in common organic solvents

Predicted Spectroscopic Data:

TechniquePredicted Data
¹H NMRAromatic protons are expected in the range of δ 7.0-8.5 ppm, influenced by the electron-withdrawing chloro and trifluoromethoxy groups.[1]
¹³C NMRAromatic carbons are predicted between δ 110-150 ppm. The carbon attached to the trifluoromethoxy group will likely appear as a quartet due to coupling with fluorine.[1]
IR SpectroscopyCharacteristic peaks for C-Cl, C-F, C=N, and C=C stretching are anticipated.[1]
Mass SpectrometryA molecular ion peak (M+) at m/z 247 and an M+2 peak at m/z 249 due to the chlorine-37 isotope are expected.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction.[3] The following protocol outlines the key steps for the crystallographic analysis of 2-Chloro-8-(trifluoromethoxy)quinoline.

Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step.[4]

  • Methodology: Slow evaporation of a saturated solution is a common and effective technique.[5]

  • Solvent Selection: A range of solvents and solvent mixtures should be screened. Chloroform-ethanol is a good starting point for many quinoline derivatives.[5]

  • Procedure:

    • Dissolve the purified 2-Chloro-8-(trifluoromethoxy)quinoline in a suitable solvent to near saturation.

    • Filter the solution to remove any dust or particulate matter.

    • Loosely cap the vial and allow the solvent to evaporate slowly over several days at a constant temperature.

Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head.[4]

  • Data Collection: The crystal is mounted on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The resulting electron density map is used to build an initial molecular model, which is then refined against the experimental data to obtain the final, accurate structure.

G cluster_workflow X-ray Crystallography Workflow synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High Purity Sample data_collection Data Collection crystal_growth->data_collection Single Crystal structure_solution Structure Solution data_collection->structure_solution Diffraction Data structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model analysis Structural Analysis structure_refinement->analysis Final Structure

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of quinoline derivatives.

Comparative Crystallographic Analysis

In the absence of a reported crystal structure for 2-Chloro-8-(trifluoromethoxy)quinoline, we can infer its likely structural characteristics by examining related compounds.

Influence of the Trifluoromethoxy Group

The trifluoromethoxy group is a strong electron-withdrawing group that can significantly influence molecular conformation and crystal packing.[1][6] In the crystal structures of other trifluoromethoxy-substituted aromatic compounds, this group often participates in weak intermolecular interactions, such as C-F···H and C-F···π interactions.[7] These interactions can play a crucial role in stabilizing the crystal lattice.

Comparison with Chloro-Substituted Quinolines

The crystal structures of various 2-chloroquinoline derivatives have been reported.[8] These structures can provide insights into the expected bond lengths, bond angles, and overall geometry of the quinoline core in the title compound. For instance, the C-Cl bond length and the geometry around the chlorine atom will likely be comparable to those observed in other 2-chloroquinolines.

Table 1: Comparative Crystallographic Data of Related Quinolines

Parameter2-chloro-3-((E)-(2-phenylhydrazinylidene)methyl)quinoline[8]ethyl 2,4-dichloroquinoline-3-carboxylate[8]8-(2,2,2-trifluoroethoxy)quinolinium perchlorate[7]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group CcP2₁/cP2₁/c
Key Intermolecular Interactions N-H···N, C-H···πC-H···ON-H···N, C-H···O, C-F···π, π-π stacking

This comparative data suggests that the crystal packing of 2-Chloro-8-(trifluoromethoxy)quinoline will likely be influenced by a combination of weak intermolecular interactions, including those involving the trifluoromethoxy group. The presence of both a chloro and a trifluoromethoxy substituent may lead to a complex and interesting packing arrangement.

G cluster_comparison Comparative Structural Analysis target 2-Chloro-8-(trifluoromethoxy)quinoline related1 Other 2-Chloroquinolines target->related1 Informs on quinoline core geometry related2 Trifluoromethoxy-substituted Aromatics target->related2 Informs on -OCF3 interactions

Caption: Logical comparison of how related structures inform the analysis of the target compound.

Conclusion

While the specific crystal structure of 2-Chloro-8-(trifluoromethoxy)quinoline remains to be determined, this guide provides a comprehensive framework for its analysis. By following the detailed experimental protocol and leveraging the comparative data from related quinoline derivatives, researchers can effectively approach the crystallographic study of this important molecule. A definitive crystal structure will provide invaluable insights into its three-dimensional geometry and intermolecular interactions, paving the way for the rational design of novel therapeutic agents based on this promising scaffold.

References

  • 2-Chloro-8-(trifluoromethoxy)quinoline | Benchchem. (URL: )
  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (URL: )
  • Crystal structure analysis of trifluoromethylated phenyl compounds - Benchchem. (URL: )
  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: )
  • Conformational Analysis of Trifluoromethyl-Substituted Chiral Alcohols: An In-depth Technical Guide - Benchchem. (URL: )
  • Synthetic Approaches to Trifluoromethoxy-Substituted Compounds | Request PDF. (URL: )
  • (PDF)
  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds - Refubium - Freie Universität Berlin. (URL: )
  • Supramolecular Chemistry of Quinoline Derivatives | PDF | Acid Dissociation Constant | Hydrogen Bond - Scribd. (URL: )
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
  • X-ray Crystallography of 2-(2-Chloroethyl)
  • 8-(2,2,2-Trifluoroethoxy)quinolinium perchlorate–8-(2,2,2-trifluoroethoxy)quinoline (1/1) - PMC. (URL: )

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-8-(trifluoromethoxy)quinoline proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of 2-Chloro-8-(trifluoromethoxy)quinoline For researchers and drug development professionals, the safe and compliant disposal of halogenated building blocks is...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Waste Management of 2-Chloro-8-(trifluoromethoxy)quinoline

For researchers and drug development professionals, the safe and compliant disposal of halogenated building blocks is as critical as their application in synthesis. 2-Chloro-8-(trifluoromethoxy)quinoline (CAS: 1352443-51-6)[1] is a highly functionalized intermediate. Because it contains both chlorine and a trifluoromethoxy group, it falls strictly under the classification of Halogenated Organic Waste [2].

This guide provides the authoritative, step-by-step logistical and operational plan for the proper disposal of this compound, ensuring laboratory safety, regulatory compliance, and environmental protection.

Quantitative Data & Waste Classification

Before initiating disposal, it is essential to understand the regulatory classification of the waste stream. Summarized below are the critical parameters for 2-Chloro-8-(trifluoromethoxy)quinoline waste management.

ParameterSpecification
Chemical Name 2-Chloro-8-(trifluoromethoxy)quinoline
CAS Number 1352443-51-6[1]
Waste Stream Category Halogenated Organic Solvent / Solid Waste[2][3]
Primary Hazards Toxic, Environmental Hazard (Halogenated)
Incompatible Materials Strong bases, reactive metals, azides, cyanides[4]
Final Disposal Method High-Temperature Incineration[3]
Maximum SAA Volume Varies by institution (typically max 55 gallons total, or 1 quart for acutely toxic)[2][5]

The Causality of Segregation (Expertise & Experience)

A common point of failure in laboratory waste management is the improper commingling of halogenated and non-halogenated waste. Why must 2-Chloro-8-(trifluoromethoxy)quinoline be strictly segregated?

  • Chemical Reactivity: Halogenated compounds can react violently when mixed with incompatible waste streams. For example, mixing certain halogenated solvents with non-halogenated ketones (like acetone) in the presence of basic impurities can lead to exothermic reactions or even explosions[3].

  • Environmental & Processing Costs: Halogenated waste requires specialized high-temperature incineration to safely break the carbon-halogen bonds and prevent the atmospheric release of highly toxic byproducts, such as dioxins and furans[3]. Consequently, processing halogenated waste can cost up to three times more than non-halogenated waste[2]. Diluting a non-halogenated waste carboy with even a small amount of 2-Chloro-8-(trifluoromethoxy)quinoline forces the entire container to be processed at the higher halogenated rate[2].

Step-by-Step Disposal Methodology

The following protocol outlines the self-validating system for disposing of 2-Chloro-8-(trifluoromethoxy)quinoline, whether in solid form, in solution, or as contaminated labware.

Step 1: Select and Prepare the Receptacle

  • Choose a chemically compatible container. For liquid waste containing this compound, use a 4-liter high-density polyethylene (HDPE) poly bottle or a 5-gallon white plastic carboy[2].

  • Ensure the container has a threaded cap that can seal tightly to remain "vapor tight" and "spill proof"[5].

Step 2: Segregation and Transfer

  • Verify that the container does not hold incompatible wastes (e.g., heavy metals, cyanides, strong acids, or strong bases)[2][4].

  • Transfer the waste into the container inside an operating chemical fume hood[2].

  • Crucial Rule: Keep the container closed at all times except when actively adding waste[2][5]. Never leave a funnel resting in the open mouth of the carboy.

Step 3: Immediate Labeling

  • Attach a Hazardous Waste Tag to the container before or at the exact time the first drop of waste is added[2][5].

  • Write the full chemical name: "2-Chloro-8-(trifluoromethoxy)quinoline." Do not use abbreviations, acronyms, or chemical formulas [5].

  • Check the applicable hazard boxes (e.g., Toxic, Halogenated) and list the estimated percentage of the compound relative to any solvent carrier[2].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Store the active waste container in a designated SAA within the laboratory[2].

  • Place the container inside a secondary containment tray capable of holding the complete volume of the waste container in the event of a catastrophic leak[2][6].

  • Ensure the SAA is cool, dry, well-ventilated, and away from direct sunlight or heat sources[2][5].

Step 5: EH&S Collection and Final Disposal

  • Monitor the volume of the container. When the container reaches ¾ full , immediately request a waste collection from your Environmental Health and Radiation Safety (EHRS) or equivalent department[2][3].

  • Do not overfill the container, as headspace is required for vapor expansion[4].

  • Under no circumstances should 2-Chloro-8-(trifluoromethoxy)quinoline or its solutions be disposed of down the laboratory drain[3]. Final disposal must be executed via institutional incineration[3].

Waste Management Workflow

G N1 Generate 2-Chloro-8-(trifluoromethoxy)quinoline Waste N2 Segregate from Non-Halogenated & Incompatible Waste N1->N2 N3 Transfer to Halogenated Waste Container N2->N3 Ensure Compatibility N4 Apply Hazardous Waste Tag (No Abbreviations) N3->N4 N5 Store in SAA (Secondary Containment) N4->N5 N6 EH&S Collection (When 3/4 Full) N5->N6 Monitor Volume N7 High-Temperature Incineration N6->N7 Final Disposal

Workflow for the segregation, containment, and disposal of halogenated organic waste.

References

  • Laboratory Waste Disposal Guidelines - University of Wollongong (UOW). uow.edu.au. Available at: [Link]

  • Halogenated Organic Liquids Standard Operating Procedure - Braun Research Group, University of Illinois. illinois.edu. Available at:[Link]

  • Halogenated Solvents in Laboratories Chemical Waste Guideline - Temple University Campus Operations. temple.edu. Available at:[Link]

  • Guidelines for Segregation and Disposal of Laboratory Waste and Effluents - Goa University. unigoa.ac.in. Available at:[Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. canterbury.ac.nz. Available at: [Link]

Sources

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